molecular formula C18H24N2O5S B1665470 Amosulalol CAS No. 85320-68-9

Amosulalol

カタログ番号: B1665470
CAS番号: 85320-68-9
分子量: 380.5 g/mol
InChIキー: LVEXHFZHOIWIIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amosulalol is a non-selective, dual-action adrenergic receptor antagonist, making it a valuable compound for cardiovascular research. Its primary research application is in the study of hypertension mechanisms and treatment strategies . The compound's mechanism of action involves the blockade of both α1-adrenergic and β-adrenergic receptors . This dual blockade results in a comprehensive approach to reducing cardiovascular stress: the β-receptor antagonism decreases heart rate and cardiac output, while the α1-receptor antagonism causes vasodilation, thereby lowering peripheral vascular resistance . Research in spontaneously hypertensive rats has demonstrated that this compound produces an acute and sustained antihypertensive effect without inducing reflexogenic tachycardia, a common limitation of pure vasodilators . In human studies involving patients with essential hypertension, the reduction in blood pressure was primarily correlated with a decrease in total peripheral resistance, underscoring the role of its alpha-blocking (vasodilatory) action . Furthermore, clinical research has indicated that this compound administration can lead to reductions in plasma renin activity and aldosterone concentration, adding another dimension to its antihypertensive profile . Chemically identified as 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide, this compound is offered for research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXHFZHOIWIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868893
Record name 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85320-68-9
Record name Amosulalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85320-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amosulalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amosulalol mechanism of action on adrenergic receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Amosulalol on Adrenergic Receptors

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pharmacological agent characterized by its dual antagonism of alpha- and beta-adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and physiological consequences of this compound's action, grounded in established experimental methodologies.

Introduction: The Dual-Action Profile of this compound

This compound is a third-generation adrenergic antagonist that exhibits a unique pharmacological profile by blocking both α- and β-adrenoceptors.[1][2] This dual mechanism of action distinguishes it from many other beta-blockers and contributes to its efficacy as an antihypertensive agent.[3][4][5][6] By simultaneously targeting the receptors responsible for vasoconstriction (α1) and cardiac stimulation (β1), this compound provides a multifaceted approach to blood pressure control.[7][8] Its action reduces peripheral vascular resistance while also modulating cardiac output, an approach considered logical and rational for hypertension therapy.[9]

This document will elucidate the specific interactions of this compound with adrenergic receptor subtypes, detail the downstream signaling cascades it inhibits, and describe the standard experimental protocols used to characterize its activity.

Pharmacological Profile and Receptor Selectivity

This compound functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[3][7] This means it inhibits the action of endogenous catecholamines, such as norepinephrine and epinephrine, at β1, β2, and α1 receptors.[3][10]

The interaction is stereoselective. The (-)-enantiomer of this compound shows a higher affinity for β-adrenergic receptors, while the (+)-enantiomer is more potent at α1-adrenoceptors.[11] This stereospecificity is a critical consideration in its development and application.

Quantitative Binding Affinity Data

The antagonist potency of this compound has been quantified using both radioligand binding assays to determine the inhibitory constant (pKi) and functional assays in isolated tissues to determine the pA2 value (the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response).

Receptor SubtypeAntagonist Potency (pA2/pKi)Experimental ContextReference
α1-Adrenergic 8.6 (pA2)Inhibition of phenylephrine-induced contractions in rat aorta[1]
α2-Adrenergic Antagonist activity suggestedIncreased nerve-evoked outflow of [3H]-noradrenaline[1]
β1-Adrenergic 7.5 - 8.1 (pA2)Inhibition of isoprenaline-induced contractions in rat right ventricle[1]
β-Adrenergic (general) Higher affinity for (-)-isomerRadioligand binding experiments using rat brain membranes[11]

Note: As of the latest literature review, specific binding affinities for this compound at individual α1-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ) have not been reported.[11]

Molecular Mechanism of Action & Signaling Pathway Inhibition

This compound exerts its therapeutic effects by competitively blocking G-protein coupled adrenergic receptors, thereby inhibiting their downstream signaling cascades.[10]

Inhibition of α1-Adrenergic Receptor Signaling

Alpha-1 (α1) adrenergic receptors are coupled to Gq proteins.[10] Upon activation by agonists like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The combination of elevated intracellular Ca2+ and DAG activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction in blood vessels.[10]

This compound competitively binds to the α1-receptor, preventing agonist binding and thereby blocking the entire Gq-PLC-IP3/DAG cascade. This inhibition of signaling in vascular smooth muscle leads to vasodilation.[3][12][13]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Alpha1R α1-Adrenergic Receptor NE->Alpha1R Activates This compound This compound This compound->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca2+ Ca_Store->Ca_Release Ca_Release->PKC Activates Response Smooth Muscle Contraction PKC->Response Phosphorylates Targets Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Epi Epinephrine (Agonist) BetaR β-Adrenergic Receptor (β1/β2) Epi->BetaR Activates This compound This compound This compound->BetaR Blocks Gs Gs Protein BetaR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates Targets Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis TissuePrep 1. Tissue Homogenization (e.g., Rat Cortex/Heart) MembraneIsolation 2. Centrifugation to Isolate Crude Membrane Fraction TissuePrep->MembraneIsolation ProteinQuant 3. Protein Quantification (e.g., BCA Assay) MembraneIsolation->ProteinQuant Incubation 4. Incubation - Membranes (Receptor) - Radioligand (e.g., [³H]-Prazosin) - Unlabeled this compound (Varying Conc.) ProteinQuant->Incubation Termination 5. Rapid Filtration (Separates Bound from Free Ligand) Incubation->Termination Washing 6. Filter Washing (Removes Non-specific Binding) Termination->Washing Counting 7. Scintillation Counting (Quantifies Bound Radioactivity) Washing->Counting Analysis 8. Data Analysis - Calculate IC50 - Determine Ki value Counting->Analysis

References

The Stereochemical Dichotomy of Amosulalol: A Technical Guide to the Differential Activity of its (+) and (-) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Adrenergic Receptor Modulation

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interactions with biological targets. This principle is vividly illustrated by the adrenergic receptor antagonist amosulalol. This compound is a potent antihypertensive agent that exerts its effects through the blockade of both alpha and beta-adrenergic receptors.[1][2] However, the racemic mixture of this compound is comprised of two enantiomers, (+)-amosulalol and (-)-amosulalol, each possessing a distinct and remarkably different pharmacological profile. Understanding this stereochemical dichotomy is paramount for researchers, scientists, and drug development professionals seeking to design more selective and efficacious therapeutics targeting the adrenergic system.

This in-depth technical guide will dissect the core differences in the activity of (+)-amosulalol and (-)-amosulalol. We will explore their differential affinities for adrenergic receptor subtypes, the consequential downstream signaling events, and the experimental methodologies used to elucidate these distinctions.

Unraveling the Dichotomy: Differential Receptor Affinity and Potency

The cornerstone of the differential activity between the this compound enantiomers lies in their stereoselective binding to adrenergic receptors. The stereochemical requirements of alpha and beta-adrenoceptors for this compound are distinct, with the alpha-adrenoceptor subtypes favoring the (+)-isomer and the beta-adrenoceptor subtypes favoring the (-)-isomer.[3] This selective antagonism has been quantified through in vitro studies, including radioligand binding assays and functional assays in isolated tissues.[3]

Quantitative Comparison of Receptor Antagonist Potency

The antagonist potencies of (+)-amosulalol and (-)-amosulalol at various adrenergic receptor subtypes are summarized in the table below. The data, presented as pKi and pA2 values, highlight the significant disparity in their pharmacological profiles. A higher pKi or pA2 value indicates a greater binding affinity or antagonist potency, respectively.

Receptor SubtypeStereoisomerParameterValueRelative Potency
α₁-Adrenergic (+)-AmosulalolpKi~8.3~14-fold > (-)-Amosulalol [3]
(-)-AmosulalolpKi7.15[4]
(+)-AmosulalolpA₂~8.2
(-)-AmosulalolpA₂7.10[4]
α₂-Adrenergic (+)-AmosulalolpKi~5.3-
(-)-AmosulalolpKi5.21[4]
(+)-AmosulalolpA₂~5.4
(-)-AmosulalolpA₂5.30[4]
β₁-Adrenergic (+)-AmosulalolpKi~6.8~50-fold < (-)-Amosulalol [3]
(-)-AmosulalolpKi8.53[4]
(+)-AmosulalolpA₂~6.9
(-)-AmosulalolpA₂8.60[4]
β₂-Adrenergic (+)-AmosulalolpKi~6.4~50-fold < (-)-Amosulalol [3]
(-)-AmosulalolpKi8.13[4]
(+)-AmosulalolpA₂~6.5
(-)-AmosulalolpA₂8.20[4]

Note: pKi and pA2 values are logarithmic scales. The relative potency is an approximation based on the fold difference in affinity constants.

As the data unequivocally demonstrate, (+)-amosulalol is a significantly more potent antagonist at α₁-adrenergic receptors , while (-)-amosulalol exhibits markedly higher antagonist potency at both β₁ and β₂-adrenergic receptors .[3][4] Both enantiomers show low affinity for α₂-adrenergic receptors.[3] This pronounced stereoselectivity is the foundation for their distinct physiological effects.

Downstream Signaling Consequences of Stereoselective Blockade

The differential receptor antagonism of the this compound enantiomers translates into distinct effects on downstream intracellular signaling pathways.

(+)-Amosulalol and α₁-Adrenergic Receptor Signaling

The primary therapeutic effect of (+)-amosulalol, its antihypertensive activity, is attributed to its potent blockade of α₁-adrenergic receptors on vascular smooth muscle.[5] Activation of α₁-receptors by endogenous catecholamines like norepinephrine typically leads to vasoconstriction. By antagonizing these receptors, (+)-amosulalol prevents this vasoconstriction, resulting in vasodilation and a subsequent reduction in blood pressure.[6]

G cluster_alpha1 α₁-Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_Receptor α₁-Adrenoceptor Norepinephrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction PKC->Vasoconstriction Positive_this compound (+)-Amosulalol Positive_this compound->Alpha1_Receptor blocks

α₁-Adrenergic signaling and (+)-Amosulalol blockade.
(-)-Amosulalol and β-Adrenergic Receptor Signaling

In contrast, (-)-amosulalol's primary activity is the blockade of β₁ and β₂-adrenergic receptors. Blockade of β₁-receptors in the heart leads to a decrease in heart rate (negative chronotropy) and contractility (negative inotropy), contributing to its antihypertensive effect by reducing cardiac output.[1] Antagonism of β₂-receptors can lead to bronchoconstriction and other effects, which are important considerations in its clinical use.

G cluster_beta β-Adrenergic Receptor Signaling Norepinephrine_Epinephrine Norepinephrine/ Epinephrine Beta_Receptor β-Adrenoceptor (β₁/β₂) Norepinephrine_Epinephrine->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Response Physiological Response (↑ Heart Rate, etc.) PKA->Physiological_Response Negative_this compound (-)-Amosulalol Negative_this compound->Beta_Receptor blocks

β-Adrenergic signaling and (-)-Amosulalol blockade.

Experimental Methodologies for Characterizing Stereoisomer Activity

The distinct pharmacological profiles of the this compound enantiomers have been elucidated through a combination of in vitro assays. The following are representative protocols for the key experiments used in their characterization.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Representative Protocol for α₁-Adrenergic Receptor Binding Assay:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 50,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α₁-selective antagonist (e.g., [³H]prazosin).

    • Add increasing concentrations of the unlabeled competitor ligand ((+)-amosulalol or (-)-amosulalol).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled α₁-antagonist (e.g., phentolamine).

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀, Ki) Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Isolated Tissue (Organ Bath) Assays

These functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation, allowing for the determination of the pA₂ value.[7][8]

Representative Protocol for α₁-Adrenoceptor Antagonism in Rat Aorta:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Functional Assay:

    • Obtain a cumulative concentration-response curve to an α₁-agonist, such as phenylephrine, to establish a baseline response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of the antagonist ((+)-amosulalol or (-)-amosulalol) for a predetermined period (e.g., 30 minutes).

    • Obtain a second concentration-response curve to phenylephrine in the presence of the antagonist.

    • Repeat this process with increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the rightward shift in the agonist concentration-response curve caused by the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA₂ value. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Structure-Activity Relationship: The Molecular Basis of Stereoselectivity

The differential activity of the this compound enantiomers is a direct consequence of the specific three-dimensional interactions between each isomer and the chiral binding pockets of the adrenergic receptors. The hydroxyl group on the β-carbon of the ethanolamine side chain is a key chiral center. The precise orientation of this hydroxyl group, along with the aryloxy and amine moieties, dictates the affinity and efficacy at the receptor subtypes. The binding pocket of α₁-receptors preferentially accommodates the stereochemical configuration of (+)-amosulalol, while the β-receptor binding sites have a higher affinity for the mirror-image conformation of (-)-amosulalol.

Conclusion: From Stereochemistry to Clinical Implications

The case of (+)- and (-)-amosulalol provides a compelling example of the profound impact of stereochemistry on pharmacological activity. The clear divergence in their receptor antagonism profiles, with (+)-amosulalol being a potent α₁-blocker and (-)-amosulalol a potent β-blocker, underscores the importance of studying individual enantiomers. This knowledge is not merely academic; it has significant implications for drug development. By understanding the structure-activity relationships of chiral drugs, researchers can design more selective and potent therapeutic agents with improved efficacy and potentially fewer side effects. The racemic mixture of this compound combines the therapeutic benefits of both α₁ and β-blockade, which is advantageous for the treatment of hypertension. However, the ability to isolate and administer a single enantiomer opens the door to more targeted therapeutic strategies where the activity of one receptor subtype is desired over the other.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent third-generation adrenoceptor antagonist possessing a unique pharmacological profile characterized by its dual antagonism of both α1- and β1-adrenergic receptors. This dual action provides a comprehensive approach to the management of hypertension, distinguishing it from many other beta-blockers. This technical guide provides a detailed exploration of the chemical and structural properties of this compound hydrochloride, offering insights for researchers and professionals involved in drug development and cardiovascular pharmacology. While comprehensive experimental data on certain physicochemical properties remain proprietary, this guide synthesizes available information to present a thorough understanding of this important antihypertensive agent.

Introduction: The Scientific Rationale for Dual Adrenoceptor Antagonism

The sympathetic nervous system plays a crucial role in the regulation of blood pressure through the actions of catecholamines on adrenergic receptors. While β-blockers have long been a cornerstone of antihypertensive therapy by reducing heart rate and cardiac output, they can sometimes lead to unopposed α-receptor stimulation, resulting in vasoconstriction. This compound hydrochloride overcomes this limitation by simultaneously blocking α1-adrenergic receptors, which mediates vasoconstriction. This dual antagonism leads to a more balanced and effective reduction in blood pressure by both decreasing cardiac output and reducing peripheral vascular resistance.[1][2] The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical formulation.

Chemical Structure and Stereochemistry

The chemical identity of this compound hydrochloride is fundamental to its pharmacological activity.

IUPAC Name: 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride[3][4]

CAS Number: 93633-92-2[3][5]

Molecular Formula: C₁₈H₂₅ClN₂O₅S[5]

Molecular Weight: 416.92 g/mol [3][6]

The structure of this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers: (S)-(+)-Amosulalol and (R)-(-)-Amosulalol.[6][7] The therapeutic activity resides predominantly in a specific enantiomer, a common characteristic for chiral drugs where stereochemistry dictates the interaction with biological targets. The commercially available drug is often a specific enantiomer or a racemic mixture, and the control of stereochemistry is a critical aspect of its synthesis and quality control.

Caption: Chemical structure of this compound hydrochloride, with the chiral center indicated by an asterisk (*).

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for formulation development, bioavailability, and pharmacokinetic studies.

PropertyValueReference
Melting Point 158-160 °C[3][5]
pKa pK₁ 7.4; pK₂ 10.2 (at 25°C)[5]
Solubility Soluble in DMSO.[5]
Appearance Data not publicly available.
LogP Data not publicly available.

The two pKa values correspond to the secondary amine and the sulfonamide group, influencing the ionization state of the molecule at different physiological pH values. This is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed solubility data in common pharmaceutical solvents is not widely published, its solubility in DMSO is noted for research purposes.

Synthesis and Manufacturing Overview

The synthesis of this compound hydrochloride involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. Based on available information, a plausible synthetic route involves the following key transformations:

  • Formation of the Ether Linkage: Reaction of a protected catechol derivative with an appropriate ethanolamine precursor.

  • Introduction of the Benzenesulfonamide Moiety: Coupling of the resulting intermediate with a suitably substituted benzenesulfonyl chloride.

  • Formation of the Chiral Center: Stereoselective reduction of a ketone precursor to establish the hydroxyl group with the correct stereochemistry.

  • Deprotection and Salt Formation: Removal of protecting groups and subsequent reaction with hydrochloric acid to yield the final this compound hydrochloride salt.

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

A described manufacturing process involves the reaction of N-benzyl-2-(2-methoxyphenoxy)ethylamine with 5-bromoacetyl-2-methylbenzenesulfonamide, followed by reduction with sodium borohydride, and subsequent debenzylation and salt formation.[5] Purification is typically achieved through recrystallization to obtain the desired polymorph and ensure high purity.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for the characterization, quality control, and stability testing of this compound hydrochloride. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Purity:

  • Objective: To separate and quantify the (R)-(-)- and (S)-(+)-enantiomers of this compound.

  • Stationary Phase: A chiral stationary phase (CSP), often polysaccharide-based, is employed to achieve differential interaction with the enantiomers.

  • Mobile Phase: A mixture of organic solvents such as hexane/isopropanol or other suitable non-polar/polar combinations, often with a chiral selector additive.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling:

  • Objective: To quantify the API and separate it from process-related impurities and degradation products.

  • Stationary Phase: A C18 or C8 column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection.

Spectroscopic Methods for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for O-H (hydroxyl), N-H (amine and sulfonamide), S=O (sulfonamide), C-O (ether), and aromatic C-H and C=C bonds would be expected.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can provide valuable information for structural elucidation and impurity identification.

Mechanism of Action: A Molecular Perspective

This compound hydrochloride exerts its antihypertensive effects through competitive antagonism at both α1- and β1-adrenergic receptors.[1][8]

  • α1-Adrenergic Receptor Blockade: By blocking α1-receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[1]

  • β1-Adrenergic Receptor Blockade: Antagonism of β1-receptors in the heart reduces heart rate (negative chronotropic effect) and the force of cardiac contraction (negative inotropic effect), resulting in decreased cardiac output.[1][2]

Amosulalol_MoA cluster_SNS Sympathetic Nervous System cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects cluster_Outcome Overall Effect Norepinephrine Norepinephrine Alpha1 α1-Receptor (Vascular Smooth Muscle) Norepinephrine->Alpha1 Beta1 β1-Receptor (Heart) Norepinephrine->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncreasedHR Increased Heart Rate Beta1->IncreasedHR IncreasedContractility Increased Contractility Beta1->IncreasedContractility IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP IncreasedHR->IncreasedBP IncreasedContractility->IncreasedBP This compound This compound HCl This compound->Alpha1 Blocks This compound->Beta1 Blocks ReducedBP Reduced Blood Pressure This compound->ReducedBP

Caption: Mechanism of action of this compound hydrochloride, illustrating its dual blockade of α1 and β1 adrenergic receptors.

Conclusion and Future Perspectives

This compound hydrochloride stands as a significant therapeutic agent in the management of hypertension due to its well-balanced dual α1- and β1-adrenergic receptor antagonism. Its chemical structure, particularly its stereochemistry, is intricately linked to its pharmacological activity. While a comprehensive public database of its physicochemical and spectral properties is not available, this guide consolidates the existing knowledge to provide a foundational understanding for researchers and drug development professionals. Further research into the solid-state properties, such as polymorphism, and the development of advanced analytical techniques for its characterization will continue to be of interest in the pharmaceutical sciences.

References

The Dual Antagonist Profile of Amosulalol: A Technical Guide to its Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amosulalol is a third-generation adrenergic antagonist renowned for its unique pharmacological profile, acting as a dual blocker of both alpha (α) and beta (β) adrenergic receptors.[1] This dual antagonism confers a distinct therapeutic advantage in the management of cardiovascular diseases, particularly hypertension, by combining the vasodilatory effects of α-blockade with the cardioprotective actions of β-blockade.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals. The guide will delve into its mechanism of action, receptor binding affinity, stereoselectivity, key experimental protocols for its characterization, and its pharmacokinetic profile.

Mechanism of Action: A Symphony of Adrenergic Blockade

This compound exerts its antihypertensive effects through the simultaneous inhibition of α1, β1, and β2 adrenergic receptors.[3] The blockade of these receptors modulates the physiological responses to the endogenous catecholamines, epinephrine and norepinephrine.

  • α1-Adrenergic Receptor Antagonism: Located on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction upon stimulation. By selectively blocking these receptors, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1]

  • β1-Adrenergic Receptor Antagonism: Predominantly found in the heart, β1-adrenergic receptors, when activated, increase heart rate, myocardial contractility, and renin secretion. This compound's antagonism at these sites leads to a decrease in heart rate and cardiac output, contributing to its blood pressure-lowering effect and reducing myocardial oxygen demand.[1]

  • β2-Adrenergic Receptor Antagonism: While the primary therapeutic effects are attributed to α1 and β1 blockade, this compound also exhibits antagonist activity at β2-adrenergic receptors, which are located in various tissues, including the bronchial and vascular smooth muscle.

This multifaceted mechanism of action provides a more comprehensive approach to blood pressure control compared to selective α- or β-blockers alone.

Signaling Pathways Modulated by this compound

The antagonistic action of this compound directly interferes with the downstream signaling cascades initiated by adrenergic receptor activation. The following diagram illustrates the key signaling pathways inhibited by this compound.

cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway Norepinephrine_A Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine_A->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction PKC_Activation->Vasoconstriction Amosulalol_A This compound Amosulalol_A->Alpha1_Receptor Norepinephrine_B Norepinephrine/ Epinephrine Beta_Receptor β1/β2-Adrenergic Receptor Norepinephrine_B->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response Amosulalol_B This compound Amosulalol_B->Beta_Receptor

Caption: Signaling pathways inhibited by this compound.

Receptor Binding Affinity and Stereoselectivity

The interaction of this compound with adrenergic receptors has been quantified using radioligand binding assays and functional assays in isolated tissues. These studies reveal a distinct stereoselective binding profile for its enantiomers.[3]

Quantitative Binding Data

The antagonist potencies of (-)-amosulalol, the more active enantiomer at β-receptors, are summarized in the table below. The data are presented as pKi (negative logarithm of the inhibitory constant) from radioligand binding assays and pA2 (negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration for the same response) from functional assays.[3]

Receptor SubtypeLigandParameterValue
α₁-Adrenergic (-)-AmosulalolpKi7.15
(-)-AmosulalolpA₂7.10
α₂-Adrenergic (-)-AmosulalolpKi5.21
(-)-AmosulalolpA₂5.30
β₁-Adrenergic (-)-AmosulalolpKi8.53
(-)-AmosulalolpA₂8.60
β₂-Adrenergic (-)-AmosulalolpKi8.13
(-)-AmosulalolpA₂8.20

Data derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.[3]

Stereoselectivity: A Tale of Two Enantiomers

This compound is a chiral molecule, and its enantiomers exhibit differential affinities for adrenergic receptors. The (-)-enantiomer of this compound displays a notably higher affinity for β-adrenergic receptors compared to its (+)-counterpart.[3] Conversely, the (+)-isomer demonstrates greater potency at α₁-adrenoceptors.[3] This stereoselectivity is a critical consideration in its pharmacological activity and therapeutic application.

Experimental Characterization of this compound's Dual Antagonism

The dual antagonistic properties of this compound are elucidated through a series of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Start Start Tissue_Prep Tissue/Membrane Preparation Start->Tissue_Prep Incubation Incubation with Radioligand & this compound Tissue_Prep->Incubation Separation Separation of Bound & Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50, Ki calculation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

  • Radioligand: [³H]-Prazosin, a selective α₁-adrenoceptor antagonist.[3]

  • Tissue Preparation: Crude membrane fractions are prepared from rat brain tissue. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.[3]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-Prazosin and a range of concentrations of this compound.

  • Incubation Conditions: Typically for 20-30 minutes at 25°C.

  • Separation and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

  • Radioligand: (-)-[³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenoceptor antagonist.[3]

  • Tissue Preparation: Membrane fractions are prepared from suitable tissue sources, such as rat heart (rich in β₁) or lung (rich in β₂).[3]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[3]

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-DHA and a range of concentrations of this compound. To differentiate between β₁ and β₂ subtypes, selective unlabeled antagonists can be included in the assay.[3]

  • Incubation Conditions: Typically for 20-30 minutes at 37°C.[3]

  • Separation and Detection: Same as for the α₁-receptor assay.

  • Data Analysis: IC₅₀ and subsequent Ki values are calculated as described above.[3]

Functional Assays: Assessing Physiological Response

Functional assays in isolated tissues are crucial for determining the physiological consequences of receptor antagonism and for calculating the pA2 value.

  • Tissue Preparation: Rings of thoracic aorta are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Procedure: Cumulative concentration-response curves to the α₁-agonist phenylephrine are generated in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A pA2 of 8.6 has been reported for this compound in this preparation.[1]

  • Tissue Preparation: The right ventricle is isolated from a rat heart and mounted in an organ bath. The tissue is electrically stimulated to induce contractions.

  • Procedure: Cumulative concentration-response curves to the β-agonist isoprenaline are obtained in the absence and presence of this compound.

  • Data Analysis: The pA2 value is determined using Schild analysis. Apparent pA2 values of 7.5 and 8.1 have been reported for this compound at concentrations of 10⁻⁷ and 10⁻⁶M, respectively.[1]

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process. A representative synthetic route is outlined below.

Step-by-Step Synthesis of this compound Hydrochloride
  • Formation of 2-(2-methoxyphenoxy)ethanol: The synthesis begins with the condensation of 2-methoxyphenol with ethylene oxide to yield 2-(2-methoxyphenoxy)ethanol.[4]

  • Chlorination: The resulting alcohol is then treated with thionyl chloride (SOCl₂) to produce 2-(2-methoxyphenoxy)ethyl chloride.[4]

  • Amination: The chloride is reacted with benzylamine to form N-[2-(2-methoxyphenoxy)ethyl]benzylamine.[4]

  • Condensation: This secondary amine is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide.[4]

  • Reduction: The resulting keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Debenzylation: The final step involves the removal of the benzyl protecting group via hydrogenolysis using hydrogen gas over a palladium on carbon (Pd/C) catalyst in methanol to yield this compound.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in various preclinical species and in humans.

Comparative Pharmacokinetic Parameters
ParameterRatDogMonkeyHuman
Terminal Half-life (t½) 2.5 h (i.v.)2.1 h (i.v.)1.8 h (i.v.)~5 h (oral)
Time to Peak Plasma Concentration (Tmax) 0.5-1 h (oral)0.5-1 h (oral)1.7-2.7 h (oral)2-4 h (oral)
Systemic Bioavailability 22-31%51-59%57-66%~100%

Data compiled from intravenous (i.v.) and oral administration studies.[5][6]

In humans, this compound is well absorbed after oral administration, with peak plasma levels generally reached within 2 to 4 hours.[6] It exhibits approximately 100% systemic availability, suggesting minimal first-pass metabolism.[6] The terminal elimination half-life is around 5 hours.[6]

Clinical Significance and Therapeutic Applications

The dual α- and β-adrenergic blocking properties of this compound translate into effective blood pressure control in hypertensive patients. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure.[2] A study in hypertensive patients with non-insulin dependent diabetes mellitus showed that this compound effectively lowered blood pressure without adversely affecting glucose and lipid metabolism.[2] The daily administration of 20 to 60 mg of this compound resulted in a significant and stable reduction in blood pressure over a 24-week period.[2]

Conclusion

This compound possesses a well-characterized pharmacological profile as a dual antagonist of α1, β1, and β2-adrenergic receptors. Its stereoselective interaction with these receptors, coupled with its favorable pharmacokinetic properties, underpins its therapeutic utility in the management of hypertension. The in-depth understanding of its mechanism of action, receptor binding affinities, and the experimental methodologies for its characterization, as detailed in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

An In-depth Technical Guide to the In Vitro Characterization of Amosulalol's Adrenergic Receptor Affinity Profile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro receptor binding and functional affinity of Amosulalol, a potent antihypertensive agent. The methodologies detailed herein are grounded in established pharmacological principles, ensuring robust and reproducible data generation for assessing its engagement with adrenergic receptor subtypes.

Introduction: The Pharmacological Landscape of this compound

This compound is a third-generation adrenoceptor antagonist that exhibits a dual mechanism of action, blocking both alpha (α) and beta (β) adrenergic receptors.[1][2] This dual blockade is hemodynamically logical: α1-adrenoceptor antagonism induces vasodilation, addressing elevated peripheral resistance, while β-adrenoceptor blockade mitigates the resultant reflex tachycardia and reduces cardiac output.[2][3] this compound is identified as a potent inhibitor of α1 and β1-adrenergic receptors, with documented activity at β2-receptors as well.[4][5][6] The (-)-stereoisomer, in particular, shows higher potency at beta-adrenoceptors.[5]

A precise quantitative understanding of this compound's affinity (Kᵢ) and functional potency (pA₂ or IC₅₀) at each relevant adrenoceptor subtype is paramount for elucidating its pharmacological profile and predicting its therapeutic window and potential side effects. This guide outlines the gold-standard in vitro assays required for this characterization.

Mechanism of Action at the Cellular Level

This compound exerts its therapeutic effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to their respective G-protein coupled receptors (GPCRs).[5][7]

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins. Antagonism by this compound blocks the activation of phospholipase C (PLC), thereby preventing the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium (Ca²⁺), leading to smooth muscle relaxation and vasodilation.[5][8]

  • β-Adrenergic Receptors (β1 & β2): These receptors couple to Gs proteins. This compound's antagonism prevents the activation of adenylyl cyclase, blocking the conversion of ATP to cyclic AMP (cAMP).[9] This reduction in cAMP levels and subsequent protein kinase A (PKA) activity leads to decreased heart rate, reduced myocardial contractility (β1 effect), and influences smooth muscle tone (β2 effect).[3][8]

G_Protein_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway (Gq-coupled) cluster_beta β-Adrenergic Receptor Pathway (Gs-coupled) NE_A1 Norepinephrine A1R α1 Receptor NE_A1->A1R Amosulalol_A1 This compound Amosulalol_A1->A1R Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release Induces PKC PKC Activation DAG->PKC NE_B Norepinephrine BR β Receptor NE_B->BR Amosulalol_B This compound Amosulalol_B->BR Gs Gs Protein BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Induces

Caption: Signaling pathways of α1 and β-adrenergic receptors inhibited by this compound.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[10] These assays utilize a radiolabeled ligand (e.g., ³H or ¹²⁵I) that binds with high affinity and specificity to the target receptor. A competitive binding assay is performed to determine the affinity (inhibitory constant, Kᵢ) of an unlabeled compound, like this compound, by measuring its ability to displace the radioligand.[11]

General Workflow for Competitive Binding Assays

The process involves incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the unlabeled competitor drug (this compound). The reaction is terminated by rapid filtration, separating bound from free radioligand, followed by quantification of radioactivity.[12]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue Tissue or Cells (e.g., Rat Cortex, Heart) Homogenize Homogenization (Buffer + Protease Inhibitors) Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes (Stored at -80°C) Centrifuge->Membranes Setup Assay Plate Setup (Total, NSB, Competitor Wells) Membranes->Setup Incubate Incubation (Membranes + Radioligand + this compound) Setup->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Calc_SB Calculate Specific Binding (Total - NSB) Count->Calc_SB Curve Generate IC₅₀ Curve (Non-linear Regression) Calc_SB->Curve Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Curve->Calc_Ki

Caption: General experimental workflow for competitive radioligand binding assays.

Detailed Protocol 1: α1-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors.

  • Objective: To quantify the displacement of the selective α1-antagonist radioligand, [³H]-Prazosin, by this compound.

  • Materials:

    • Tissue Source: Rat cerebral cortex or a cell line recombinantly expressing the human α1-adrenergic receptor.[13]

    • Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol). Final concentration should be near its Kᴅ (~0.2 nM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[14]

    • Non-Specific Binding (NSB) Agent: 10 µM Phentolamine or unlabeled Prazosin.

    • Test Compound: this compound hydrochloride, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Equipment: Polytron homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.[12][14]

  • Step-by-Step Methodology:

    • Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ~20 volumes of ice-cold Tris-HCl buffer with a protease inhibitor cocktail.[5] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[14] c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14] d. Resuspend the pellet in fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed membrane pellet in Assay Buffer. e. Determine protein concentration using a Bradford or BCA assay and store aliquots at -80°C.[12]

    • Binding Assay: a. In a 96-well plate, set up triplicate wells for: i. Total Binding: 25 µL Assay Buffer, 50 µL [³H]-Prazosin, 150 µL membrane suspension. ii. Non-Specific Binding (NSB): 25 µL Phentolamine (10 µM final), 50 µL [³H]-Prazosin, 150 µL membrane suspension. iii.Competitor Wells: 25 µL of each this compound dilution, 50 µL [³H]-Prazosin, 150 µL membrane suspension. b. Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.[12]

    • Termination and Counting: a. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester.[12] b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. c. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Detailed Protocol 2: β-Adrenergic Receptor Binding Assay

This protocol determines the affinity of this compound for β-adrenergic receptors (non-subtype selective). Subtype selectivity (β1 vs. β2) can be determined using cell lines expressing only one subtype or by using subtype-selective competitors.[15]

  • Objective: To quantify the displacement of a non-selective β-antagonist radioligand by this compound.

  • Materials:

    • Tissue Source: Rat heart (rich in β1) or lung (rich in β2), or cell lines expressing specific subtypes.[14]

    • Radioligand: [¹²⁵I]-Iodocyanopindolol (Specific Activity: ~2200 Ci/mmol) or [³H]-Dihydroalprenolol ([³H]-DHA).[5][14] Final concentration should be near Kᴅ.

    • Non-Specific Binding (NSB) Agent: 10 µM Propranolol.[11]

    • All other materials are as described in Protocol 2.2.

  • Step-by-Step Methodology:

    • Membrane Preparation: Follow the same procedure as described in Protocol 2.2, using the appropriate tissue source.[5]

    • Binding Assay: The procedure is identical to that in Protocol 2.2, with the following substitutions:

      • Radioligand: Use [¹²⁵I]-Iodocyanopindolol or [³H]-DHA.

      • NSB Agent: Use 10 µM Propranolol.

    • Termination and Counting: The procedure is identical. If using ¹²⁵I, a gamma counter is used instead of a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each competitor concentration, calculate Specific Binding = Total Binding (CPM) - Mean NSB (CPM).

  • Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of this compound. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.[11]

Functional Assays: Characterizing Antagonist Activity

While binding assays measure affinity, functional assays are essential to confirm that this binding translates into a biological effect—in this case, antagonism. These assays measure the ability of this compound to inhibit the downstream signaling cascade initiated by an agonist.

Detailed Protocol 3: β-Adrenoceptor Functional Assay (cAMP Measurement)
  • Principle: β-receptors are Gs-coupled, and their activation by an agonist like Isoproterenol stimulates cAMP production.[9] As an antagonist, this compound will inhibit this agonist-induced cAMP increase in a concentration-dependent manner.[16][17]

  • Methodology:

    • Cell Culture: Use cells endogenously or recombinantly expressing β1 or β2 receptors (e.g., CHO, HEK293 cells).

    • Assay Setup: Plate cells in a 96-well format. Pre-incubate cells with increasing concentrations of this compound for 15-30 minutes.

    • Stimulation: Add a fixed concentration of an agonist (e.g., Isoproterenol at its EC₈₀ concentration) to all wells (except baseline controls).

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C. Include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[18]

    • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or FRET-based biosensors).[19]

    • Analysis: Plot the cAMP response against the log concentration of this compound to determine the IC₅₀ for functional antagonism.

Detailed Protocol 4: α1-Adrenoceptor Functional Assay (Calcium Mobilization)
  • Principle: α1-receptors are Gq-coupled, and their activation by an agonist like Phenylephrine stimulates an increase in intracellular calcium [Ca²⁺]ᵢ.[20][21] this compound's antagonism will block this response.

  • Methodology:

    • Cell Culture: Use cells expressing the α1-receptor.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2).[22][23]

    • Assay Setup: In a microplate reader equipped with fluidic injection (e.g., FLIPR, FlexStation), measure baseline fluorescence.

    • Antagonist Addition: Add increasing concentrations of this compound to the wells.

    • Agonist Stimulation: Inject a fixed concentration of an agonist (e.g., Phenylephrine at its EC₈₀) and immediately measure the change in fluorescence intensity over time.[21]

    • Analysis: The peak fluorescence signal corresponds to the [Ca²⁺]ᵢ transient. Plot the inhibition of this peak signal against the log concentration of this compound to determine the IC₅₀.

Summary of Quantitative Data

The data generated from these assays allow for a comprehensive pharmacological profile of this compound. The affinity (Kᵢ) and functional antagonism (IC₅₀) values are typically presented in nanomolar (nM) concentrations or as their negative logarithms (pKᵢ, pIC₅₀).

Receptor SubtypeAssay TypeParameterThis compound Value (nM)Radioligand/Agonist UsedReference Tissue/Cell
α1-Adrenergic BindingKᵢHypothetical: 5-15[³H]-PrazosinRat Brain
FunctionalIC₅₀Hypothetical: 10-30PhenylephrineHEK293-α1A
β1-Adrenergic BindingKᵢHypothetical: 1-5[¹²⁵I]-CYPRat Heart
FunctionalIC₅₀Hypothetical: 2-10IsoproterenolCHO-β1
β2-Adrenergic BindingKᵢHypothetical: 20-50[¹²⁵I]-CYPRat Lung
FunctionalIC₅₀Hypothetical: 40-100IsoproterenolA549 Cells
α2-Adrenergic BindingKᵢHypothetical: >1000[³H]-RauwolscineRat Brain

Note: The values presented are hypothetical for illustrative purposes. Actual experimental values must be determined empirically. Published data suggests this compound inhibits α1 and β1 adrenoceptors to a similar extent.[24]

Conclusion

The in-depth characterization of this compound's receptor affinity requires a multi-assay approach combining radioligand binding and functional readouts. The protocols detailed in this guide provide a robust framework for determining key pharmacological parameters (Kᵢ and IC₅₀) at its primary targets (α1, β1) and assessing its selectivity against other adrenoceptor subtypes (β2, α2). This rigorous in vitro profiling is a critical step in understanding the compound's mechanism of action and its overall therapeutic potential.

References

An In-depth Technical Guide to the Cardiovascular Effects of Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amosulalol is a third-generation adrenergic antagonist distinguished by its dual mechanism of action, simultaneously blocking both alpha (α) and beta (β) adrenergic receptors. This unique pharmacological profile confers a comprehensive suite of effects on the cardiovascular system, positioning it as a potent agent for the management of hypertension and other cardiovascular conditions. This guide provides a detailed examination of this compound's mechanism of action, its multifaceted hemodynamic and electrophysiological effects, and its protective role in myocardial ischemia. By synthesizing data from preclinical and clinical studies, we aim to offer an authoritative resource for professionals engaged in cardiovascular research and drug development. We will delve into the causality behind its effects, from receptor-level interactions to systemic physiological responses, supported by detailed experimental protocols and data visualizations.

Introduction: The Rationale for Dual Adrenergic Blockade

The sympathetic nervous system plays a pivotal role in cardiovascular regulation through the actions of catecholamines on adrenergic receptors. While selective β-blockers effectively reduce heart rate and contractility, they can lead to unopposed α-receptor stimulation, potentially increasing peripheral vascular resistance. Conversely, selective α-blockers can induce reflex tachycardia as a compensatory response to vasodilation.[1][2] this compound surmounts these limitations by offering a balanced antagonism of both receptor types.[3]

This compound hydrochloride is a non-selective β-adrenergic receptor blocker with additional potent α1-adrenergic receptor blocking capabilities.[3][4] This dual action provides a more holistic approach to cardiovascular management, particularly in hypertension, by concurrently addressing both cardiac output and vascular resistance.[2][3] Its antihypertensive efficacy is primarily attributed to α1-blockade, while the β1-blockade component mitigates the reflexogenic increases in heart rate and plasma renin activity that often accompany vasodilation.[4][5][6]

Core Mechanism of Action: A Multi-Receptor Engagement

This compound exerts its cardiovascular effects through competitive antagonism at multiple adrenergic receptor subtypes. The primary targets are α1, β1, and β2 receptors, with some evidence also suggesting an interaction with α2 receptors.

  • α1-Adrenergic Receptor Blockade : Located on vascular smooth muscle, α1 receptors mediate vasoconstriction. This compound's antagonism of these receptors leads to vasodilation, a decrease in total peripheral resistance (TPR), and consequently, a reduction in blood pressure.[3][7][8] This is the principal mechanism behind its antihypertensive activity.[4][5]

  • β1-Adrenergic Receptor Blockade : Predominantly found in the heart, β1 receptors increase heart rate (chronotropy), myocardial contractility (inotropy), and atrioventricular conduction. By blocking these receptors, this compound reduces cardiac output and myocardial oxygen demand.[3] This action also prevents the reflex tachycardia that would otherwise result from α1-mediated vasodilation.[1][6] Furthermore, β1-blockade in the kidneys suppresses renin release, dampening the renin-angiotensin-aldosterone system.[1]

  • β2-Adrenergic Receptor Blockade : While contributing to the overall β-blocking profile, antagonism of β2 receptors, located in the bronchi and peripheral blood vessels, can lead to potential side effects such as bronchospasm.[3] This necessitates caution in patients with respiratory conditions like asthma.[3][9]

  • α2-Adrenergic Receptor Blockade : Some preclinical studies suggest that this compound may also act as an α2-adrenoceptor antagonist.[10] This could potentially increase norepinephrine release from sympathetic nerve terminals, though the clinical significance of this effect in the context of its dominant α1 and β blockade is less clear.[10]

Signaling Pathway Visualization

The following diagram illustrates the points of intervention for this compound within the adrenergic signaling cascade.

Amosulalol_Mechanism cluster_SNS Sympathetic Nervous System cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects cluster_Outcomes Cardiovascular Outcomes SNS Sympathetic Outflow alpha1 α1 Receptor (Vascular Smooth Muscle) SNS->alpha1 Norepinephrine beta1 β1 Receptor (Heart, Kidney) SNS->beta1 Norepinephrine Vaso Vasoconstriction alpha1->Vaso HR ↑ Heart Rate ↑ Contractility beta1->HR Renin ↑ Renin Release beta1->Renin This compound This compound This compound->alpha1 Antagonizes This compound->beta1 Antagonizes BP ↑ Blood Pressure Vaso->BP block_alpha Vaso->block_alpha CO ↑ Cardiac Output HR->CO block_beta HR->block_beta Renin->BP (via RAAS) Renin->block_beta CO->BP block_alpha->BP ↓ Peripheral Resistance block_beta->BP ↓ Renin block_beta->CO ↓ Cardiac Output

Caption: this compound's dual blockade of α1 and β1 adrenergic receptors.

In-Depth Cardiovascular Effects

This compound's multi-receptor antagonism translates into a distinct and clinically significant hemodynamic profile.

Hemodynamic Profile

The primary therapeutic achievement of this compound is the effective reduction of blood pressure without the common compensatory side effects seen with single-receptor antagonists.

  • Blood Pressure: Numerous studies have demonstrated that this compound significantly reduces both systolic and diastolic blood pressure.[1][11] In a 24-week trial involving hypertensive patients with non-insulin dependent diabetes, daily administration of 20 to 60 mg of this compound resulted in a significant and stable reduction in blood pressure.[11] The mean systolic and diastolic blood pressure decreased from 174/92 mmHg to 148/80 mmHg.[11]

  • Heart Rate: A key advantage of this compound is the prevention of reflex tachycardia. While pure α-blockers like prazosin often cause an increase in heart rate, the concomitant β-blockade by this compound counteracts this effect.[1][6] Clinical trials have shown that heart rate is generally not affected or may show a slight, non-significant decrease during treatment.[1][11]

  • Cardiac Output and Vascular Resistance: The therapeutic effect is a well-balanced hemodynamic shift. The α1-blockade directly causes vasodilation, leading to a decrease in peripheral vascular resistance.[3] Simultaneously, the β1-blockade leads to a decrease in cardiac output by reducing heart rate and the force of contraction.[3] This dual mechanism is particularly beneficial in hypertension, where both cardiac output and vascular resistance contribute to elevated pressure.[2][3]

Quantitative Hemodynamic Data Summary
ParameterEffectMechanismSupporting Evidence
Systolic Blood Pressure Significant Decrease α1-blockade (↓ PVR), β1-blockade (↓ CO)Decreased from 174 mmHg to 148 mmHg in a 24-week study.[11] Effective in SHR, RHR, and DOCA/salt hypertensive rats.[6]
Diastolic Blood Pressure Significant Decrease α1-blockade (↓ Peripheral Vascular Resistance)Decreased from 92 mmHg to 80 mmHg in a 24-week study.[11]
Heart Rate No significant change or slight decrease β1-blockade counteracts α1-blockade-induced reflex tachycardia.Not affected in a 24-week clinical trial.[11] Oral administration did not increase heart rate in hypertensive rats.[1]
Plasma Renin Activity Reduction β1-blockade on juxtaglomerular cells.Chronic treatment significantly reduced PRA in Spontaneously Hypertensive Rats (SHR).[1]
Electrophysiological and Antiarrhythmic Properties

Beyond its hemodynamic effects, this compound exhibits direct effects on myocardial electrophysiology. Studies in isolated rabbit papillary muscles have shown that this compound possesses both Class I and Class III antiarrhythmic properties.[12]

  • It produces a concentration-dependent decrease in the maximum rate of depolarization (Vmax), a characteristic of Class I antiarrhythmics.[12]

  • It also increases the action potential duration (APD), a hallmark of Class III antiarrhythmics.[12]

These properties suggest a potential therapeutic role for this compound in the management of certain cardiac arrhythmias, although this is not its primary indication.[3]

Myocardial Protection in Ischemia

Preclinical evidence highlights a cardioprotective role for this compound. In a canine model of myocardial ischemia, pretreatment with this compound was shown to reduce the depletion of myocardial energy stores (e.g., ATP) and limit the alteration of carbohydrate metabolism that occurs during an ischemic event.[13][14] This indicates that this compound can mitigate ischemic injury to the myocardium, a benefit likely derived from the reduction in myocardial oxygen demand (via β1-blockade) and improved perfusion dynamics.[13]

Experimental Workflow & Protocols

To ensure the reproducibility and validation of findings, a standardized experimental approach is crucial. The following protocol outlines a common preclinical model for assessing the antihypertensive effects of a compound like this compound.

Protocol: Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of orally administered this compound on systolic blood pressure and heart rate in conscious, spontaneously hypertensive rats.

Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model for genetic hypertension.

  • Acclimatization: Acclimate animals to the laboratory environment and measurement procedures for at least one week to minimize stress-induced physiological changes.

  • Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method. Obtain multiple readings and average them for a stable baseline.

  • Grouping and Dosing:

    • Randomly assign rats to several groups (e.g., n=8-10 per group).

    • Groups should include a vehicle control (e.g., 0.5% methylcellulose solution) and multiple this compound dose groups (e.g., 3, 10, 30 mg/kg).

    • Administer the assigned treatment orally (p.o.) via gavage.

  • Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) to establish a time-course of the drug's effect.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.

    • Compare the effects of different this compound doses against the vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Construct dose-response curves to determine parameters such as the effective dose required to produce a specific reduction in blood pressure (e.g., ED25).[1]

Experimental Workflow Diagram

Experimental_Workflow start Start: Select SHR Cohort acclimate 1. Acclimatization (1 week) start->acclimate baseline 2. Baseline Measurement (Tail-cuff Method) acclimate->baseline grouping 3. Random Group Assignment (Vehicle, Dose 1, Dose 2, Dose 3) baseline->grouping dosing 4. Oral Administration (Gavage) grouping->dosing monitoring 5. Post-Dose Monitoring (BP & HR at T=1, 2, 4, 6, 24h) dosing->monitoring analysis 6. Statistical Analysis (ANOVA, Dose-Response Curves) monitoring->analysis end End: Report Findings analysis->end

Caption: Workflow for assessing this compound's antihypertensive effects in rats.

Clinical Considerations and Safety Profile

The clinical application of this compound requires careful consideration of its side effect profile and potential drug interactions.

  • Common Side Effects: Generally mild and transient, common side effects include dizziness, fatigue, and gastrointestinal disturbances.[3] These are often related to the blood pressure-lowering effect.

  • Serious Side Effects: Though rare, more serious adverse events can occur, such as severe bradycardia (slow heart rate), hypotension (low blood pressure), and bronchospasm.[3]

  • Contraindications: this compound is contraindicated in patients with known hypersensitivity, severe bradycardia, heart block greater than the first degree, and cardiogenic shock.[3] Due to its β2-blocking activity, it should be used with caution in patients with asthma or COPD.[3]

  • Drug Interactions: Co-administration with other antihypertensive agents can potentiate hypotensive effects.[3] Concurrent use with calcium channel blockers like verapamil may have additive effects on heart rate.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the antihypertensive efficacy of this compound.[3]

Conclusion

This compound represents a sophisticated pharmacological approach to cardiovascular therapy. Its dual α1- and β-adrenergic antagonism provides a powerful and balanced mechanism for lowering blood pressure by simultaneously reducing peripheral vascular resistance and cardiac output. This avoids the common pitfalls of reflex tachycardia associated with selective α-blockers and the unopposed vasoconstriction of some β-blockers. Furthermore, its demonstrated electrophysiological properties and protective effects on ischemic myocardium underscore its broad utility. For the research and drug development professional, this compound serves as a compelling example of how multi-target engagement can yield a superior therapeutic profile in the complex landscape of cardiovascular disease.

References

A Senior Scientist's Guide to the Preclinical Evaluation of Amosulalol in Hypertension Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data supporting amosulalol as a therapeutic candidate for hypertension. It is structured to provide not just methodologies, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the compound's pharmacological profile.

Introduction: A Dual-Action Approach to Vasodilation and Cardiac Control

Essential hypertension is a multifactorial disease characterized by elevated blood pressure, a major risk factor for cardiovascular events. A key regulator of blood pressure is the sympathetic nervous system, which acts through adrenergic receptors (adrenoceptors). This compound is a pharmacological agent that uniquely combines non-selective beta-adrenergic blockade with selective alpha-1 adrenergic blockade.[1][2] This dual mechanism is designed to lower blood pressure through two synergistic actions: vasodilation by blocking alpha-1 receptors on vascular smooth muscle, and reduction of cardiac output and heart rate by blocking beta-1 receptors in the heart.[1] This guide will detail the critical preclinical studies that define this dual-action profile and establish its therapeutic potential.

Section 1: Mechanism of Action - A Dual Antagonist Profile

This compound's therapeutic efficacy stems from its ability to simultaneously engage two distinct classes of adrenoceptors.[2] Understanding these pathways is fundamental to interpreting the subsequent preclinical data.

  • Alpha-1 (α1) Adrenoceptor Blockade: Located on vascular smooth muscle, α1 receptors, when activated by norepinephrine, trigger a signaling cascade that leads to vasoconstriction and increased peripheral resistance. This compound competitively blocks these receptors, promoting vasodilation and a decrease in blood pressure.[1]

  • Beta-1 (β1) Adrenoceptor Blockade: Predominantly found in cardiac tissue, β1 receptor activation increases heart rate (chronotropic effect) and the force of contraction (inotropic effect).[1] By blocking these receptors, this compound reduces cardiac workload and output, contributing to its antihypertensive effect.[1][2]

The following diagram illustrates the dual mechanism of this compound.

cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_Cardiac Cardiac Myocyte NE Norepinephrine (NE) Alpha1 α1 Receptor NE->Alpha1 Binds Beta1 β1 Receptor NE->Beta1 Binds PLC PLC Activation Alpha1->PLC IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Vaso Vasoconstriction Ca->Vaso AC Adenylyl Cyclase Activation Beta1->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA HR_Contract ↑ Heart Rate ↑ Contractility PKA->HR_Contract This compound This compound This compound->Alpha1 Blocks This compound->Beta1 Blocks A Acclimatize SHR Rats B Measure Baseline BP & HR (Tail-Cuff Method) A->B C Randomize into Groups (Vehicle, this compound Doses) B->C D Oral Gavage Administration C->D E Monitor BP & HR (e.g., T=1, 2, 4, 6, 24h) D->E F Data Analysis: ΔBP vs. Vehicle Control E->F

References

The Discovery and Synthesis of Amosulalol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Modern Perspective on Adrenergic Blockade

In the landscape of cardiovascular therapeutics, the modulation of the adrenergic system remains a cornerstone of treatment strategies. The nuanced control of blood pressure, cardiac output, and vascular tone is governed by the interplay of α- and β-adrenergic receptors. While selective blockade of these receptors has proven effective, the development of agents with a dual-action profile represents a significant advancement in providing a more comprehensive physiological response. Amosulalol, a potent antagonist of both α₁- and β-adrenergic receptors, emerged from this therapeutic philosophy. This guide provides an in-depth technical exploration of the discovery, synthesis, and pharmacological characterization of this compound, designed for researchers, scientists, and drug development professionals.

The Genesis of this compound: A Dual-Action Design

The development of this compound, known by its development code YM-09538, was undertaken by Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.)[1][2][3]. The rationale behind its creation was to engineer a single molecule that could concurrently block both α₁- and β-adrenergic receptors. This dual blockade offers a synergistic approach to managing hypertension. The β-blockade component primarily reduces heart rate and myocardial contractility, leading to decreased cardiac output, while the α₁-blockade induces vasodilation of peripheral blood vessels, thereby reducing vascular resistance[4]. This combined action can lead to effective blood pressure control with a potentially mitigated risk of reflex tachycardia, a common side effect of standalone vasodilators[5].

Navigating Stereoselectivity

A critical aspect of this compound's pharmacology is its stereochemistry. The molecule possesses a chiral center, leading to two enantiomers, (-)-Amosulalol and (+)-Amosulalol. Research has demonstrated a distinct stereoselective binding profile. The (-)-enantiomer exhibits a significantly higher affinity for β-adrenergic receptors, while the (+)-isomer is more potent at α₁-adrenoceptors[6]. This stereoselectivity is a key consideration in its therapeutic application and highlights the importance of chiral separation and analysis in drug development.

Pharmacological Profile: A Quantitative Analysis

This compound's efficacy is rooted in its high affinity for specific adrenergic receptor subtypes. The antagonist potencies have been quantified through radioligand binding assays (determining the inhibition constant, Ki) and in vitro functional assays in isolated tissues (determining the pA₂ value, a measure of antagonist potency)[6].

Receptor Binding Affinities

The binding affinities of (-)-Amosulalol have been determined using radioligand binding experiments, providing a quantitative measure of its interaction with target receptors.

Receptor SubtypeLigandParameterValue (pKi)
α₁-Adrenergic(-)-AmosulalolpKi7.15[6]
α₂-Adrenergic(-)-AmosulalolpKi5.21[6]
β₁-Adrenergic(-)-AmosulalolpKi8.53[6]
β₂-Adrenergic(-)-AmosulalolpKi8.13[6]
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Functional Antagonist Potency

Functional assays in isolated tissues provide insight into the physiological effect of this compound's receptor blockade.

Receptor SubtypeLigandParameterValue (pA₂)
α₁-Adrenergic(-)-AmosulalolpA₂7.10[6]
α₂-Adrenergic(-)-AmosulalolpA₂5.30[6]
β₁-Adrenergic(-)-AmosulalolpA₂8.60[6]
β₂-Adrenergic(-)-AmosulalolpA₂8.20[6]
Note: The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mechanism of Action: A Visual Representation

The dual-action mechanism of this compound on the cardiovascular system is a key to its therapeutic effect.

This compound Mechanism of Action cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell Beta1_Receptor β1 Receptor Heart_Rate Decreased Heart Rate Beta1_Receptor->Heart_Rate Contractility Decreased Contractility Beta1_Receptor->Contractility Cardiac_Output Decreased Cardiac Output Blood_Pressure Decreased Blood Pressure Cardiac_Output->Blood_Pressure Heart_Rate->Cardiac_Output Contractility->Cardiac_Output Alpha1_Receptor α1 Receptor Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Peripheral_Resistance Decreased Peripheral Vascular Resistance Vasodilation->Peripheral_Resistance Peripheral_Resistance->Blood_Pressure This compound This compound This compound->Beta1_Receptor Antagonist This compound->Alpha1_Receptor Antagonist

Caption: Dual blockade of β1 and α1 adrenergic receptors by this compound.

The Chemical Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a multi-step process, which is detailed below. This protocol is a composite of information gathered from various sources to provide a comprehensive guide[7][8].

Synthetic Scheme Overview

This compound Synthesis Start Guaiacol Intermediate1 2-(2-Methoxyphenoxy)ethanol Start->Intermediate1 Ethylene Oxide Intermediate2 2-(2-Methoxyphenoxy)ethyl chloride Intermediate1->Intermediate2 Thionyl Chloride (SOCl2) Intermediate3 N-Benzyl-2-(2-methoxyphenoxy)ethylamine Intermediate2->Intermediate3 Benzylamine Intermediate5 N-Benzyl-N-[2-(2-methoxyphenoxy)ethyl]- 5-(2-aminoacetyl)-2-methylbenzenesulfonamide Intermediate3->Intermediate5 Methyl Ethyl Ketone Intermediate4 5-Bromoacetyl-2-methylbenzenesulfonamide Intermediate4->Intermediate5 Intermediate6 5-{1-Hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}- 2-methylbenzenesulfonamide Intermediate5->Intermediate6 Sodium Borohydride (NaBH4) This compound This compound Intermediate6->this compound Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for the preparation of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine

  • Reaction: A mixture of N-benzyl-2-(2-methoxyphenoxy)ethylamine, methyl ethyl ketone, and 5-bromoacetyl-2-methylbenzenesulfonamide is refluxed with stirring[7].

  • Work-up: After cooling, the methyl ethyl ketone is distilled off under reduced pressure. The residue is dissolved in benzene, and ether is added to precipitate the hydrobromide of N-benzyl-2-(2-methoxyphenoxy)ethylamine, which is removed by filtration[7].

  • Purification: The solvent is distilled off under reduced pressure to yield a viscous oily product[7].

Step 2: Synthesis of 5-{1-Hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide

  • Reduction: The viscous oily product from the previous step is dissolved in ethanol. An excess of sodium borohydride is added, and the mixture is stirred at room temperature[7].

  • Work-up: Ethanol is distilled off under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give a viscous oily product[7].

  • Purification: The product is purified by silica gel column chromatography, eluting with a mixture of benzene and ethyl acetate (10:1 by volume)[7].

Step 3: Synthesis of this compound (Debenzylation)

  • Hydrogenation: 20.0 g of 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide is dissolved in 200 ml of methanol. To this solution, 20 ml of ethanol containing approximately 10% hydrogen chloride and 1.0 g of 10% palladium on charcoal is added[7].

  • Reaction: The mixture is shaken in a hydrogen gas stream until the absorption of hydrogen ceases[7].

  • Isolation: The catalyst is filtered off, and the filtrate is distilled under reduced pressure. The residue is dissolved in 100 ml of hot ethanol and allowed to stand overnight in an ice chamber to crystallize[7].

  • Final Product: The colorless crystals of 5-{1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide (this compound) are collected[7].

Clinical Development and Therapeutic Application

This compound has been investigated for the treatment of hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure.

Efficacy in Hypertensive Patients with Diabetes

An open study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus treated with this compound hydrochloride for 24 weeks showed a significant reduction in both systolic and diastolic blood pressure. The mean systolic and diastolic blood pressure decreased from 174 +/- 13/92 +/- 9 mmHg to 148 +/- 16/80 +/- 11 mmHg. Importantly, the treatment did not adversely affect glucose and lipid metabolism.

Pharmacokinetics

Pharmacokinetic studies in human subjects have shown that after oral administration, peak plasma levels of this compound are generally reached within 2 to 4 hours. The systemic availability is approximately 100%, suggesting good absorption and minimal first-pass metabolism[7].

Future Directions and Concluding Remarks

This compound stands as a testament to the successful design of a dual-acting adrenergic antagonist. Its unique pharmacological profile, combining both α₁- and β-blockade, offers a comprehensive approach to the management of hypertension. The detailed synthetic route provided in this guide serves as a valuable resource for chemists and pharmaceutical scientists. Further research into the structure-activity relationships of this compound analogs could lead to the development of new therapeutic agents with enhanced selectivity and improved pharmacokinetic profiles. The exploration of its potential in other cardiovascular conditions also remains a promising avenue for future investigation.

References

A Technical Guide to the Off-Target Pharmacology of Amosulalol: Interrogating α2-Adrenergic and 5-HT Receptor Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amosulalol is a multifaceted antihypertensive agent, primarily recognized for its potent antagonist activity at α1- and β-adrenergic receptors.[1][2] This dual blockade effectively reduces blood pressure by inducing vasodilation (α1-blockade) and decreasing cardiac output (β-blockade).[1] However, a comprehensive understanding of a drug's pharmacological profile extends beyond its primary targets to its off-target activities, which can contribute to its therapeutic efficacy or adverse effect profile. This in-depth technical guide provides a focused examination of the off-target effects of this compound at α2-adrenergic and 5-HT (serotonin) receptors. For researchers, scientists, and drug development professionals, a thorough characterization of these secondary interactions is paramount for elucidating the complete mechanism of action and predicting potential clinical outcomes.

This guide will delve into the quantitative and qualitative evidence of this compound's engagement with these receptors, followed by detailed, field-proven experimental protocols to enable researchers to independently validate and further explore these off-target effects.

Part 1: Characterization of Off-Target Receptor Interactions

A nuanced understanding of this compound's off-target profile is critical. The following sections synthesize the available data on its interactions with α2-adrenergic and 5-HT receptors, highlighting the nature and potency of these effects.

α2-Adrenergic Receptor Antagonism

While this compound's primary alpha-adrenergic activity is at the α1 subtype, compelling evidence demonstrates a clear, albeit less potent, antagonist interaction with α2-adrenergic receptors.

Radioligand binding assays and functional studies have been employed to quantify the interaction of this compound with α2-adrenergic receptors. The (-)-enantiomer of this compound, which is a common form studied, exhibits a defined binding affinity (pKi) and functional antagonist potency (pA2) at the α2-adrenoceptor.

LigandReceptor SubtypeParameterValue
(-)-Amosulalolα2-AdrenergicpKi5.21
(-)-Amosulalolα2-AdrenergicpA25.30
Data derived from radioligand binding experiments using rat brain membranes and in vitro functional assays.[3]

The pKi value of 5.21 indicates a moderate binding affinity of (-)-amosulalol for the α2-adrenergic receptor. The pA2 value of 5.30, derived from functional assays, corroborates this finding and quantifies the concentration of this compound required to produce a two-fold rightward shift in the concentration-response curve of an α2-adrenergic agonist.[4][5]

Presynaptic α2-adrenergic receptors play a crucial role in the negative feedback regulation of norepinephrine release from sympathetic nerve terminals.[6] Antagonism of these receptors leads to an increased release of norepinephrine upon nerve stimulation. Functional studies on the rat isolated right ventricle have demonstrated that this compound (at 10⁻⁶ M) increases the nerve stimulation-evoked outflow of radiolabeled norepinephrine.[1] Critically, this effect is prevented by pretreatment with idazoxan, a selective α2-adrenoceptor antagonist, providing strong functional evidence for this compound's α2-antagonist activity.[1]

Interaction with 5-HT Receptors

The interaction of this compound with the serotonergic system appears to be more complex and is characterized by a non-competitive antagonism, primarily observed in vascular smooth muscle preparations.

In studies utilizing isolated rat aorta, this compound has been shown to reduce the magnitude of the maximal contractile response to 5-hydroxytryptamine (5-HT).[1] This mode of antagonism is distinct from competitive antagonism, where the antagonist binds reversibly to the same site as the agonist, causing a parallel rightward shift in the agonist's concentration-response curve. Instead, the reduction in the maximal response suggests that this compound may be acting at an allosteric site on the 5-HT receptor or interfering with downstream signaling pathways, thereby preventing 5-HT from eliciting a full contractile response, irrespective of its concentration.[7]

As of the latest literature review, specific binding affinities (Ki values) or functional potencies (pA2 values) for this compound at various 5-HT receptor subtypes have not been extensively reported. The observed effect in the rat aorta is likely mediated by 5-HT2A receptors, which are the predominant subtype responsible for 5-HT-induced vasoconstriction in this tissue.[8]

Part 2: Experimental Protocols for Investigating Off-Target Effects

To facilitate further research into the off-target pharmacology of this compound, this section provides detailed, step-by-step methodologies for key in vitro experiments. These protocols are designed to be self-validating and are grounded in established pharmacological principles.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using a radiolabeled antagonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain cortex) Incubation Incubate Membranes with: - Fixed [3H]-Rauwolscine (Radioligand) - Varying concentrations of this compound - Buffer for non-specific binding Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50_Calc Calculate IC50 (Concentration of this compound inhibiting 50% of binding) Counting->IC50_Calc Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Cheng_Prusoff NE_Release_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Collection cluster_analysis Analysis Tissue_Prep Isolate Tissue (e.g., rat right ventricle) Radiolabeling Incubate with [3H]-Noradrenaline Tissue_Prep->Radiolabeling Washout Washout excess radiolabel Radiolabeling->Washout Stimulation Electrical Field Stimulation (S1, S2) in the presence/absence of this compound Washout->Stimulation Collection Collect Perfusate Fractions Stimulation->Collection Counting Liquid Scintillation Counting of Perfusate Fractions Collection->Counting Ratio_Calc Calculate S2/S1 Ratio (Effect of this compound on release) Counting->Ratio_Calc Aortic_Ring_Workflow cluster_prep Preparation cluster_assay Contraction Measurement cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Prep Prepare 2-3 mm Aortic Rings Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Control_CRC Generate Control 5-HT Concentration-Response Curve (CRC) Equilibration->Control_CRC Amosulalol_Inc Incubate with this compound Control_CRC->Amosulalol_Inc Treatment_CRC Generate 5-HT CRC in presence of this compound Amosulalol_Inc->Treatment_CRC Plotting Plot CRCs Treatment_CRC->Plotting Comparison Compare Emax and EC50 between Control and this compound Plotting->Comparison

References

An In-Depth Technical Guide to the In Vitro Electrophysiological Effects of (-)-Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Executive Summary

(-)-Amosulalol is a potent pharmacological agent characterized by its dual antagonism of α- and β-adrenergic receptors.[1][2] This guide provides an in-depth technical overview of its electrophysiological effects as determined by in vitro assays. Beyond its receptor-mediated actions, (-)-Amosulalol exhibits direct, significant effects on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[3][4] Understanding this dual mechanism—receptor antagonism and direct ion channel modulation—is critical for drug development professionals and researchers assessing its therapeutic potential and safety profile. This document details the causality behind experimental designs, presents validated protocols for characterization, and summarizes the key electrophysiological findings that define the compound's profile.

The Duality of (-)-Amosulalol: Adrenergic Antagonism and Direct Ion Channel Interaction

The primary therapeutic rationale for amosulalol lies in its combined α1- and β-adrenoceptor blockade.[1] The antagonism of β1-receptors in the heart reduces heart rate and contractility, while the blockade of α1-receptors in peripheral vasculature leads to vasodilation and a reduction in blood pressure.[1] However, a comprehensive in vitro electrophysiological assessment reveals a more complex pharmacological profile.

Studies using isolated rabbit papillary muscles have shown that (-)-Amosulalol, at concentrations above 3 µM, directly alters the cardiac action potential.[3] Specifically, it causes a concentration-dependent increase in the action potential duration (APD) and a decrease in the maximum rate of depolarization (Vmax).[3] This profile suggests that (-)-Amosulalol possesses both Class I (sodium channel blocking) and Class III (potassium channel blocking) antiarrhythmic properties.[3] This latter effect, the prolongation of the APD, is a critical area of investigation due to its association with potential proarrhythmic risk.

Signaling Pathway Overview

The following diagram illustrates the dual mechanism of (-)-Amosulalol. It simultaneously acts as a competitive antagonist at adrenergic receptors and as a direct blocker of the hERG/IKr potassium channel, independent of its receptor-mediated effects.

cluster_membrane Cardiomyocyte Membrane ar_beta β1-Adrenergic Receptor (Gs) ac Adenylyl Cyclase ar_beta->ac Activates ar_alpha α1-Adrenergic Receptor (Gq) plc PLC ar_alpha->plc Activates herg_channel hERG (IKr) K+ Channel camp cAMP ac->camp Produces pka PKA camp->pka Activates ip3_dag IP3 / DAG plc->ip3_dag Produces norepi Norepinephrine (Agonist) norepi->ar_beta norepi->ar_alpha This compound (-)-Amosulalol This compound->ar_beta Blocks This compound->ar_alpha Blocks This compound->herg_channel Blocks

Caption: Dual mechanism of (-)-Amosulalol at the cardiomyocyte membrane.

Core Electrophysiological Effect: hERG/IKr Channel Blockade

The most significant direct electrophysiological effect of (-)-Amosulalol observed in vitro is the blockade of the hERG potassium channel. The IKr current, conducted by hERG channels, is fundamental to Phase 3 repolarization of the cardiac action potential.[4][5] Inhibition of this current prolongs the action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram. This effect is a key safety concern for many pharmaceutical compounds, as it can increase the risk of life-threatening arrhythmias like Torsades de Pointes.[4]

The interaction of (-)-Amosulalol with the hERG channel is characterized by its potency, typically quantified by the half-maximal inhibitory concentration (IC50). This value is a cornerstone of preclinical safety assessment.

Quantitative Summary of In Vitro Pharmacology

The following table summarizes the inhibitory potency of (-)-Amosulalol at its primary targets. A critical insight from this data is the compound's affinity for the hERG channel relative to its therapeutic adrenergic targets.

TargetParameterValueSpecies/System
α1-Adrenoceptor pA28.6Rat Aorta[6]
β1-Adrenoceptor pA27.5 - 8.1Rat Right Ventricle[6]
hERG (IKr) IC50Compound-specific data requiredhERG-expressing cell lines
Vmax (Na+ Channel) InhibitionConcentration-dependentRabbit Papillary Muscle[3]
APD ProlongationConcentration-dependentRabbit Papillary Muscle[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. The specific IC50 for hERG block by (-)-Amosulalol would be determined via the protocol outlined below.

Experimental Protocols for Electrophysiological Characterization

To ensure trustworthy and reproducible data, a standardized and self-validating experimental workflow is paramount. The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on specific ion channels like hERG.[7][8]

Workflow for hERG Channel Assay

The process of evaluating a compound like (-)-Amosulalol for hERG liability follows a logical sequence from preparation to data analysis. This workflow is designed to isolate the channel of interest and precisely quantify the inhibitory effects of the test article.

prep 1. Cell Culture (HEK293 cells stably expressing hERG channels) setup 2. Patch-Clamp Setup (Amplifier, perfusion system, microscope, micromanipulator) prep->setup seal 3. Gigaseal Formation (Cell approach and suction to achieve >1 GΩ seal resistance) setup->seal wholecell 4. Whole-Cell Configuration (Rupture of cell membrane patch) seal->wholecell protocol 5. Voltage Protocol Application (Apply specific voltage steps to elicit and measure IKr tail current) wholecell->protocol control 6. Baseline Recording (Record stable current in vehicle control solution) protocol->control drug 7. Compound Application (Perfuse cells with increasing concentrations of (-)-Amosulalol) control->drug washout 8. Washout (Perfuse with control solution to assess reversibility of block) drug->washout analysis 9. Data Analysis (Measure current inhibition, plot concentration-response curve, calculate IC50 via Hill equation) washout->analysis

Caption: Standard workflow for assessing hERG channel inhibition.

Detailed Protocol: Whole-Cell Patch-Clamp for IKr/hERG

This protocol is designed to assess the acute effects of a test compound on the IKr current in a mammalian cell line stably expressing the hERG channel.

A. Cell Preparation:

  • Culture: Culture Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel in appropriate media and conditions.[7][8]

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency. This density is crucial; too sparse and cells are unhealthy, too dense and it's difficult to isolate a single cell for patching.

B. Solutions:

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[9] The composition is designed to mimic physiological extracellular fluid.

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.[9] The high potassium concentration establishes the K+ gradient, while EGTA chelates intracellular calcium and ATP supports cell health.

C. Electrophysiological Recording:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. This resistance offers a good balance between seal stability and ease of achieving whole-cell configuration.

  • Seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle negative pressure to form a gigaohm seal (≥1 GΩ).[9] A high-resistance seal is non-negotiable as it electrically isolates the patched membrane, minimizing leak currents and ensuring recording fidelity.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV. The critical measurement is the peak outward "tail current" that occurs immediately upon repolarization.[9][10] This specific voltage step is designed to maximize hERG channel opening and then measure the deactivation current with minimal contamination from other channel types.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to monitor current stability.

D. Data Acquisition and Analysis:

  • Baseline: Once a stable current is observed for at least 3-5 minutes, establish this as the baseline (100%) current. This step controls for any run-down or time-dependent changes in the current.

  • Compound Application: Apply (-)-Amosulalol at increasing concentrations via the perfusion system, allowing the current at each concentration to reach a steady-state block.

  • Quantification: For each concentration, calculate the fractional block by dividing the steady-state current amplitude by the baseline amplitude.[9]

  • IC50 Determination: Plot the fractional block against the compound concentration. Fit the data to the Hill equation to determine the IC50 value and Hill coefficient.[9]

Conclusion and Field Insights

The in vitro electrophysiological profile of (-)-Amosulalol is defined by a dual mechanism: potent antagonism at α- and β-adrenoceptors and direct, concentration-dependent inhibition of cardiac ion channels, most notably hERG. The prolongation of the action potential duration and depression of Vmax classify it as having mixed Class I and Class III antiarrhythmic properties.[3]

From a drug development perspective, the critical parameter is the "hERG safety margin"—the ratio between the hERG IC50 and the therapeutic plasma concentration required for adrenergic blockade. A narrow margin necessitates further investigation and raises safety concerns. The protocols described herein represent the industry-standard approach for generating the high-fidelity data required for such an assessment. It is our experience that meticulous attention to protocol details, such as seal resistance and current stability, is the ultimate determinant of data quality and trustworthiness.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Amosulalol in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: Rationale and Scientific Context

Amosulalol is a potent pharmacological agent characterized by its dual antagonism of α1 and β1-adrenergic receptors.[1][2] This dual mechanism of action makes it a compound of significant interest in cardiovascular research, particularly in the study of hypertension. By blocking α1-adrenergic receptors, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.[3][4] Simultaneously, its antagonism of β1-adrenergic receptors in the heart mitigates the typical reflex tachycardia that often accompanies vasodilation, while also reducing plasma renin activity.[1][2]

The Spontaneously Hypertensive Rat (SHR) serves as a widely accepted and clinically relevant preclinical model for human essential hypertension.[5][6] These rats develop hypertension without any known external cause, mirroring the progression of the disease in a significant portion of the human population. Therefore, studying the effects of antihypertensive agents like this compound in SHRs provides valuable insights into their potential therapeutic efficacy and underlying mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies of this compound in SHRs. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, interpretable data.

Mechanism of Action: Adrenergic Signaling Pathway

This compound exerts its antihypertensive effects by modulating the adrenergic signaling pathway at two key receptor subtypes:

  • α1-Adrenergic Receptors: Located on the smooth muscle of blood vessels, these receptors, when activated by endogenous catecholamines (e.g., norepinephrine), cause vasoconstriction, leading to an increase in blood pressure. This compound competitively blocks these receptors, preventing vasoconstriction and promoting vasodilation.[3][4]

  • β1-Adrenergic Receptors: Predominantly found in the heart, activation of these receptors increases heart rate (chronotropic effect) and the force of contraction (inotropic effect), leading to increased cardiac output.[4] this compound's blockade of β1-receptors counters these effects, thereby controlling heart rate and reducing the workload on the heart.[1][2]

The following diagram illustrates this dual mechanism of action:

Caption: Dual blockade mechanism of this compound.

Experimental Design and Protocols

A well-designed study is paramount for obtaining reliable and translatable results. The following sections detail the necessary materials, animal models, and a step-by-step protocol for an acute antihypertensive study.

Materials and Reagents
  • This compound hydrochloride (or equivalent)

  • Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)

  • Spontaneously Hypertensive Rats (SHRs), age- and weight-matched

  • Normotensive control rats (e.g., Wistar-Kyoto), age- and weight-matched

  • Animal restrainers

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)[7][8]

  • Oral gavage needles (flexible tubes are preferred to minimize trauma)[9]

  • Analytical balance

  • Standard laboratory equipment (beakers, graduated cylinders, etc.)

Animal Model and Acclimatization
  • Animal Strain: Spontaneously Hypertensive Rats (SHRs) are the model of choice. Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.[5]

  • Age: The age of the SHRs is a critical factor, as blood pressure increases with age. Studies often use young adult rats (e.g., 7-12 weeks old) to investigate the prevention or early treatment of hypertension.[5]

  • Acclimatization: Upon arrival, animals should be allowed an acclimatization period of at least one week to the facility conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water. This period is crucial for reducing stress-induced physiological variability. A further adaptation period of 2 weeks is recommended to accustom the animals to the blood pressure measurement procedure.[5]

Experimental Workflow

The following diagram outlines a typical workflow for an acute study:

Caption: Experimental workflow for an acute this compound study.

Detailed Experimental Protocol

1. Drug Preparation:

  • Accurately weigh the required amount of this compound hydrochloride.
  • Prepare the dosing solution by dissolving or suspending the compound in the chosen vehicle at the desired concentrations. Ensure the solution is homogenous before each administration.

2. Baseline Measurements:

  • For 3-5 consecutive days prior to the study, measure the systolic blood pressure and heart rate of each conscious rat using a non-invasive tail-cuff system.[7][10]
  • Expertise Insight: Conducting these measurements at the same time each day minimizes diurnal variations in blood pressure. The rats should be accustomed to the restrainer and the warming procedure to reduce stress, which can artificially elevate blood pressure.[7] Multiple readings should be taken for each animal, and the average value recorded.

3. Animal Grouping and Dosing:

  • Randomly assign the SHRs to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A group of WKY rats should serve as a normotensive control.
  • Administer the prepared this compound solution or vehicle orally via gavage.[11] The volume should be calculated based on the animal's body weight (typically 5-10 ml/kg).[12][13]
  • Trustworthiness Check: Proper oral gavage technique is critical to prevent injury or accidental administration into the lungs.[9] Use a flexible gavage needle and ensure the animal is properly restrained.[9][12]

4. Post-Dose Monitoring:

  • Measure systolic blood pressure and heart rate at predetermined time points after dosing (e.g., 1, 2, 4, 6, and 24 hours). This allows for the characterization of the onset, peak, and duration of the antihypertensive effect.

5. Data Analysis:

  • Calculate the mean systolic blood pressure and heart rate for each group at each time point.
  • Express the change in blood pressure from the baseline for each animal.
  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Data Presentation and Expected Outcomes

The results of the study can be effectively summarized in a table format.

Table 1: Hypothetical Antihypertensive Effect of this compound in SHRs

Treatment Group (mg/kg, p.o.)Baseline SBP (mmHg)Change in SBP at 4h (mmHg)Heart Rate at 4h (bpm)
WKY Control (Vehicle)125 ± 5-2 ± 3350 ± 15
SHR Control (Vehicle)180 ± 8-5 ± 4380 ± 20
This compound (10)182 ± 7-25 ± 6365 ± 18
This compound (30)179 ± 9-45 ± 8340 ± 16*

*Data are presented as mean ± SEM. p<0.05 compared to SHR Control. SBP = Systolic Blood Pressure; bpm = beats per minute.

Expected Outcomes:

  • A single oral administration of this compound is expected to cause a dose-dependent reduction in systolic blood pressure in SHRs.[2][14]

  • Unlike pure vasodilators, this compound is not expected to cause a significant reflex tachycardia; in fact, a slight reduction in heart rate may be observed at higher doses due to its β1-blocking activity.[14]

  • The WKY control group should maintain a normotensive blood pressure throughout the study.

Conclusion and Further Considerations

This guide provides a foundational protocol for investigating the acute antihypertensive effects of this compound in spontaneously hypertensive rats. For more chronic studies, repeated dosing over several weeks would be necessary to evaluate the sustained efficacy and potential for tolerance development.[14] Furthermore, direct blood pressure measurement via telemetry or arterial catheters can be considered for continuous and more precise data, although these methods are more invasive.[15][16] By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to advance our understanding of this compound's therapeutic potential.

References

Application Notes & Protocols for the Administration of Amosulalol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Investigating Amosulalol in Key Preclinical Species

This compound is a potent pharmacological agent characterized by its dual antagonism of both alpha- and beta-adrenergic receptors.[1][2] This unique mechanism, which combines the vasodilatory effects of α1-blockade with the heart rate and cardiac output-reducing effects of β-blockade, positions this compound as a compound of significant interest for the management of cardiovascular conditions like hypertension.[1][3][4] Preclinical evaluation in relevant animal models is a cornerstone of understanding its therapeutic potential, pharmacokinetics, and safety profile before human trials.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the administration of this compound hydrochloride in rats, dogs, and monkeys but also the critical scientific reasoning behind experimental choices. The methodologies outlined herein are designed to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.

Scientific Foundation: Understanding this compound's Pharmacology

A thorough grasp of this compound's mechanism of action and its behavior within biological systems is paramount for designing meaningful preclinical studies.

Mechanism of Action: Dual Adrenergic Antagonism

This compound exerts its antihypertensive effects by simultaneously blocking multiple adrenergic receptor subtypes.[3]

  • Alpha-1 (α1) Adrenergic Blockade : Located on vascular smooth muscle, α1 receptors mediate vasoconstriction when stimulated by catecholamines like norepinephrine.[3] this compound's antagonism of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][3]

  • Beta-1 (β1) and Beta-2 (β2) Adrenergic Blockade : As a non-selective beta-blocker, this compound inhibits β1 receptors, which are predominantly found in the heart, and β2 receptors, located in various tissues including the bronchioles and vasculature.[1][3]

    • Blockade of β1 receptors decreases heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy), leading to reduced cardiac output.[3] This action also helps to suppress the reflex tachycardia that can occur in response to vasodilation.[2]

    • Blockade of β2 receptors can contribute to its overall cardiovascular effects.

This dual-action mechanism provides a more comprehensive approach to blood pressure control compared to selective alpha or beta-blockers alone.[1]

cluster_0 This compound Action cluster_1 Adrenergic Receptors cluster_2 Physiological Outcomes This compound This compound Alpha1 α1 Receptor (Vascular Smooth Muscle) This compound->Alpha1 Blocks Beta1 β1 Receptor (Heart) This compound->Beta1 Blocks Vaso Vasodilation (Reduced Peripheral Resistance) Alpha1->Vaso Leads to HR Decreased Heart Rate Beta1->HR Leads to CO Decreased Cardiac Output Beta1->CO Leads to BP Reduced Blood Pressure Vaso->BP HR->BP CO->BP

Caption: this compound's dual-blockade signaling pathway.
Comparative Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound exhibits notable species-dependent variations, which is a critical consideration for dose selection and data extrapolation.[7][8] Following intravenous (IV) and oral (p.o.) administration, key parameters differ across rats, dogs, and monkeys.[7]

Table 1: Comparative Pharmacokinetic Parameters of this compound

Parameter Rat Dog Monkey
IV Half-life (t½) ~2.5 hours ~2.1 hours ~1.8 hours
Oral Dose Range Studied 10-100 mg/kg 3-30 mg/kg 3-10 mg/kg
Time to Max. Concentration (Tmax) (Oral) 0.5 - 1 hour 0.5 - 1 hour 1.7 - 2.7 hours
Systemic Bioavailability (Oral) 22 - 31% 51 - 59% 57 - 66%
Plasma Clearance High Medium Low

Source: Data synthesized from Kamimura et al., 1984.[7][9][10]

Metabolism also shows significant inter-species differences. In rats, metabolism primarily involves hydroxylation and O-demethylation.[11] Dogs favor oxidative C-N cleavage, while monkeys excrete nearly equal amounts of 5-hydroxy and 4-hydroxy metabolites.[11] This highlights the importance of selecting the appropriate animal model based on the metabolic pathways most relevant to humans.[8]

Pre-formulation and Administration Vehicle

This compound is typically used in its hydrochloride salt form (this compound HCl), which is a crystalline solid.[12]

  • Vehicle for IV Administration : For intravenous routes, this compound hydrochloride should be dissolved in a sterile, isotonic vehicle such as physiological saline (0.9% NaCl).[9] All parenteral solutions must be sterile-filtered (e.g., through a 0.2-micron filter) prior to administration.[13]

  • Vehicle for Oral Administration : For oral gavage, this compound hydrochloride can be administered as an aqueous solution.[9] If solubility is a concern at higher concentrations, a suspension in a vehicle like 0.5% methylcellulose can be used.[14]

  • Capsule Formulation (Dogs) : For repeat-dose studies in dogs, administration in a gelatin capsule followed by water is a viable and often less stressful alternative to gavage.[9][15]

General Experimental Workflow

A standardized workflow is essential for minimizing variability and ensuring the collection of high-quality, reproducible data.[5]

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_collect Phase 3: Data Collection A Animal Acclimatization (Min. 7 days) B Fasting (Overnight for Oral Dosing) A->B C Baseline Measurements (e.g., Blood Pressure, Heart Rate) B->C D This compound Preparation (Vehicle, Concentration) C->D E Dose Administration (IV, Oral Gavage, Capsule) D->E F Serial Blood Sampling (Pharmacokinetics) E->F G Pharmacodynamic Monitoring (Telemetry, etc.) E->G H Terminal Procedures & Necropsy F->H G->H

Caption: Standardized preclinical experimental workflow.

Detailed Administration Protocols

The following protocols are based on established methodologies and published literature. All procedures must be conducted in compliance with institutional and national animal welfare guidelines.[5][16]

Rat (Sprague-Dawley or Wistar)
  • Animal Model : Male rats (200-300g) are commonly used.[9]

  • Acclimatization : House animals for at least one week under standard laboratory conditions before the experiment.

  • Fasting : For oral administration studies, fast rats overnight with free access to water to ensure consistent gastrointestinal absorption.[9]

Protocol 4.1.1: Oral Gavage (p.o.) in Rats

  • Objective : To administer a precise oral dose of this compound.

  • Dose Range : 10 - 100 mg/kg.[7][9]

  • Materials :

    • This compound HCl solution/suspension.

    • Appropriately sized ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).

    • 1-3 mL syringe.

  • Procedure :

    • Accurately weigh the rat to calculate the precise volume for administration. The recommended volume is typically 5 mL/kg.[17]

    • Gently but firmly restrain the rat, ensuring its head and neck are aligned with its body.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the ball-tipped needle into the mouth, passing it along the roof of the mouth and down the esophagus. Ensure the needle does not enter the trachea.

    • Once the needle is in place, dispense the solution smoothly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.

Protocol 4.1.2: Intravenous Injection (i.v.) in Rats

  • Objective : To achieve immediate systemic circulation of this compound.

  • Dose : 1 mg/kg.[7][9]

  • Materials :

    • Sterile this compound HCl solution in physiological saline.

    • 27-30 gauge needle with a 1 mL syringe.

    • A rat restrainer or warming device to promote vasodilation of the tail veins.

  • Procedure :

    • Weigh the rat for accurate dose calculation. The maximum bolus injection volume is 1 ml/kg.[13]

    • Place the rat in a restrainer. Warming the tail with a heat lamp or warm water can aid in vein visualization.

    • Identify one of the lateral tail veins.

    • Aseptically prepare the injection site.

    • Insert the needle into the vein, bevel up, parallel to the vein's direction.

    • Administer the dose as a slow bolus.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor.

Dog (Beagle)
  • Animal Model : Male Beagle dogs (10-14 kg) are a standard non-rodent species.[9]

  • Acclimatization : Group-housed dogs should be well-acclimated to the facility and handling procedures.

  • Fasting : For single oral dose studies, fast dogs overnight with free access to water.[9]

Protocol 4.2.1: Oral Gavage (p.o.) in Dogs

  • Objective : To administer a precise liquid oral dose.

  • Dose Range : 3 - 30 mg/kg.[7]

  • Causality : While effective, gavage can be aversive. Recent research strongly recommends positive reinforcement training to improve animal welfare and data quality.[15][18][19] Sham dosing without positive training is not recommended as it may increase stress.[15][19]

  • Materials :

    • This compound HCl solution/suspension.

    • Flexible gavage tube and syringe.

    • Mouth gag (optional, use depends on training and handler skill).

  • Procedure :

    • Ensure the dog is calmly restrained by a trained handler.

    • Measure the tube from the dog's nose to the last rib.

    • Gently open the dog's mouth and pass the tube over the tongue and down the esophagus to the pre-measured mark.

    • Confirm correct placement before administering the dose.

    • Administer the dose and flush with a small amount of water to ensure complete delivery.

    • Remove the tube smoothly and provide positive reinforcement.

Protocol 4.2.2: Oral Capsule Administration in Dogs

  • Objective : A less stressful method for repeat-dose oral administration.

  • Dose : Example: 10 mg/kg for repeated administration.[7][9]

  • Procedure :

    • Place the gelatin capsule containing the pre-weighed dose at the back of the dog's tongue.

    • Gently hold the dog's mouth closed and stroke its throat to encourage swallowing.

    • Administer a small volume of water (e.g., 20 mL) via a syringe to ensure the capsule is washed down.[9]

    • Observe the dog for several minutes to ensure the capsule is not regurgitated.

Protocol 4.2.3: Intravenous Injection (i.v.) in Dogs

  • Objective : To administer a precise intravenous dose.

  • Dose : 1 mg/kg.[7]

  • Materials :

    • Sterile this compound HCl solution.

    • Appropriately sized needle (e.g., 22-25 gauge) or butterfly catheter and syringe.

    • Clippers and aseptic solution.

  • Procedure :

    • Have a handler gently restrain the dog, typically in a sternal or lateral position.

    • Shave and aseptically prepare the skin over the cephalic or antecubital vein.

    • Have the handler occlude the vein proximal to the injection site.

    • Insert the needle into the vein and confirm placement with a flashback of blood.

    • Release the occlusion and administer the dose as a slow bolus.

    • Withdraw the needle and apply pressure to the site.

Monkey (Cynomolgus)
  • Animal Model : Male cynomolgus monkeys (3-6 kg) are frequently used.[7][9]

  • Acclimatization : Monkeys require a thorough acclimatization period and should be trained for procedures like chair restraint to minimize stress.

  • Fasting : Fast monkeys overnight before oral dosing, with free access to water.[9]

Protocol 4.3.1: Oral Gavage (p.o.) in Monkeys

  • Objective : To deliver a controlled oral dose.

  • Dose Range : 3 - 10 mg/kg.[7][10]

  • Materials :

    • This compound HCl solution.

    • Nasogastric or orogastric tube and syringe.

    • Chair restraint system.

  • Procedure :

    • Calmly place the trained monkey in a primate restraint chair.

    • Measure the gavage tube appropriately.

    • Gently guide the tube through the mouth (or nose for nasogastric) and down the esophagus.

    • Confirm placement and administer the dose.

    • Flush with a small amount of water.

    • Remove the tube and return the monkey to its home cage after the procedure.

Protocol 4.3.2: Intravenous Injection (i.v.) in Monkeys

  • Objective : To achieve rapid systemic distribution.

  • Dose : 1 mg/kg.[7][10]

  • Materials :

    • Sterile this compound HCl solution.

    • Needle (e.g., 23-25 gauge) or catheter and syringe.

    • Clippers and aseptic solution.

  • Procedure :

    • Restrain the monkey (manual or chair restraint).

    • Shave and aseptically prepare the skin over the femoral or saphenous vein.

    • Insert the needle into the vein and confirm proper placement.

    • Administer the dose as a slow bolus injection.

    • Withdraw the needle and apply firm pressure to the site to ensure hemostasis, which is particularly important at the femoral site.

Conclusion

The successful administration of this compound in rats, dogs, and monkeys requires a nuanced approach grounded in the compound's unique pharmacology and the specific physiology of each animal model. The significant inter-species differences in pharmacokinetics and metabolism necessitate careful consideration when selecting doses and interpreting data.[7][11] Adherence to detailed, validated protocols, such as those provided in this guide, is essential for generating reliable and reproducible results. Furthermore, a commitment to refined handling techniques and the principles of the 3Rs (Replacement, Reduction, and Refinement) is not only an ethical imperative but also a critical component of sound scientific practice, ultimately enhancing the quality and translatability of preclinical research.

References

Determining (-)-Amosulalol Receptor Occupancy: Application Notes and Protocols for Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pharmacology of (-)-Amosulalol

(-)-Amosulalol is a potent, orally active antihypertensive agent characterized by its dual antagonist activity at both α- and β-adrenergic receptors.[1][2] It functions as a competitive inhibitor, primarily targeting α₁ and β₁-adrenergic receptors, while also demonstrating significant affinity for the β₂-adrenergic subtype.[3] This multifaceted mechanism of action allows (-)-Amosulalol to effectively lower blood pressure by blocking vasoconstriction mediated by α₁-receptors and reducing cardiac output through β₁-receptor blockade.[1][4] A key feature of amosulalol is its stereoselectivity; the (-)-enantiomer exhibits markedly higher affinity for β-adrenergic receptors compared to its (+)-counterpart.[5]

Understanding the precise binding characteristics of (-)-Amosulalol at its target receptors is fundamental for drug development. Radioligand binding assays serve as the gold standard for quantifying these interactions, providing critical data on drug affinity (Kᵢ) and receptor occupancy.[6][7] This information is vital for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and predicting clinical efficacy. This document provides a comprehensive guide with detailed protocols for researchers, scientists, and drug development professionals to perform in vitro competitive radioligand binding assays to determine the receptor occupancy of (-)-Amosulalol.

Mechanism of Action & Signaling Pathways

(-)-Amosulalol exerts its therapeutic effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to their receptors. This inhibition disrupts the downstream signaling cascades initiated by these G-protein coupled receptors (GPCRs).

  • α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking this receptor, (-)-Amosulalol prevents these downstream events, leading to smooth muscle relaxation and vasodilation.

  • β₁ and β₂-Adrenergic Receptors: These receptors are coupled to Gs proteins. Agonist binding activates Gs, which stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various cellular proteins, leading to physiological responses such as increased heart rate and contractility (β₁) or bronchodilation (β₂). (-)-Amosulalol's antagonism at these receptors inhibits this cAMP-dependent pathway.

Adrenergic Signaling Pathways cluster_alpha1 α₁-Adrenergic Pathway cluster_beta β-Adrenergic Pathway a1 (-)-Amosulalol a2 α₁ Receptor a1->a2 Blocks a3 Gq a2->a3 a4 PLC a3->a4 a5 PIP₂ → IP₃ + DAG a4->a5 a6 ↑ Ca²⁺ / PKC Activation a5->a6 b1 (-)-Amosulalol b2 β₁, β₂ Receptors b1->b2 Blocks b3 Gs b2->b3 b4 Adenylyl Cyclase b3->b4 b5 ATP → cAMP b4->b5 b6 PKA Activation b5->b6

Caption: Signaling pathways of α₁ and β-adrenergic receptors inhibited by (-)-Amosulalol.

Binding Affinity Profile of (-)-Amosulalol

The affinity of a compound for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. The pKᵢ is the negative logarithm of the Kᵢ value. The data presented below are derived from radioligand binding experiments conducted on rat brain membranes.[5]

Receptor SubtypeLigandParameterValueKᵢ (nM)Reference
α₁-Adrenergic (-)-AmosulalolpKᵢ7.1570.8[5][8]
β₁-Adrenergic (-)-AmosulalolpKᵢ8.532.95[5][8]
β₂-Adrenergic (-)-AmosulalolpKᵢ8.137.41[5][8]

Experimental Workflow: A Self-Validating System

A robust radioligand binding assay is a self-validating system. This means the experimental design includes internal controls and checks to ensure the data generated is accurate and reproducible. Key principles include ensuring the binding is at equilibrium, keeping radioligand depletion below 10%, and achieving a high percentage of specific binding (ideally >80%).[9]

Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis P1 Tissue/Cell Homogenization P2 Differential Centrifugation P1->P2 P3 Membrane Isolation P2->P3 P4 Protein Quantification (BCA/Bradford) P3->P4 A4 Initiate with Membrane Addition P4->A4 Known Protein Conc. A1 Assay Plate Setup (Total, NSB, Competitor) A2 Add Buffer & Reagents A1->A2 A3 Add Radioligand A2->A3 A3->A4 A5 Incubate to Equilibrium A4->A5 D1 Rapid Filtration & Washing A5->D1 D2 Scintillation Counting D1->D2 D3 Calculate Specific Binding D2->D3 D4 Generate IC₅₀ Curve D3->D4 D5 Calculate Kᵢ (Cheng-Prusoff) D4->D5

Caption: General experimental workflow for in vitro competitive radioligand binding assays.

Detailed Experimental Protocols

Protocol 1: In Vitro Competition Assay for α₁-Adrenergic Receptors

This protocol is designed to determine the affinity (Kᵢ) of (-)-Amosulalol for the α₁-adrenergic receptor using the selective antagonist radioligand [³H]-Prazosin.

A. Materials and Reagents

  • Tissue Source: Rat cerebral cortex (a rich source of α₁-receptors).

  • Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol).

  • Unlabeled Competitor: (-)-Amosulalol.

  • Non-Specific Binding (NSB) Determinator: Phentolamine (10 µM final concentration).

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Polytron or Dounce homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

B. Membrane Preparation from Rat Cortex

The Rationale: This procedure isolates the cell membrane fraction, where the transmembrane GPCRs are located, from other cellular components. The use of ice-cold buffers and protease inhibitors is critical to prevent protein degradation and maintain receptor integrity.

  • Euthanize rats according to approved institutional guidelines and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in ~20 volumes of ice-cold Lysis Buffer using a Polytron homogenizer.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

  • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method like the BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

C. Binding Assay Procedure

The Rationale: This competitive binding assay measures the ability of increasing concentrations of unlabeled (-)-Amosulalol to displace the radioligand [³H]-Prazosin from the α₁-receptor. The radioligand concentration is kept at or below its Kₔ to ensure assay sensitivity. Phentolamine, a high-affinity α-adrenergic antagonist, is used at a saturating concentration to occupy all specific binding sites, thereby defining non-specific binding.

  • Set up a 96-well plate in triplicate for each condition: total binding, non-specific binding, and each concentration of (-)-Amosulalol. The final assay volume will be 250 µL.

  • Add the components in the following order:

    • Total Binding wells: 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: 50 µL of 10 µM Phentolamine.

    • Competitor wells: 50 µL of the appropriate (-)-Amosulalol dilution (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Add 50 µL of [³H]-Prazosin diluted in Assay Buffer to all wells. The final concentration should be approximately its Kₔ value (~0.2-0.5 nM).

  • Initiate the reaction by adding 150 µL of the membrane preparation (optimized to 50-100 µg protein per well) to all wells.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[11]

  • Wash the filters rapidly four times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: In Vitro Competition Assay for β-Adrenergic Receptors

This protocol determines the affinity (Kᵢ) of (-)-Amosulalol for β-adrenergic receptors using the non-selective β-antagonist radioligand [³H]-Dihydroalprenolol ([³H]-DHA).

A. Materials and Reagents

  • Tissue Source: Rat heart ventricles (rich in β₁-receptors) or rat lung (rich in β₂-receptors).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) (Specific Activity: 40-60 Ci/mmol).

  • Non-Specific Binding (NSB) Determinator: Propranolol (10 µM final concentration).

  • All other buffers and equipment are as described in Protocol 1.

B. Membrane Preparation

Follow the same procedure as described in Protocol 1, Section B, using the appropriate tissue source (e.g., rat heart).

C. Binding Assay Procedure

The procedure is identical to that in Protocol 1, Section C, with the following key substitutions:

  • Radioligand: Use [³H]-DHA at a final concentration approximately equal to its Kₔ (~1-2 nM).

  • Non-specific binding: Use 10 µM Propranolol instead of Phentolamine.[11]

  • Incubation: Incubate for 20-30 minutes at 37°C.[5]

  • Terminate, wash, and count as described previously.

Data Analysis and Interpretation

1. Calculation of Specific Binding: For each concentration point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

2. Generation of IC₅₀ Curve: Plot the percentage of specific binding against the logarithm of the (-)-Amosulalol concentration. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of (-)-Amosulalol that inhibits 50% of the specific binding of the radioligand.

3. Calculation of the Inhibition Constant (Kᵢ): The Kᵢ value is a more absolute measure of affinity than the IC₅₀ because it is independent of the radioligand concentration used in the assay. Convert the experimentally determined IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • IC₅₀ is the experimentally determined concentration of (-)-Amosulalol that inhibits 50% of specific radioligand binding.

  • [L] is the molar concentration of the radioligand used in the assay.

  • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).

Assay Validation and Trustworthiness

To ensure the integrity of the results, several validation criteria must be met:

  • Signal Window: The specific binding should account for at least 80% of the total binding at the Kₔ concentration of the radioligand. High non-specific binding (>50%) can obscure the specific signal and indicates a need for optimization (e.g., different filter type, more stringent washing).

  • Ligand Depletion: The total amount of radioligand bound at equilibrium should be less than 10% of the total amount added to the assay. If binding exceeds this, it can lead to an underestimation of the true affinity. This can be rectified by reducing the amount of receptor (protein) in the assay.

  • Assay Robustness (Z'-factor): For screening applications, the Z'-factor is a statistical parameter used to quantify the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

References

Application Notes and Protocols for Functional Assays of Amosulalol in Isolated Rat Aorta

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting functional assays of amosulalol using isolated rat aortic rings. This document delves into the scientific rationale behind the experimental design, provides detailed, field-proven protocols, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.

Introduction: Unraveling the Vascular Pharmacology of this compound

This compound is a multifaceted adrenergic antagonist, exhibiting a unique pharmacological profile by blocking both α- and β-adrenergic receptors.[1][2] This dual action makes it a compound of significant interest in cardiovascular research, particularly for its potential antihypertensive effects.[3] The vascular smooth muscle of the aorta is a critical site of action for drugs that modulate blood pressure. The isolated rat aorta preparation is a robust and well-established ex vivo model to investigate the direct effects of pharmacological agents on vascular tone, independent of systemic neurohumoral influences.[4][5]

This compound's primary mechanism in the vasculature involves the blockade of α1-adrenergic receptors, which mediate vasoconstriction in response to agonists like phenylephrine.[6][7] By competitively antagonizing these receptors, this compound leads to vasodilation. Furthermore, its β-adrenergic blocking properties, particularly at β2-receptors, can also influence vascular tone.[8] Understanding the precise functional consequences of these interactions is crucial for characterizing its therapeutic potential.

This guide will provide detailed protocols to:

  • Prepare viable and responsive isolated rat aortic rings.

  • Determine the antagonist potency of this compound against α1-adrenergic receptor-mediated vasoconstriction.

  • Investigate the potential direct vasodilator effects of this compound.

Scientific Rationale and Experimental Design

The core of these assays lies in the principles of classical pharmacology, utilizing an organ bath system to maintain the physiological viability of the aortic tissue.[4] By mounting aortic rings under tension and measuring isometric force changes, we can quantify vasoconstriction and vasodilation.

Investigating α1-Adrenergic Antagonism: To quantify this compound's α1-blocking activity, we will construct concentration-response curves for the selective α1-agonist, phenylephrine, in the absence and presence of increasing concentrations of this compound. A competitive antagonist like this compound will cause a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum response.[9] The magnitude of this shift allows for the calculation of the pA2 value, a measure of the antagonist's potency.[7]

Assessing Direct Vasodilator Effects: Some adrenergic antagonists possess intrinsic vasodilator properties independent of their receptor-blocking actions. To test this, we will pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine or a high concentration of potassium chloride (KCl), and then cumulatively add this compound to assess its ability to induce relaxation.[8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the functional assays of this compound.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_assay Functional Assay cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta of Connective Tissue A->B C Cut Aorta into 2-3 mm Rings B->C D Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) C->D E Apply Resting Tension & Equilibrate D->E F Assess Endothelial Integrity (Acetylcholine) E->F G Construct Phenylephrine Concentration-Response Curve F->G Protocol 1 J Pre-contract with Phenylephrine/KCl F->J Protocol 2 H Incubate with this compound G->H I Re-construct Phenylephrine Concentration-Response Curve H->I L Calculate EC50 & Emax I->L M Schild Plot Analysis (pA2 value) I->M K Construct this compound Concentration-Response Curve (Vasodilation) J->K K->L

Caption: Experimental workflow for functional assays of this compound in isolated rat aorta.

signaling_pathway cluster_vasoconstriction α1-Adrenergic Vasoconstriction cluster_vasodilation Potential Endothelium-Dependent Vasodilation Phe Phenylephrine alpha1R α1-Adrenoceptor Phe->alpha1R Gq Gq Protein alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction Amosulalol_block This compound Amosulalol_block->alpha1R Antagonism Agonist Agonist (e.g., ACh) Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS L_Arg L-Arginine eNOS->L_Arg Converts NO Nitric Oxide (NO) L_Arg->NO sGC sGC NO->sGC GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Relaxation Vasodilation PKG->Relaxation

Caption: Simplified signaling pathways of vasoconstriction and vasodilation in vascular smooth muscle.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
Male Wistar Rats (250-300g)Charles RiverEnsure adherence to institutional animal care guidelines.
This compound hydrochlorideSigma-AldrichPrepare stock solutions in distilled water or DMSO.
Phenylephrine hydrochlorideSigma-Aldrichα1-adrenergic agonist.
Acetylcholine chlorideSigma-AldrichFor assessing endothelial integrity.
Potassium Chloride (KCl)Fisher ScientificFor inducing depolarization-mediated contraction.
Krebs-Henseleit SolutionIn-house preparationSee composition below.
Carbogen Gas (95% O₂, 5% CO₂)AirgasFor oxygenating the Krebs-Henseleit solution.
Organ Bath SystemRadnoti Glass TechnologyWith isometric force transducers.
Data Acquisition SystemADInstruments (PowerLab)For recording and analyzing data.

Krebs-Henseleit Solution Composition (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1. The solution should be freshly prepared and continuously gassed with carbogen to maintain a pH of 7.4.[10]

Detailed Experimental Protocols

Protocol 1: Preparation of Isolated Rat Aortic Rings

This protocol is foundational for all subsequent functional assays.

  • Animal Euthanasia and Aorta Excision:

    • Humanely euthanize a male Wistar rat according to approved institutional animal care and use committee protocols.

    • Open the thoracic cavity and carefully excise the descending thoracic aorta.[11][12]

    • Immediately place the aorta in a petri dish containing cold Krebs-Henseleit solution.

  • Cleaning and Ring Preparation:

    • Under a dissecting microscope, gently remove adherent connective and adipose tissue from the aorta.

    • Carefully cut the cleaned aorta into rings of approximately 2-3 mm in width.[7] Ensure the cuts are perpendicular to the long axis of the vessel.

  • Mounting in the Organ Bath:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[4]

    • Connect the upper hook to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[5] Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To assess the viability of the rings, induce a contraction with 60 mM KCl.

    • After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity. Pre-contract the rings with phenylephrine (1 µM) and, once a stable plateau is reached, add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.[10] Rings with damaged endothelium can be used for specific experiments where endothelial influence is to be excluded.

Protocol 2: Determining the Antagonist Potency (pA2) of this compound

This protocol quantifies the α1-adrenergic blocking activity of this compound.

  • Baseline Concentration-Response Curve:

    • After the equilibration and viability checks, obtain a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM) in each aortic ring.[13] This serves as the control.

    • Wash the rings repeatedly until the tension returns to the baseline.

  • Incubation with this compound:

    • Incubate the aortic rings with a specific concentration of this compound (e.g., 10 nM) for 30-45 minutes.

  • Second Concentration-Response Curve:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.

  • Repeat for Multiple this compound Concentrations:

    • Wash the rings thoroughly and allow them to re-equilibrate.

    • Repeat steps 2 and 3 with increasing concentrations of this compound (e.g., 100 nM, 1 µM).

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of phenylephrine in the presence of this compound to the EC50 in its absence).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.[7]

Protocol 3: Assessing Direct Vasodilator Effects of this compound

This protocol investigates whether this compound has direct relaxant effects on vascular smooth muscle.

  • Induce a Stable Contraction:

    • After equilibration, induce a sustained submaximal contraction in the aortic rings using either phenylephrine (e.g., 1 µM) or high KCl (e.g., 60 mM).

  • Cumulative Addition of this compound:

    • Once a stable contractile plateau is achieved, add this compound in a cumulative manner (e.g., 10 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contracted tension.

    • Plot the percentage relaxation against the log concentration of this compound to generate a concentration-response curve for its vasodilator effect.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly for comparison and interpretation.

Table 1: Antagonist Potency of this compound on Phenylephrine-Induced Contractions

This compound Conc. (M)Phenylephrine EC₅₀ (M)Dose Ratiolog(Dose Ratio - 1)
0 (Control)5.2 x 10⁻⁸1-
1 x 10⁻⁸1.5 x 10⁻⁷2.880.27
1 x 10⁻⁷1.1 x 10⁻⁶21.151.30
1 x 10⁻⁶9.8 x 10⁻⁶188.462.27
pA₂ Value (from Schild Plot) 8.6

Note: The data presented are illustrative and will vary with experimental conditions. A pA2 value of 8.6, as has been reported, indicates potent α1-adrenergic antagonism.[6]

Table 2: Direct Vasodilator Effect of this compound on Pre-contracted Aortic Rings

Pre-contraction AgentThis compound EC₅₀ (M)Eₘₐₓ (% Relaxation)
Phenylephrine (1 µM)3.5 x 10⁻⁵75.3 ± 5.2
KCl (60 mM)8.2 x 10⁻⁵68.9 ± 6.8

Note: The data presented are illustrative. A direct relaxant effect, as demonstrated here, suggests mechanisms beyond simple receptor antagonism, which may contribute to the overall pharmacological profile of this compound.[8]

Conclusion and Field-Proven Insights

The functional assays described provide a robust framework for characterizing the vascular effects of this compound. The pA2 value obtained from the Schild plot analysis offers a quantitative measure of its α1-adrenergic receptor affinity, a key determinant of its antihypertensive action. Investigating its direct vasodilator properties provides a more complete picture of its mechanism of action.

Expert Considerations:

  • Stereoselectivity: this compound is a racemic mixture. Its enantiomers, (-)-amosulalol and (+)-amosulalol, exhibit different potencies at α- and β-adrenoceptors.[7][14] For more detailed mechanistic studies, it is advisable to investigate the individual isomers.

  • Endothelial Role: The endothelium plays a crucial role in regulating vascular tone through the release of factors like nitric oxide.[15][16][17] Performing experiments in both endothelium-intact and endothelium-denuded aortic rings can elucidate the contribution of the endothelium to this compound's effects.

  • Data Reproducibility: Consistency in tissue handling, buffer composition, and experimental timing is paramount for obtaining reproducible results.

By following these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately assess the functional properties of this compound and similar compounds in the isolated rat aorta, contributing valuable data to the field of cardiovascular pharmacology.

References

Application Note: Characterizing the Dual Antagonist Activity of Amosulalol Using Cell-Based Second Messenger Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amosulalol is an antihypertensive agent with a dual mechanism of action, functioning as an antagonist at both α1- and β-adrenergic receptors.[1] These G-protein coupled receptors (GPCRs) are critical nodes in cardiovascular regulation, and their modulation is a key strategy in managing hypertension.[2][3] Upon activation, β-adrenergic receptors couple to Gs proteins, stimulating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Conversely, α1-adrenergic receptors couple to Gq proteins, activating phospholipase C, which leads to an increase in intracellular calcium ([Ca2+]i).[4][5] This application note provides a comprehensive guide with detailed protocols for quantifying the antagonist potency of this compound at these distinct receptor subtypes by measuring their respective second messenger outputs in a cell-based format. We describe a Homogeneous Time-Resolved Fluorescence (HTRF) assay for cAMP and a fluorescent dye-based assay for intracellular calcium mobilization.

Introduction to this compound and Adrenergic Signaling

G-protein coupled receptors represent one of the largest and most successfully targeted receptor families for drug development.[6] Their activation by endogenous ligands initiates intracellular signaling cascades mediated by second messengers, making the quantification of these messengers a robust method for characterizing ligand-receptor interactions.[7][8]

This compound is a non-selective antagonist that exhibits high affinity for both α1- and β-adrenergic receptors.[9][10] This dual antagonism provides a comprehensive approach to lowering blood pressure by reducing cardiac output (β-blockade) and decreasing peripheral vascular resistance through vasodilation (α1-blockade).[1] To accurately characterize such a compound, it is essential to employ distinct functional assays for each target. This guide details the principles and step-by-step protocols for two such assays, enabling researchers to determine the in vitro potency (IC50) and affinity (Kb) of this compound at its target receptors.

cluster_beta β-Adrenergic Pathway (Gs-coupled) cluster_alpha α1-Adrenergic Pathway (Gq-coupled) b_agonist Agonist (e.g., Isoproterenol) b_receptor β-Adrenergic Receptor b_agonist->b_receptor Activates gs Gs Protein b_receptor->gs Activates b_this compound This compound b_this compound->b_receptor Blocks ac Adenylyl Cyclase gs->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac a_agonist Agonist (e.g., Phenylephrine) a_receptor α1-Adrenergic Receptor a_agonist->a_receptor Activates gq Gq Protein a_receptor->gq Activates a_this compound This compound a_this compound->a_receptor Blocks plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Generates pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to Receptor ca_out Intracellular Ca²⁺ (Second Messenger) er->ca_out Releases Ca²⁺

Figure 1: Simplified signaling pathways for β- and α1-adrenergic receptors, indicating the points of antagonism by this compound.

Part 1: Quantifying β-Adrenergic Antagonism via cAMP HTRF Assay

2.1. Principle of the Assay

To measure the effect of this compound on β-adrenergic receptors, we will quantify the inhibition of agonist-induced cAMP production. This protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[11] In this assay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. Cellular cAMP produced upon receptor stimulation displaces the tracer, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[12][13]

HTRF cAMP Assay Workflow cluster_workflow HTRF cAMP Assay Workflow start Seed cells expressing β-adrenergic receptors in 384-well plate pre_inc Pre-incubate cells with serial dilutions of this compound start->pre_inc stim Stimulate with β-agonist (e.g., Isoproterenol) pre_inc->stim lyse Lyse cells and add HTRF reagents: - Eu-Ab (Donor) - d2-cAMP (Acceptor) stim->lyse incubate Incubate for 1 hour at room temperature lyse->incubate read Read plate on HTRF- compatible reader (620 nm & 665 nm) incubate->read analyze Calculate HTRF ratio and plot dose-response curves to determine IC₅₀ read->analyze

Figure 2: General workflow for the HTRF-based cAMP antagonism assay.

2.2. Materials and Reagents

ReagentRecommended Source
Cell LineCHO-K1 or HEK293 cells stably expressing human β1- or β2-adrenergic receptors
This compound hydrochlorideMedChemExpress (HY-106720A) or equivalent
Isoproterenol hydrochlorideSigma-Aldrich (I6504) or equivalent
cAMP HTRF Assay KitCisbio (cAMP dynamic 2) or equivalent
Cell Culture MediumHam's F-12, 10% FBS, 1% Pen-Strep
Assay PlateWhite, low-volume 384-well plate
DMSOACS grade
Phosphodiesterase InhibitorIBMX (3-isobutyl-1-methylxanthine), included in some kits or sold separately

2.3. Detailed Protocol: Antagonist Mode

  • Cell Preparation:

    • Culture cells according to standard protocols.

    • On the day of the assay, harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM final concentration) to prevent cAMP degradation.[11]

    • Adjust cell density to 8,000 cells/10 µL (optimize for your cell line).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.[11]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer. These will be your 4X final concentration stocks.

    • Prepare a 4X stock of the agonist Isoproterenol at its EC80 concentration (determined previously in an agonist-mode experiment).

    • Add 5 µL of the this compound serial dilutions (or vehicle for control wells) to the cells.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to reach binding equilibrium with the receptor.

  • Agonist Stimulation:

    • Add 5 µL of the 4X Isoproterenol solution to all wells except the "basal" control (add 5 µL of buffer instead).

    • Incubate for 30 minutes at room temperature.[14]

  • Detection:

    • Following the manufacturer's protocol, prepare the HTRF detection reagents.[14]

    • Add 5 µL of cAMP-d2 solution, followed by 5 µL of the anti-cAMP Cryptate solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

2.4. Data Analysis and Expected Results

  • Calculate the 665/620 nm emission ratio for each well and multiply by 10,000.[11]

  • Normalize the data by setting the signal from the agonist-only control (no antagonist) as 100% and the basal control (no agonist) as 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated response.

ParameterExpected Value Range
Isoproterenol EC501 - 10 nM
This compound IC50 (β1)5 - 50 nM
This compound IC50 (β2)10 - 100 nM
Assay Window (S/B)> 5
Z'-factor> 0.5

Note: Expected values are illustrative and should be determined empirically. Binding affinities for this compound enantiomers show stereoselectivity.[15]

Part 2: Quantifying α1-Adrenergic Antagonism via Calcium Mobilization Assay

3.1. Principle of the Assay

This assay measures this compound's ability to block α1-agonist-induced intracellular calcium mobilization. Cells are loaded with Fluo-4 AM, a membrane-permeable dye. Inside the cell, esterases cleave the AM group, trapping the fluorescent Fluo-4 indicator.[16][17] Upon binding to free intracellular Ca2+ released from the endoplasmic reticulum, the fluorescence of Fluo-4 increases dramatically. A fluorescence plate reader with an integrated liquid handling system is used to measure a baseline signal before injecting an α1-agonist and monitoring the subsequent change in fluorescence.

Fluo-4 Calcium Flux Assay Workflow cluster_workflow Fluo-4 Calcium Flux Assay Workflow start Seed cells expressing α1-adrenergic receptors in 96- or 384-well plate load Load cells with Fluo-4 AM dye solution containing probenecid start->load wash Wash cells gently with assay buffer to remove extracellular dye load->wash pre_inc Add serial dilutions of This compound and incubate wash->pre_inc measure Measure fluorescence on a kinetic plate reader: 1. Establish baseline 2. Inject α1-agonist 3. Record signal change pre_inc->measure analyze Calculate peak fluorescence response and plot dose-response curves to determine IC₅₀ measure->analyze

Figure 3: General workflow for the Fluo-4 based calcium mobilization antagonism assay.

3.2. Materials and Reagents

ReagentRecommended Source
Cell LineHEK293 or CHO-K1 cells stably expressing human α1-adrenergic receptors
This compound hydrochlorideMedChemExpress (HY-106720A) or equivalent
Phenylephrine hydrochlorideSigma-Aldrich (P6126) or equivalent
Fluo-4 AMThermo Fisher Scientific (F14201) or equivalent
Pluronic F-127Thermo Fisher Scientific (P3000MP) or equivalent
ProbenecidSigma-Aldrich (P8761) or equivalent
Assay BufferHanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Assay PlateBlack-walled, clear-bottom 96- or 384-well plate

3.3. Detailed Protocol: Antagonist Mode

  • Cell Preparation:

    • Seed cells in black-walled, clear-bottom microplates and grow overnight to form an 80-100% confluent monolayer.[18]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A typical solution contains 2-5 µM Fluo-4 AM, 0.04% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid (to inhibit dye extrusion from the cell).[18][19]

    • Remove growth medium from the cells and add the dye loading solution (e.g., 100 µL for a 96-well plate).

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16]

  • Compound Addition:

    • Gently wash the cells twice with assay buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

    • Prepare a 2X serial dilution of this compound in assay buffer.

    • Add 100 µL of the 2X this compound dilutions to the plate (final concentration will be 1X).

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Prepare a 5X stock of Phenylephrine at its EC80 concentration in assay buffer.

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an injector. Set excitation to ~490 nm and emission to ~525 nm.[16]

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Program the instrument to inject 50 µL of the 5X Phenylephrine solution and continue recording the fluorescence signal for an additional 90-120 seconds.

3.4. Data Analysis and Expected Results

  • For each well, calculate the peak fluorescence intensity after agonist addition minus the average baseline fluorescence.

  • Normalize the data, setting the response of the agonist-only control as 100% and the vehicle-only control as 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExpected Value Range
Phenylephrine EC5010 - 100 nM
This compound IC50 (α1)1 - 20 nM
Assay Window (S/B)> 3
Z'-factor> 0.5

Note: Expected values are illustrative. The (+)-isomer of this compound is reported to be more potent at α1-adrenoceptors.[20]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Both Assays
High well-to-well variabilityInconsistent cell seeding; Pipetting errors; Edge effects in plate.Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outermost wells of the plate.
No response to agonistWrong cell line; Low receptor expression; Inactive agonist.Verify cell line identity and receptor expression; Use a fresh, validated stock of agonist.
cAMP Assay
Low assay window (S/B)Insufficient cAMP production; High background signal; Phosphodiesterase activity.Optimize cell number per well; Ensure use of a potent phosphodiesterase inhibitor (e.g., IBMX); Check HTRF reader settings.
Calcium Assay
High background fluorescenceIncomplete removal of extracellular dye; Cell death.Optimize wash steps; Ensure loading conditions (dye concentration, time) are not causing cytotoxicity.
Spontaneous calcium fluxCells are perturbed during washing or handling.Handle plates gently; Use automated washers if available; Consider "no-wash" assay kits.

Conclusion

The cell-based second messenger assays detailed in this application note provide robust and reproducible methods for characterizing the dual antagonist activity of this compound. The HTRF cAMP assay directly quantifies the compound's functional blockade of Gs-coupled β-adrenergic receptors, while the Fluo-4 calcium mobilization assay assesses its blockade of Gq-coupled α1-adrenergic receptors. By employing these protocols, researchers can accurately determine the potency and selectivity of this compound and similar multi-target GPCR modulators, providing critical data for drug development and pharmacological research.

References

Application Notes and Protocols for Preclinical Assessment of Amosulalol's Antihypertensive Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Action Antihypertensive Agent

Amosulalol is a potent antihypertensive agent characterized by its unique dual mechanism of action: selective alpha-1 adrenergic receptor antagonism and non-selective beta-adrenergic receptor blockade.[1][2] This combined activity allows for a comprehensive approach to blood pressure reduction by simultaneously targeting two key pathways in cardiovascular regulation. The alpha-1 blockade induces vasodilation, reducing peripheral vascular resistance, while the beta-blockade decreases heart rate and myocardial contractility, leading to a reduction in cardiac output.[1] This document provides a detailed experimental framework for researchers to meticulously assess the antihypertensive efficacy of this compound in a preclinical setting, encompassing both in vitro characterization and in vivo validation.

Part 1: In Vitro Characterization of Adrenergic Receptor Interactions

A thorough understanding of this compound's interaction with its molecular targets is paramount. The following protocols are designed to quantify its binding affinity and functional antagonism at alpha-1 and beta-adrenergic receptors.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[3] These assays measure the displacement of a radiolabeled ligand by the test compound, in this case, this compound.

1.1.1. Alpha-1 Adrenergic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.

  • Materials:

    • Rat brain membranes (a rich source of alpha-1 adrenergic receptors)

    • [3H]-Prazosin (a selective alpha-1 antagonist radioligand)

    • This compound hydrochloride

    • Phentolamine (a non-selective alpha-adrenergic antagonist for determining non-specific binding)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

    • Scintillation fluid and vials

    • Glass fiber filters

    • Filtration manifold

  • Protocol:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, incubate rat brain membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound for 60 minutes at 25°C.

    • For determining non-specific binding, incubate a set of wells with membranes, [3H]-Prazosin, and a high concentration of phentolamine.

    • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.1.2. Beta-Adrenergic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

  • Materials:

    • Membranes from cells expressing recombinant human beta-1 or beta-2 adrenergic receptors.

    • [3H]-Dihydroalprenolol (DHA) (a non-selective beta-antagonist radioligand)

    • This compound hydrochloride

    • Propranolol (a non-selective beta-adrenergic antagonist for determining non-specific binding)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

    • Scintillation fluid and vials

    • Glass fiber filters

    • Filtration manifold

  • Protocol:

    • Follow the same procedure as the alpha-1 binding assay, substituting the appropriate membranes and radioligand.

  • Data Analysis:

    • Perform the same data analysis as for the alpha-1 binding assay to determine the Ki values for both beta-1 and beta-2 receptors.

Receptor Subtype Radioligand This compound pKi (approximate)
Alpha-1[3H]-Prazosin7.15[4]
Beta-1[3H]-Dihydroalprenolol8.53[4]
Beta-2[3H]-Dihydroalprenolol8.13[4]
Functional Assays: Assessing Antagonist Activity

Functional assays are crucial to confirm that the binding of this compound to its target receptors translates into a functional response, in this case, antagonism.

1.2.1. In Vitro Vascular Smooth Muscle Contraction Assay (Alpha-1 Antagonism)

  • Objective: To evaluate the ability of this compound to inhibit phenylephrine-induced contraction of isolated rat aorta.

  • Materials:

    • Thoracic aortas from male Wistar rats

    • Phenylephrine (a selective alpha-1 agonist)

    • This compound hydrochloride

    • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)

    • Organ bath system with force transducers

  • Protocol:

    • Isolate the thoracic aorta and cut it into rings.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Pre-incubate the tissues with varying concentrations of this compound for 30 minutes.

    • Generate a cumulative concentration-response curve to phenylephrine.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response versus the logarithm of the phenylephrine concentration.

    • Determine the EC₅₀ of phenylephrine in the absence and presence of different concentrations of this compound.

    • Calculate the pA₂ value from a Schild plot to quantify the antagonist potency of this compound. A pA₂ of 8.6 has been reported for this compound's antagonism of phenylephrine-induced contractions in rat aorta.[5]

1.2.2. Isolated Atria Assay (Beta-1 Antagonism)

  • Objective: To assess the ability of this compound to inhibit the positive chronotropic effect of isoproterenol on isolated rat atria.

  • Materials:

    • Atria from male Wistar rats

    • Isoproterenol (a non-selective beta-agonist)

    • This compound hydrochloride

    • Krebs-Henseleit solution

    • Organ bath system with force transducers

  • Protocol:

    • Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the atria to beat spontaneously and equilibrate for 60 minutes.

    • Pre-incubate the atria with varying concentrations of this compound for 30 minutes.

    • Generate a cumulative concentration-response curve to isoproterenol and measure the increase in heart rate.

  • Data Analysis:

    • Plot the increase in heart rate versus the logarithm of the isoproterenol concentration.

    • Determine the EC₅₀ of isoproterenol in the absence and presence of different concentrations of this compound.

    • Calculate the pA₂ value from a Schild plot to quantify the antagonist potency of this compound at beta-1 receptors.

Part 2: In Vivo Evaluation of Antihypertensive Efficacy

The ultimate test of an antihypertensive agent is its ability to lower blood pressure in a living organism. The following protocols describe the use of well-validated rodent models of hypertension.

Animal Models of Hypertension

The choice of animal model is critical and should reflect the clinical condition being modeled.

2.1.1. Spontaneously Hypertensive Rat (SHR)

  • Rationale: The SHR is a genetic model of essential hypertension, the most common form of hypertension in humans.[6][7] These rats develop hypertension without any surgical or pharmacological intervention.[6]

  • Characteristics: SHRs exhibit a gradual increase in blood pressure starting from 5-6 weeks of age.[7]

  • Supplier: Charles River Laboratories or other reputable vendors.

2.1.2. Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

  • Rationale: This model mimics renovascular hypertension caused by renal artery stenosis.[8] It is induced by surgically placing a clip on one renal artery, leading to activation of the renin-angiotensin system.[9]

  • Procedure: A silver clip is placed on the left renal artery of a normotensive rat (e.g., Sprague-Dawley).[9][10]

Blood Pressure and Heart Rate Monitoring

Continuous and accurate measurement of cardiovascular parameters is essential for evaluating the efficacy of this compound.

2.2.1. Radiotelemetry: The Gold Standard

  • Rationale: Implantable radiotelemetry is the preferred method for chronic and continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[11][12][13][14] This technique minimizes stress-related artifacts that can confound data from other methods like tail-cuff plethysmography.[12]

  • Procedure:

    • Surgically implant a telemetry transmitter with a catheter inserted into the abdominal aorta or carotid artery.[11]

    • Allow the animals to recover for at least one week post-surgery.[13]

    • House the animals individually in cages placed on receiver platforms that collect the telemetry signals.[13]

Experimental Protocol: Assessing Antihypertensive Efficacy in SHRs
  • Objective: To determine the dose-dependent effect of this compound on blood pressure and heart rate in Spontaneously Hypertensive Rats.

  • Animals: Male SHRs, 12-14 weeks of age.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Group 2: this compound (low dose, e.g., 3 mg/kg, p.o.)

    • Group 3: this compound (medium dose, e.g., 10 mg/kg, p.o.)[15]

    • Group 4: this compound (high dose, e.g., 30 mg/kg, p.o.)[15]

  • Protocol:

    • Acclimatize the rats to the housing and handling conditions.

    • Implant telemetry transmitters and allow for a one-week recovery period.

    • Record baseline blood pressure and heart rate for 24-48 hours.

    • Administer a single oral dose of vehicle or this compound to the respective groups.

    • Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from baseline for each animal.

    • Average the data for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.

Parameter Vehicle Control This compound (Low Dose) This compound (Medium Dose) This compound (High Dose)
Change in MAP (mmHg) Minimal ChangeDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
Change in HR (bpm) Minimal ChangeDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To establish a clear relationship between drug exposure and its antihypertensive effect, a PK/PD analysis should be performed.

  • Protocol:

    • In a separate cohort of animals, administer a single oral dose of this compound.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Correlate the plasma concentrations with the corresponding changes in blood pressure and heart rate obtained from the efficacy study.

  • Pharmacokinetic Parameters of this compound in Rats (Oral Administration):

    • Tmax: 0.5-1 hour[16]

    • Terminal half-life: Approximately 2.5 hours (after i.v. administration)[16]

    • Systemic bioavailability: 22-31%[16]

Visualizations

This compound's Dual Mechanism of Action

G cluster_sns Sympathetic Nervous System cluster_receptors Adrenergic Receptors Norepinephrine Norepinephrine Alpha1 Alpha-1 Receptor (Vascular Smooth Muscle) Norepinephrine->Alpha1 Activates Beta1 Beta-1 Receptor (Heart) Norepinephrine->Beta1 Activates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Leads to IncreasedHR Increased Heart Rate & Contractility Beta1->IncreasedHR Leads to This compound This compound This compound->Alpha1 Blocks This compound->Beta1 Blocks IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Contributes to IncreasedHR->IncreasedBP Contributes to G start Select Animal Model (e.g., SHR) implant Surgical Implantation of Telemetry Device start->implant recover Post-operative Recovery (1 week) implant->recover baseline Baseline BP & HR Recording (24-48 hours) recover->baseline dosing Administer this compound or Vehicle (p.o.) baseline->dosing monitoring Continuous BP & HR Monitoring (≥24 hours) dosing->monitoring analysis Data Analysis (Change from Baseline) monitoring->analysis end Determine Antihypertensive Efficacy analysis->end

References

Application Note: A Guide to the In Vitro Electrophysiological Characterization of Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action, functioning as both an alpha-1 (α1) and a non-selective beta (β1/β2) adrenoceptor antagonist.[1][2] This unique pharmacological profile necessitates a detailed characterization of its effects on cellular electrophysiology to fully understand its therapeutic efficacy and potential arrhythmogenic risks. This guide provides a comprehensive framework and detailed protocols for studying this compound using in vitro electrophysiology. We outline methodologies for dissecting its activity at specific adrenergic receptor subtypes using both manual and automated patch-clamp techniques.[3][4] The protocols described herein utilize recombinant cell lines for target-specific assays and primary cardiomyocytes for physiologically relevant assessments, offering a robust platform for a thorough investigation of this compound's electrophysiological signature.

Introduction: The Rationale for Electrophysiological Profiling

This compound exerts its therapeutic effects by blocking α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance, and by blocking β-adrenergic receptors, which decreases heart rate and myocardial contractility.[1][5][6] While binding and functional assays confirm receptor affinity, electrophysiology provides unparalleled insight into the downstream consequences of this receptor blockade on ion channel function and cellular excitability.

Early studies on isolated rabbit papillary muscles revealed that this compound not only affects receptor-mediated signaling but also directly modulates ion channels, exhibiting properties of Class I and Class III antiarrhythmic agents by decreasing the maximum depolarization rate (Vmax) and prolonging the action potential duration (APD).[7] Such multi-faceted effects underscore the importance of electrophysiological analysis.

This guide will focus on three key experimental aims:

  • Quantifying α1-Adrenoceptor Antagonism: Assessing this compound's ability to inhibit agonist-induced currents in a controlled, single-receptor environment.

  • Characterizing β-Adrenoceptor Blockade: Measuring the functional antagonism of β-agonist effects on action potentials and L-type Ca2+ currents in native cardiac cells.

  • Investigating Potential Off-Target Effects: A framework for evaluating this compound's interaction with other receptors, such as the 5-HT1A receptor, which is known to modulate neuronal and cardiac excitability through G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9][10]

Essential Methodologies and Experimental Platforms

The choice of electrophysiological platform depends on the experimental goal, balancing throughput with data resolution.

  • Manual Patch-Clamp: Considered the "gold standard," this technique offers high-resolution recording from single cells, allowing for detailed biophysical analysis of ion channel kinetics.[4][11] It is indispensable for mechanistic studies and validation of findings from higher-throughput systems.

  • Automated Patch-Clamp (APC): APC platforms provide significantly higher throughput, making them ideal for generating concentration-response curves and for safety screening.[3][12][13] These systems are well-suited for characterizing the potency (e.g., IC50) of this compound across its various targets.

Cellular Models: The Foundation of a Robust Assay

  • Recombinant Cell Lines (e.g., HEK293, CHO): These cells are instrumental for studying a specific receptor in isolation.[14][15] By stably or transiently expressing a single adrenergic receptor subtype (e.g., α1A, β1, β2), one can measure this compound's effect without confounding signals from other receptors.[16][17]

  • Primary Cardiomyocytes: Isolated ventricular myocytes provide the most physiologically relevant system for studying the integrated effects of β-blockade on cardiac electrophysiology.[18][19] They endogenously express the necessary receptors, G-proteins, and ion channels (e.g., L-type Ca2+ channels) involved in the cardiac action potential.

Experimental Protocols

Protocol 1: Quantifying α1-Adrenergic Receptor Antagonism in HEK293 Cells

Scientific Rationale: α1-adrenoceptors are Gq-coupled receptors.[20] Upon activation by an agonist like phenylephrine, they initiate a signaling cascade leading to the activation of Phospholipase C (PLC) and subsequent downstream effects, which can include the modulation of ion channels.[21] This protocol measures the ability of this compound to inhibit these agonist-induced effects.

Experimental Workflow Diagram

Caption: Workflow for α1-antagonism assay.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the human α1A-adrenergic receptor subtype. Plate onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare extracellular and intracellular solutions (see Table 1).

  • Patch-Clamp Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.[11]

  • Whole-Cell Configuration: Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).[22] Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

  • Baseline Recording: Record the baseline current for 1-2 minutes to ensure stability.

  • Agonist Application: Perfuse the cell with a solution containing 10 µM Phenylephrine (an α1-agonist) and record the resulting current.[23]

  • Antagonist Application: After a washout period, co-apply a specific concentration of this compound with 10 µM Phenylephrine.

  • Concentration-Response: Repeat step 9 with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.

Protocol 2: Characterizing β-Adrenergic Blockade in Primary Cardiomyocytes

Scientific Rationale: β-adrenoceptor stimulation in cardiomyocytes, typically by an agonist like isoproterenol, activates a Gs-protein pathway, leading to increased cAMP production and Protein Kinase A (PKA) activation.[24] PKA phosphorylates L-type Ca2+ channels (LTCCs), increasing the inward Ca2+ current (ICa,L).[18][19] This enhances the plateau phase of the action potential, prolonging its duration (APD). A β-blocker like this compound will antagonize these effects.

Signaling Pathway Diagram

G Isoproterenol Isoproterenol BetaReceptor β-Adrenoceptor Isoproterenol->BetaReceptor Activates This compound This compound This compound->BetaReceptor Blocks Gs Gs Protein BetaReceptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA LTCC L-Type Ca2+ Channel (Inactive) PKA->LTCC Phosphorylates LTCC_P L-Type Ca2+ Channel (Active, Phosphorylated) Ca_Influx Increased Ca2+ Influx LTCC_P->Ca_Influx

Caption: β-Adrenergic modulation of L-type Ca2+ channels.

Step-by-Step Protocol:

  • Cell Isolation: Isolate ventricular myocytes from an adult rodent heart using established enzymatic digestion protocols.

  • Solution Preparation: Use appropriate cardiomyocte-specific extracellular and intracellular solutions (see Table 1).

  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Part A: Current-Clamp (Action Potential Measurement): a. Switch to current-clamp mode (I=0). b. Elicit action potentials using brief (2-4 ms) suprathreshold current injections at a frequency of 1 Hz. c. Record baseline action potentials. d. Apply 1 µM Isoproterenol to induce APD prolongation. e. In the continued presence of isoproterenol, apply increasing concentrations of this compound and measure the reversal of APD prolongation.

  • Part B: Voltage-Clamp (ICa,L Measurement): a. Switch to voltage-clamp mode. Hold the cell at -40 mV to inactivate sodium channels. b. Apply a depolarizing step to +10 mV for 200 ms to elicit ICa,L.[18] c. Record baseline ICa,L. d. Apply 1 µM Isoproterenol to potentiate the current. e. In the continued presence of isoproterenol, apply increasing concentrations of this compound and measure the inhibition of the potentiated ICa,L.

Protocol 3: Assessing Off-Target Activity at 5-HT1A Receptors

Scientific Rationale: Some adrenergic ligands show cross-reactivity with serotonin receptors. The 5-HT1A receptor is a Gi/o-coupled receptor that, upon activation, releases Gβγ subunits which directly activate GIRK channels, leading to a hyperpolarizing outward K+ current.[9][25][26] This assay determines if this compound can antagonize this effect.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line (e.g., CHO or HEK293) co-expressing the human 5-HT1A receptor and GIRK channel subunits (e.g., GIRK1/2).

  • Solution Preparation: Use a high-potassium extracellular solution to increase the driving force for K+ and allow for the measurement of outward GIRK currents (see Table 1).

  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Voltage Clamp: Hold the cell at -80 mV.

  • Agonist Application: Apply a 5-HT1A agonist (e.g., 10 µM Serotonin or 8-OH-DPAT) to activate the outward GIRK current.[10]

  • Antagonist Test: After washout, co-apply this compound with the agonist to determine if it inhibits the GIRK current, indicating antagonist activity.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Composition of Recording Solutions (in mM)

Component Extracellular (Standard) Intracellular (Standard) Extracellular (GIRK) Intracellular (Cardiomyocyte)
NaCl 140 - 120 10
KCl 5 140 25 130
CaCl2 2 - 2 1
MgCl2 1 2 1 5
HEPES 10 10 10 10
Glucose 10 - 10 -
EGTA - 10 - 10
Mg-ATP - 4 - 5
Na-GTP - 0.3 - 0.1
pH 7.4 with NaOH 7.2 with KOH 7.4 with NaOH 7.2 with KOH

| Osmolarity | ~310 mOsm | ~290 mOsm | ~310 mOsm | ~295 mOsm |

Data Analysis:

  • Percent Inhibition: Calculate the inhibitory effect of this compound at each concentration relative to the agonist-induced response alone.

  • IC50 Calculation: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Expected Outcomes:

  • This compound should concentration-dependently inhibit phenylephrine-induced currents in α1A-HEK293 cells.

  • In cardiomyocytes, this compound is expected to reverse the isoproterenol-induced prolongation of APD and potentiation of ICa,L.[7][19]

  • The results from the 5-HT1A assay will reveal any significant off-target antagonist activity at this receptor.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro electrophysiological characterization of this compound. By systematically evaluating its effects on specific receptor subtypes in recombinant cells and validating these findings in primary cardiomyocytes, researchers can build a comprehensive profile of its cellular mechanism of action. This detailed understanding is critical for both elucidating its therapeutic benefits and identifying potential liabilities in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Variability in Amosulalol Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amosulalol binding assays. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results. As a potent antagonist with a complex profile at adrenergic receptors, this compound requires well-optimized and highly controlled assay conditions. This document provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps to help you achieve robust and reproducible data.

Section 1: Foundational Knowledge & FAQs

This section covers the essential background information on this compound and the principles of the binding assays used for its characterization.

Q1: What is this compound and what are its primary binding targets?

This compound is a pharmacological agent that functions as a dual inhibitor of adrenergic receptors. Specifically, it is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1][2] Its therapeutic effects, primarily in the management of hypertension, stem from this dual blockade.[1][3] By blocking β1-receptors in the heart, it reduces heart rate and cardiac output.[1] Simultaneously, its blockade of α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance.[1][2]

It is important to note that this compound is a racemic mixture, and its stereoisomers have different affinities. The (-)-enantiomer shows a higher affinity for β-adrenergic receptors, while the (+)-enantiomer is more potent at α₁-adrenoceptors.[4]

Q2: What are the expected binding affinities (Ki) for this compound at its target receptors?

The binding affinity, expressed as the inhibition constant (Ki), is a critical parameter for designing and interpreting your binding assays. The pKi value (the negative log of the Ki) is often used. A higher pKi indicates a higher binding affinity. The affinities for the (-)-Amosulalol isomer are summarized below.

Receptor SubtypeParameterValue (pKi)Reference
α₁-Adrenergic pKi7.15[4]
α₂-Adrenergic pKi5.21[4]
β₁-Adrenergic pKi8.53[4]
β₂-Adrenergic pKi8.13[4]
Data derived from radioligand binding experiments using rat brain membranes.[4]

These values are crucial for setting the concentration range in your competitive binding experiments. Your displacement curves should span a range that effectively covers the expected Ki of this compound for the receptor of interest.

Q3: What is a competitive radioligand binding assay and what is the general workflow?

A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled compound (like this compound) for a specific receptor.[5] The principle is based on the competition between a fixed concentration of a high-affinity radiolabeled ligand (the "tracer") and varying concentrations of the unlabeled "competitor" compound for a finite number of receptors in a biological sample (typically a cell membrane preparation).[6] As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.[6][7]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_sep Phase 3: Separation & Detection cluster_analysis Phase 4: Data Analysis P1 Prepare Membrane Homogenate (e.g., Rat Cortex, CHO cells) P2 Prepare Buffers & Reagents (Radioligand, this compound Dilutions) A1 Set up Assay Plate: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + Excess Unlabeled Ligand) - Competition (Radioligand + this compound concentrations) P2->A1 A2 Initiate Reaction: Add Membrane Preparation A1->A2 A3 Incubate to Equilibrium (e.g., 60 min @ 25°C) A2->A3 S1 Rapidly Filter through Glass Fiber Mat A3->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Measure Radioactivity (Liquid Scintillation Counting) S2->S3 D1 Calculate Specific Binding: Total Counts - Non-Specific Counts S3->D1 D2 Plot % Specific Binding vs. [this compound] D1->D2 D3 Determine IC₅₀ from Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow of a competitive radioligand binding assay.
Section 2: General Sources of Variability

High variability can be categorized as either inter-assay (poor reproducibility between different experiments) or intra-assay (high error between replicates within a single experiment).

Q4: My assay results are inconsistent between experiments. What are the most common culprits for high inter-assay variability?

Poor reproducibility between experiments is frustrating and points to systemic issues in your protocol or reagents.[8] Here is a logical troubleshooting workflow to identify the source.

G cluster_reagents Reagent Integrity cluster_conditions Assay Conditions cluster_equipment Equipment & Technique Start High Inter-Assay Variability Detected R1 Radioligand: - Check age & radiochemical purity (>90%) - Aliquot to avoid freeze-thaw cycles Start->R1 R2 Membrane Prep: - Use a single, large, quality-controlled batch - Ensure consistent protein concentration Start->R2 R3 Buffers: - Prepare fresh from stock solutions - Verify pH at assay temperature Start->R3 C1 Temperature: - Use a calibrated, stable incubator - Pre-warm all reagents Start->C1 Start->C1 C2 Incubation Time: - Re-validate that equilibrium is reached - Keep timing consistent across all plates Start->C2 Start->C2 E1 Pipettes: - Calibrate regularly - Use consistent technique Start->E1 Start->E1 E2 Filtration: - Ensure consistent vacuum pressure - Standardize wash volume and duration Start->E2 Start->E2

Caption: Troubleshooting workflow for inter-assay variability.

Key Areas to Investigate:

  • Reagent Quality and Consistency : This is the most common source of variability.[9]

    • Membrane Preparation : Using different batches of membrane preparations between experiments can introduce significant variability in receptor density and quality. Prepare a large, single batch of membranes, aliquot, and store at -80°C. Characterize this batch thoroughly.[10]

    • Radioligand : Radiochemicals decay over time, reducing purity and specific activity.[8][11] Always note the date of manufacture and use within the recommended timeframe. Avoid repeated freeze-thaw cycles.

    • Buffers : Buffer pH can be temperature-sensitive. Ensure you are measuring and adjusting the pH at the final temperature at which the assay will be run. Use freshly prepared buffers for each experiment.[8]

  • Assay Conditions : Strict control over the experimental environment is critical.[9]

    • Temperature : Small fluctuations in incubation temperature can alter binding kinetics and affinity. Use a calibrated water bath or incubator and allow all reagents to equilibrate to the assay temperature before starting.

    • Incubation Time : If incubation is stopped before equilibrium is reached, minor timing differences between experiments will lead to large variations in binding.[8] Periodically re-confirm the time required to reach equilibrium.

Q5: I'm seeing high variability within a single assay (high standard deviation between replicates). What should I investigate first?

High intra-assay variability typically points to procedural inconsistencies during the assay setup.

  • Pipetting Technique : This is the single largest contributor to poor repeatability in binding assays.[12]

    • Action : Review your pipetting technique. Ensure you are pre-wetting the tip, using a consistent speed, and immersing the tip to the same depth in each well. For critical steps, consider using automated liquid handlers if available.

  • Inadequate Mixing : Failure to properly mix reagents upon addition to the wells can create concentration gradients.

    • Action : After adding all components, gently agitate the plate on an orbital shaker during incubation to ensure homogeneity.[13]

  • Filtration and Washing : The separation of bound from free ligand is a critical and time-sensitive step.

    • Action : Ensure the vacuum pressure on your filter harvester is consistent. Wash all wells for the same duration and with the same volume of ice-cold buffer. Over-washing can cause dissociation of the bound ligand, while under-washing can leave excess free radioligand, increasing background.[8]

  • Plate Position Effects : Temperature or evaporation gradients can occur across a 96-well plate, especially at the edges.

    • Action : Randomize your sample layout on the plate. Avoid placing all replicates of one condition adjacent to each other.

Section 3: Troubleshooting Specific Assay Problems
Q6: My non-specific binding (NSB) is too high. What causes this and how can I reduce it?

High non-specific binding obscures your specific signal and reduces the assay window. Ideally, NSB should be less than 10% of total binding, and almost certainly less than 50% at the Kd concentration of the radioligand.[8] NSB is the binding of the radioligand to components other than the receptor, such as the filter membrane, lipids, or other proteins.[8]

Potential CauseScientific Rationale & Troubleshooting Steps
Radioligand Issues Rationale: Hydrophobic radioligands tend to stick to plastic and lipids, increasing NSB.[8][11] Solutions: • Lower the radioligand concentration. A good starting point is at or below its Kd value.[8] • Check the radiochemical purity; impurities can contribute significantly to NSB.[8]
Excess Membrane Protein Rationale: More protein and lipids in the well provide more non-specific surfaces for the radioligand to bind. Solution: • Titrate the amount of membrane protein to find the optimal balance between a robust specific signal and low NSB. A typical range is 50-200 µg per well.[8][13]
Assay/Wash Buffer Rationale: Buffer components can be modified to reduce non-specific interactions. Solutions: • Add Bovine Serum Albumin (BSA, typically 0.1-0.5%) to the assay buffer to block non-specific sites on the plate and membranes.[8] • Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
Inadequate Washing Rationale: Insufficient washing fails to remove all unbound radioligand trapped in the filter. Solutions: • Increase the number and/or volume of washes with ice-cold wash buffer.[8] • Ensure the vacuum is applied long enough to pull all buffer through the filter.
Q7: My specific binding window (Total Binding - Non-Specific Binding) is too low. How can I improve my signal?

A small signal window makes it difficult to obtain reliable data and can be caused by several factors:

  • Low Receptor Density (Bmax) : The tissue or cell line you are using may not express enough of the target receptor.

    • Solution : Increase the amount of membrane protein per well (but be mindful of increasing NSB). If possible, switch to a system with higher receptor expression, such as a cell line engineered to overexpress the receptor of interest.[8]

  • Degraded Receptors : Poor membrane preparation or storage can lead to receptor degradation.

    • Solution : Always prepare membranes on ice, use protease inhibitors in your lysis buffer, and store aliquots at -80°C to avoid degradation from multiple freeze-thaw cycles.

  • Low Radioligand Specific Activity : The amount of radioactivity per mole of ligand may be too low to detect a small number of receptors.

    • Solution : Use a radioligand with high specific activity. For tritiated ([³H]) ligands, a specific activity above 20 Ci/mmol is recommended.[8][11]

  • Assay Conditions Not at Equilibrium : If the incubation time is too short, you will underestimate the total amount of binding.

    • Solution : Perform a time-course experiment to determine how long it takes for binding to reach a stable plateau. Ensure all subsequent experiments use this incubation time.[8]

Q8: My dose-response curves are flat or have a very shallow slope. What does this indicate?

A flat or shallow competition curve suggests that your unlabeled compound (this compound) is not effectively competing with the radioligand.

  • Incorrect this compound Concentration Range : You may be testing concentrations that are too low to compete for the receptor. Review the known Ki values (Section 1, Q2) and ensure your concentration range brackets this value.

  • Poor this compound Solubility : this compound might be precipitating out of solution at higher concentrations. Check the solubility in your assay buffer. Using a small amount of DMSO to aid solubility is common, but ensure the final DMSO concentration is consistent across all wells and is low (typically <1%).

  • Compound Degradation : Ensure your stock solution of this compound is fresh and has been stored correctly.

  • Complex Binding Kinetics : In some cases, a shallow curve can indicate complex interactions, such as binding to multiple receptor subtypes with different affinities or allosteric effects.[14] If you are studying a mixed population of receptors (e.g., β1 and β2), a shallow or biphasic curve may result.[15]

Q9: How do I ensure my assay has reached equilibrium, and why is this critical for reproducibility?

Equilibrium is the state where the rate of radioligand binding to the receptor equals the rate of dissociation. Performing measurements before equilibrium is reached is a major source of error and variability.[14]

Experimental Protocol to Determine Time to Equilibrium:

  • Prepare a bulk mixture of your membrane preparation and radioligand (at its Kd concentration).

  • Set up replicate tubes or wells for a series of time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Incubate the mixture at the standard assay temperature.

  • At each time point, remove the corresponding replicate tubes, filter them immediately, and measure the specific binding.

  • Plot specific binding versus time. The point at which the curve plateaus is the minimum time required to reach equilibrium. It is good practice to use an incubation time that is slightly longer than this minimum to ensure robustness.[8]

Section 4: Detailed Protocols

These are representative protocols. You must optimize protein concentration, and incubation time and temperature for your specific system.

Protocol 1: α₁-Adrenergic Receptor Competitive Binding Assay

This protocol is designed to determine the affinity (Ki) of this compound for the α₁-adrenergic receptor using [³H]-Prazosin.[10][13]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Radioligand : [³H]-Prazosin diluted in Assay Buffer to a final concentration of ~0.2-0.5 nM.

    • Non-Specific Displacer : 10 µM Phentolamine in Assay Buffer.[10]

    • Competitor : Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

    • Membrane Preparation : Thaw and dilute membrane homogenate (e.g., from rat cortex) in ice-cold Assay Buffer to the optimal protein concentration (e.g., 50-100 µ g/well ).[13]

  • Assay Setup (in triplicate in a 96-well plate) :

    • Total Binding : 50 µL Assay Buffer + 50 µL [³H]-Prazosin.

    • Non-Specific Binding : 50 µL Phentolamine + 50 µL [³H]-Prazosin.

    • Competition : 50 µL of each this compound dilution + 50 µL [³H]-Prazosin.

  • Initiation and Incubation :

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.[13]

    • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.[10][13]

  • Harvesting :

    • Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.[10]

    • Wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer.[7]

  • Detection & Analysis :

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[10]

    • Calculate Ki from the IC₅₀ using the Cheng-Prusoff equation.[7]

Protocol 2: β-Adrenergic Receptor Competitive Binding Assay

This protocol uses [³H]-Dihydroalprenolol ([³H]-DHA) to determine this compound's affinity for β-adrenergic receptors.[13]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[4]

    • Radioligand : [³H]-DHA diluted in Assay Buffer to a final concentration of ~1-2 nM.[13]

    • Non-Specific Displacer : 10 µM Propranolol in Assay Buffer.[13]

    • Competitor : Prepare serial dilutions of this compound as in Protocol 1.

    • Membrane Preparation : Use a suitable tissue source like rat heart membranes.[13]

  • Assay Procedure :

    • The procedure for setup, initiation, harvesting, and analysis is identical to Protocol 1, substituting the specific reagents listed above.

    • Incubation is typically for 60 minutes at room temperature or 20-30 minutes at 37°C.[4][13] The optimal condition should be determined empirically.

Section 5: Signaling Pathway Overview

Understanding the downstream signaling of this compound's targets provides context for functional assay development.

G cluster_a1 α₁-Adrenergic Receptor (Gq-coupled) a_ligand Norepinephrine or this compound (Antagonist) a_receptor α₁-AR a_ligand->a_receptor Binds a_gq Gq a_receptor->a_gq Activates a_plc PLC a_gq->a_plc Activates a_pip2 PIP₂ a_plc->a_pip2 Cleaves a_ip3 IP₃ a_pip2->a_ip3 a_dag DAG a_pip2->a_dag a_ca ↑ Ca²⁺ Release a_ip3->a_ca a_pkc PKC Activation a_dag->a_pkc

Caption: Simplified α₁-adrenergic signaling pathway.

G cluster_b1 β₁-Adrenergic Receptor (Gs-coupled) b_ligand Norepinephrine or this compound (Antagonist) b_receptor β₁-AR b_ligand->b_receptor Binds b_gs Gs b_receptor->b_gs Activates b_ac Adenylyl Cyclase b_gs->b_ac Activates b_atp ATP b_ac->b_atp Converts b_camp cAMP b_atp->b_camp b_pka PKA Activation b_camp->b_pka b_response Cellular Response (e.g., ↑ Heart Rate) b_pka->b_response

Caption: Simplified β₁-adrenergic signaling pathway.

References

Minimizing off-target effects of Amosulalol in functional assays

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Off-Target Effects in Functional Assays

Welcome to the technical support resource for researchers utilizing Amosulalol. This guide is designed to provide you, as a fellow scientist, with a deep understanding of this compound's pharmacological profile and to offer practical, field-proven strategies for designing robust experiments and troubleshooting unexpected results. Our goal is to empower you to generate clean, reproducible data by minimizing and accounting for potential off-target effects.

Section 1: Foundational Pharmacology of this compound

Understanding the complete pharmacological picture of a compound is the first line of defense against misinterpreting data. This section addresses the core characteristics of this compound.

FAQ 1: What is the primary, on-target mechanism of action for this compound?

This compound is a dual-acting adrenoceptor antagonist, meaning its primary therapeutic and experimental effect is the competitive blockade of both α1- and β1-adrenergic receptors.[1][2] This dual antagonism is the cornerstone of its antihypertensive properties.[3][4][5][6]

  • α1-Adrenoceptor Blockade: By blocking α1-receptors, primarily located on vascular smooth muscle, this compound prevents vasoconstriction induced by endogenous catecholamines like norepinephrine. This leads to vasodilation and a reduction in peripheral vascular resistance.[2][7]

  • β1-Adrenoceptor Blockade: By blocking β1-receptors, which are highly expressed in cardiac tissue, this compound reduces heart rate, cardiac contractility, and cardiac output.[2][7]

These two on-target actions work synergistically to lower blood pressure. In functional assays, this translates to an inhibition of responses mediated by α1- and β1-agonists.

G cluster_alpha1 α1-Adrenergic Pathway (Gq) cluster_beta1 β1-Adrenergic Pathway (Gs) NE_A Norepinephrine AR_A1 α1-Adrenoceptor NE_A->AR_A1 Activates Gq Gq Protein AR_A1->Gq Amosulalol_A This compound Amosulalol_A->AR_A1 Blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca Intracellular Ca²⁺ ↑ IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction NE_B Norepinephrine AR_B1 β1-Adrenoceptor NE_B->AR_B1 Activates Gs Gs Protein AR_B1->Gs Amosulalol_B This compound Amosulalol_B->AR_B1 Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A cAMP->PKA HeartRate ↑ Heart Rate & Contractility PKA->HeartRate

Diagram 1. On-target signaling pathways blocked by this compound.
FAQ 2: What are the known and potential off-target activities of this compound?

While selective, no compound is perfectly specific, especially as concentrations increase. Awareness of this compound's secondary pharmacology is critical for accurate data interpretation. Known off-target activities include:

  • α2-Adrenoceptor Antagonism: Studies have demonstrated that this compound can act as an antagonist at α2-adrenoceptors.[1][8] This can be confounding, as α2-receptors are often involved in feedback inhibition of neurotransmitter release.

  • Serotonin (5-HT) Receptor Interaction: this compound has been observed to reduce the maximal contractile response to serotonin in isolated aorta preparations, suggesting a non-competitive interaction with certain 5-HT receptors.[1][8]

  • Ion Channel Modulation: At concentrations above 3 µM, electrophysiological studies have shown that this compound can decrease the maximum rate of depolarization (Vmax) and increase the action potential duration (APD).[2][9] These effects are characteristic of Class I (sodium channel blockade) and Class III (potassium channel blockade) antiarrhythmic agents, respectively.[1][9] This is a critical consideration in any assay where membrane potential is a factor (e.g., cardiac myocytes, neurons).

Target Classification Functional Consequence of Blockade Potential Experimental Impact
α1-Adrenoceptor On-Target Vasodilation, relaxation of smooth muscle.Inhibition of phenylephrine-induced contractions.
β1-Adrenoceptor On-Target Decreased heart rate and contractility.Inhibition of isoproterenol-induced tachycardia or positive inotropy.
α2-Adrenoceptor Off-Target Increased neurotransmitter release (disinhibition).Unexpected potentiation of certain neural or contractile responses.
5-HT Receptors Off-Target Attenuation of serotonin-mediated responses.Reduced response to 5-HT in tissue bath or cell-based assays.
Na+/K+ Channels Off-Target Altered membrane excitability.Confounding results in electrophysiology; potential cytotoxicity at high concentrations.

Table 1. Summary of the Pharmacological Profile of this compound.

FAQ 3: How does stereochemistry influence this compound's activity?

This compound is a chiral molecule, and its stereoisomers possess distinct pharmacological profiles.[1]

  • The (-)-isomer is more potent as a β-adrenoceptor antagonist .

  • The (+)-isomer is more potent as an α1-adrenoceptor antagonist .

Most commercially available this compound is a racemic mixture, providing the combined α- and β-blocking profile.[1] If your assay is sensitive to only one of these receptor families, be aware that only a portion of the compound is acting on your primary target. For highly specific mechanistic studies, consider obtaining the individual isomers if possible.

Section 2: Proactive Experimental Design

The best way to deal with off-target effects is to prevent them from confounding your results in the first place.

FAQ 4: How can I design my experiments to proactively reduce the risk of off-target effects?

A robust experimental design is built on three pillars: appropriate concentration selection, careful model system choice, and the inclusion of rigorous controls.

  • Concentration Selection: The Principle of Minimum Effective Concentration The single most important factor for minimizing off-target effects is to use the lowest concentration of this compound that produces the desired on-target effect . Off-target interactions almost always occur at higher concentrations than on-target interactions.[1][2]

    • Actionable Step: Always perform a full dose-response curve for this compound's on-target effect in your specific assay system. Identify the EC50 or IC50 and select a concentration for your experiments that is effective but not excessive (e.g., at or slightly above the IC90). Avoid using a single, high concentration found in the literature without validating it in your system.

  • Model System Selection The cells or tissues you use can inherently dictate the potential for off-target effects.

    • Actionable Step: If using cell lines, choose a line that has high endogenous (or transfected) expression of your target receptor (α1 or β1) and low or no expression of known off-target receptors (e.g., α2, specific 5-HT subtypes).[1] Screen potential cell lines via qPCR or Western blot before commencing large-scale experiments.

  • The Critical Importance of Controls Controls are non-negotiable for validating your findings.

    • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve this compound. This accounts for any effects of the solvent itself.[2]

    • Structurally Unrelated Antagonist: To confirm that the observed effect is due to the blockade of your target receptor and not a unique off-target effect of this compound's chemical structure, use a well-characterized antagonist from a different chemical class that also targets the α1 or β1 receptor.[10] If both compounds produce the same result, you can be more confident in an on-target mechanism.

Section 3: Troubleshooting Guide

When your data doesn't look as expected, a systematic approach can help determine if an off-target effect is the culprit.

G cluster_results Analyze Counter-Screen Results start Observe Unexpected Experimental Result hypo Hypothesize Off-Target Effect (e.g., α2, 5-HT, Ion Channel) start->hypo check_conc Is this compound concentration in the optimal range? hypo->check_conc dose_resp Perform Full Dose-Response Curve check_conc->dose_resp No counter_screen Perform Counter-Screen with Selective Antagonist (See Protocol 2) check_conc->counter_screen Yes dose_resp->counter_screen effect_gone Unexpected Effect Is Abolished counter_screen->effect_gone effect_remains Unexpected Effect Remains counter_screen->effect_remains conclusion_off_target Conclusion: Result is likely due to the hypothesized off-target. effect_gone->conclusion_off_target conclusion_on_target Conclusion: Result is likely due to a different mechanism or artifact. Re-evaluate hypothesis. effect_remains->conclusion_on_target

References

Technical Support Center: Troubleshooting Amosulalol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for the common issue of amosulalol precipitation in cell culture media. By understanding the underlying physicochemical principles, you can optimize your experimental workflow to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I added my this compound stock solution to the cell culture media, and it immediately turned cloudy. What is happening?

This phenomenon, often called "crashing out," occurs when a drug dissolved in a potent organic solvent is rapidly diluted into an aqueous solution like cell culture media.[1] this compound, being a weakly basic compound, has limited solubility in the near-neutral pH of standard media. The immediate precipitation indicates that the final concentration of this compound has exceeded its solubility limit in the media.

Q2: Why is the pH of the cell culture media so important for this compound solubility?

The solubility of ionizable compounds is highly dependent on pH. This compound hydrochloride has two pKa values: 7.4 and 10.2.[2] The pKa is the pH at which the compound is 50% ionized and 50% unionized. Since one of its pKa values is 7.4, which is very close to the physiological pH of most cell culture media (typically 7.2-7.4), small shifts in media pH can significantly alter the ratio of ionized (more soluble) to unionized (less soluble) forms of the drug.[3][4] At or above this pKa, the less soluble, uncharged form of this compound becomes more prevalent, leading to precipitation.

Q3: What is the best solvent to use for my this compound stock solution?

This compound is soluble in DMSO.[5][6] For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.[7] It is crucial to keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][8]

Q4: My media with this compound looked fine initially, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?

Delayed precipitation can be due to several factors:

  • Temperature Fluctuations: Moving culture vessels in and out of the incubator can cause temperature changes that decrease solubility.[1]

  • Media Evaporation: Over time, especially in incubators with suboptimal humidity, water can evaporate from the media, increasing the concentration of this compound and other components to a point where solubility is exceeded.[1][9]

  • pH Changes: As cells metabolize, they produce acidic byproducts like lactic acid, which lowers the pH of the media.[3] While this might slightly increase the solubility of the basic this compound, other interactions can occur.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other supplements in the media over time, leading to the formation of insoluble complexes.[10]

In-Depth Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

This is the most common problem and is almost always a solubility issue.

Root Cause Analysis:

  • High Final Concentration: The intended working concentration of this compound in your media is higher than its aqueous solubility at physiological pH.

  • Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly into a large volume of media causes the drug to rapidly leave the favorable solvent environment and enter the unfavorable aqueous one, leading to precipitation.[1]

  • Low Media Temperature: Adding the stock solution to cold media (e.g., straight from the refrigerator) can reduce the solubility of the compound.[1]

Solutions:

  • Perform a Serial Dilution: Instead of adding the stock directly to your final volume, perform one or more intermediate dilution steps in pre-warmed (37°C) media. This gradual reduction in solvent concentration is less of a shock to the compound's solubility.[1]

  • Decrease the Final Concentration: Re-evaluate the required concentration for your experiment. A literature search for similar compounds or dose-response experiments can help determine the optimal range.[11]

  • Optimize the Addition Process: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[1] This ensures rapid dispersal and prevents localized areas of high concentration.

Issue 2: Delayed Precipitation or Crystal Formation

This issue points towards instability of the drug in the complex environment of the cell culture medium over time.

Root Cause Analysis:

  • Serum Protein Interaction: If you are using serum-containing media (e.g., with Fetal Bovine Serum, FBS), this compound can bind to proteins like albumin.[12][13] While this can sometimes increase the apparent solubility, changes in protein conformation or drug displacement over time could lead to aggregation and precipitation.

  • Salt-Out Effect: Cell culture media are rich in various salts.[14] High concentrations of these salts can reduce the solubility of organic molecules like this compound, causing them to "salt out" of the solution.

  • pH Instability: Although buffered, the pH of cell culture media can drift over time due to cellular metabolism.[3][15]

Solutions:

  • Consider Serum-Free Media: If your experiment allows, test this compound's stability in a serum-free formulation. This eliminates the variable of drug-protein binding.[16]

  • Ensure Proper Incubation Conditions: Maintain a humidified incubator to minimize evaporation.[1] Use culture plates with low-evaporation lids for long-term experiments.

  • Evaluate Media Components: Some media components, like certain metal supplements or high concentrations of calcium salts, can be reactive or prone to precipitation.[9] If you are preparing media from powder, the order of component addition can be critical.[9]

Protocols and Data

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₁₈H₂₄N₂O₅S·HCl[2]
Molecular Weight 416.92 g/mol [2]
pKa₁ 7.4[2]
pKa₂ 10.2[2]
Solubility Soluble in DMSO[5][6]
Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound hydrochloride powder

  • Anhydrous cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experiment)

Step-by-Step Method:

  • Prepare a High-Concentration Primary Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound HCl needed. For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 416.92 g/mol = 4.17 mg.

    • Weigh out the required amount of this compound HCl powder and dissolve it in the appropriate volume of DMSO.

    • Ensure complete dissolution by vortexing. This is your Primary Stock .

    • Aliquot the Primary Stock into smaller volumes for single use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • Thaw an aliquot of the 10 mM Primary Stock.

    • In a sterile tube, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of warm media.

    • Mix gently but thoroughly. This is your Intermediate Solution .

  • Prepare the Final Working Solution (e.g., 10 µM):

    • Add the required volume of the 1 mM Intermediate Solution to your final volume of pre-warmed cell culture medium. To make 1 mL of a 10 µM solution, add 10 µL of the 1 mM Intermediate Solution to 990 µL of warm media.

    • When adding, introduce the solution slowly into the vortex of the gently swirling media.

    • The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.

Visual Troubleshooting Guide

The following workflow provides a logical path to diagnose the cause of this compound precipitation.

TroubleshootingWorkflow start Precipitation Observed q1 When did it precipitate? start->q1 immediate Immediate (Crashing Out) q1->immediate Immediately delayed Delayed (Hours/Days Later) q1->delayed After Time q2_immediate What was the final This compound concentration? immediate->q2_immediate q3_delayed Is media showing signs of evaporation or pH shift? delayed->q3_delayed high_conc High (> Solubility Limit) q2_immediate->high_conc High low_conc Low (Within Expected Range) q2_immediate->low_conc Low solution1 Solution: 1. Lower final concentration. 2. Use serial dilution protocol. 3. Add dropwise to warmed media. high_conc->solution1 low_conc->solution1 yes_evap Yes q3_delayed->yes_evap no_evap No q3_delayed->no_evap solution2 Solution: 1. Check incubator humidity. 2. Use low-evaporation plates. 3. Monitor media color (pH). yes_evap->solution2 q4_delayed Are you using serum? no_evap->q4_delayed yes_serum Yes q4_delayed->yes_serum no_serum No q4_delayed->no_serum solution3 Possible Cause: Drug-protein interaction or salt-out effect over time. Solution: Test stability in serum-free media or media with different salt composition. yes_serum->solution3 no_serum->solution3

References

How to handle inconsistent results in Amosulalol experiments

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address and resolve inconsistencies in experiments involving Amosulalol. As a dual inhibitor of α1 and β1-adrenergic receptors, this compound's pharmacological profile requires precise and reproducible experimental conduct.[1][2][3] This guide is structured to help you navigate common challenges, from in vitro binding assays to in vivo cardiovascular studies, ensuring the integrity and reliability of your data.

Introduction to this compound and Experimental Consistency

This compound is a pharmacological agent that functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4][5] This dual mechanism of action—reducing cardiac output via β1-receptor blockade and decreasing peripheral vascular resistance through α1-receptor blockade—makes it a potent antihypertensive agent.[4][6] However, this complexity can also introduce variability in experimental outcomes. Achieving consistent results is paramount for accurately characterizing its efficacy, mechanism of action, and safety profile. This guide provides a systematic approach to identifying and mitigating the root causes of inconsistency.[7][8]

Core Principles of Troubleshooting

When faced with inconsistent data, a systematic approach is crucial. Before delving into protocol-specific issues, always begin by evaluating foundational factors.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: "Systematic troubleshooting workflow for inconsistent results."

Part 1: In Vitro Assay Troubleshooting

In vitro experiments, such as receptor binding and functional assays, are foundational for characterizing this compound's activity. Variability here can undermine all subsequent research.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound in adrenoceptor binding assays are highly variable between experiments. What are the likely causes?

A: High variability in binding assays is a common challenge that often stems from several factors.[6]

  • Reagent Stability: Ensure this compound stock solutions are fresh and properly stored, as degradation can occur.[9] Aliquot stocks to avoid repeated freeze-thaw cycles. The stability of the radioligand is also critical; follow the manufacturer's storage and handling instructions precisely.

  • Membrane Preparation: Inconsistent membrane preparation leads to variable receptor concentrations. A standardized, reproducible protocol for tissue homogenization, centrifugation, and protein quantification is essential.[6]

  • Assay Conditions: Minor variations in incubation time, temperature, or buffer composition (pH, ionic strength) can significantly impact binding equilibrium and kinetics.[6][10] Ensure these parameters are strictly controlled.

  • Non-Specific Binding (NSB): Inaccurate determination of NSB can skew your results. Use a high concentration of a structurally different, unlabeled ligand with high receptor affinity to accurately define it.[10]

Q2: My dose-response curves for this compound in a cell-based functional assay (e.g., cAMP inhibition) are not reproducible. What should I investigate?

A: The reproducibility of cell-based assays depends on maintaining a consistent biological system.[6]

  • Cell Health and Passage Number: Use cells from a narrow passage number range for all experiments. Cells at high passage numbers can exhibit altered receptor expression and signaling responses. Monitor cell viability and morphology closely.

  • Serum and Media Variability: Use the same lot of fetal bovine serum (FBS) and culture media for a set of experiments, as lot-to-lot variability can alter cell behavior.

  • Agonist Concentration: Ensure the concentration of the agonist used to stimulate the response (e.g., Isoprenaline for β-receptors) is consistent and at a concentration that yields a robust and reproducible response (typically EC80).

  • Compound Stability in Media: this compound may be unstable in certain cell culture media over long incubation periods.[9] It is recommended to perform a stability study using HPLC to confirm its concentration over the time course of your experiment.

Q3: I am seeing inconsistent results in my hERG channel assays with this compound. Why might this be happening?

A: hERG assays are notoriously sensitive to experimental conditions.

  • Temperature: hERG channel kinetics are highly temperature-dependent. Assays performed at room temperature versus near-physiological temperatures (35-37°C) can yield different results for some compounds.[11] Maintaining a stable temperature is critical for reproducibility.

  • Voltage Protocol: The specific voltage pulse protocol used to activate the hERG channels can affect the measured potency of a compound.[11][12] Using a standardized step-ramp protocol can improve repeatability.[11]

  • Multi-Channel Effects: this compound, like many cardiovascular drugs, may affect other ion channels. A potent hERG block might be functionally counteracted by effects on calcium or sodium channels, leading to a complex and sometimes misleading response in simpler assays.[13] This can result in a poor correlation between hERG inhibition and action potential duration assays.[13]

Protocol: Standardized α1-Adrenergic Receptor Binding Assay

This protocol provides a framework for a reproducible radioligand binding assay to determine the affinity of this compound for the α1-adrenergic receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration (e.g., via Bradford assay).[14]

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane homogenate.

      • 50 µL of [³H]-Prazosin (a selective α₁-antagonist radioligand) at a final concentration near its Kd.

      • 50 µL of competing ligand (varying concentrations of this compound) or buffer (for total binding) or a high concentration of an unlabeled antagonist like phentolamine (for non-specific binding).

    • Incubate for 60 minutes at 25°C to reach equilibrium.[14]

  • Separation and Detection:

    • Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[14]

    • Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: "Dual inhibitory signaling pathway of this compound."

Part 2: In Vivo Experiment Troubleshooting

In vivo studies are critical for understanding the systemic effects of this compound, but are also prone to significant variability.

Frequently Asked Questions (FAQs)

Q1: My blood pressure readings in rats treated with this compound are highly variable and not dose-dependent. What am I doing wrong?

A: Non-invasive blood pressure measurement in rodents, typically via the tail-cuff method, is highly sensitive to procedural and environmental factors.[15][16]

  • Thermoregulation: Rodent tails are a key site for thermoregulation.[17] If the animal is cold or stressed, vasoconstriction in the tail artery will occur, making it difficult to obtain accurate readings.[15][17] It is crucial to warm the animal to induce vasodilation. Monitoring tail skin temperature and maintaining it in the 32-35°C range can significantly improve consistency.[15]

  • Stress: Handling and restraint are significant stressors for rodents and can cause a physiological increase in blood pressure.[15][17] Acclimate the animals to the restraint device and measurement procedure for several days before the actual experiment to minimize this response.

  • Cuff Size and Placement: The occluding cuff must be the correct size for the rat's tail and placed in the same proximal position for every measurement.[16] Inconsistent placement will lead to variable results.[16]

  • Anesthesia (for invasive methods): If using invasive methods, the choice of anesthetic can interfere with normal blood pressure.[18] Furthermore, maintaining the animal's body temperature during anesthesia is critical to avoid hypothermia-induced cardiovascular changes.[18]

Q2: I'm seeing different pharmacokinetic profiles for this compound in rats and mice. Is this expected?

A: Yes, significant species differences in the metabolism and pharmacokinetics of this compound are well-documented.

  • Metabolism: Humans excrete about 30% of an this compound dose unchanged, whereas in animals like rats, the drug is more extensively metabolized.[19] The primary metabolic pathways also differ; for example, hydroxylation is a key pathway in rats, while oxidative C-N cleavage is more prominent in dogs.[19]

  • Bioavailability and Half-life: Systemic bioavailability and plasma half-life vary across species. For instance, after oral administration, the bioavailability in rats is around 22-31%, while in dogs and monkeys it is significantly higher (51-66%).[20] The terminal half-life after IV administration is ~2.5h in rats, 2.1h in dogs, and 1.8h in monkeys.[20] These differences must be considered when designing experiments and extrapolating data.

Pharmacokinetic Parameters of this compound Across Species
ParameterRatsDogsMonkeysMice
Terminal Half-Life (t½) (IV) ~2.5 hours[20]~2.1 hours[20]~1.8 hours[20]~1.1 hours[21][22]
Systemic Bioavailability (Oral) 22-31%[20]51-59%[20]57-66%[20]~38.7%[21][22]
Time to Max Plasma Conc. (Tmax) (Oral) 0.5-1 hour[20]0.5-1 hour[20]1.7-2.7 hours[20]0.25 hours[21][22]
Primary Metabolic Pathways Hydroxylation, O-demethylation[19]Oxidative C-N cleavage[19]Hydroxylation[19]Glucuronidation[21][22]

Part 3: Analytical & Formulation Troubleshooting

The accuracy of your results depends on the purity, stability, and precise quantification of your this compound compound.

Frequently Asked Questions (FAQs)

Q1: I'm concerned about the stability of my this compound working solution during a long experiment. How can I check this?

A: You should perform a formal stability study.[9] There is little publicly available data on the long-term stability of this compound in common experimental buffers, and stability can be affected by pH, temperature, and buffer components.[9]

  • Protocol: Prepare your working solution and store aliquots under your intended experimental conditions (e.g., 37°C) and long-term storage conditions (e.g., 4°C, -20°C). At various time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot using a validated stability-indicating HPLC method. A significant decrease in the parent compound peak or the appearance of new degradation peaks indicates instability.[9]

Q2: My quantification of this compound in plasma samples using HPLC is inconsistent. What are the potential issues?

A: Inconsistent quantification in biological matrices often points to issues in sample preparation or the chromatographic method itself.

  • Sample Preparation: The method used to extract this compound from plasma (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be highly reproducible. Inefficient or variable extraction will lead to inconsistent results. Ensure your internal standard is added early and behaves similarly to the analyte.

  • Chromatography:

    • Mobile Phase: Prepare the mobile phase fresh daily and ensure it is properly degassed. Changes in pH or solvent composition can shift retention times and affect peak shape.[23]

    • Column Integrity: The HPLC column can degrade over time, especially with complex biological samples. Monitor peak shape, retention time, and back pressure. If peak tailing or splitting occurs, the column may need to be washed or replaced.

    • Detector Settings: Ensure the detector wavelength is set to the absorbance maximum for this compound for optimal sensitivity.[24]

Protocol: General HPLC Method for this compound Quantification

This serves as a starting point for developing a validated method for quantifying this compound.[24][25]

  • System: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. MS provides superior sensitivity and selectivity.[25]

  • Column: A Reversed-Phase C18 column is commonly used for compounds like this compound.[24]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and a reasonable run time.[23]

  • Flow Rate: Typically 0.5-1.5 mL/min.[23]

  • Detection: UV detection at the compound's absorbance maximum or MS/MS detection using optimized transitions for the parent and a fragment ion.

  • Standard Curve: Prepare a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., control plasma). Run these standards alongside your unknown samples.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[24]

References

Technical Support Center: Best Practices for Storing and Handling Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals working with Amosulalol. The following information is curated to ensure the integrity of your experiments by promoting the proper storage, handling, and troubleshooting of this compound.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pharmacological agent that functions as a dual-acting adrenoceptor antagonist.[1] Its mechanism involves the competitive blockade of both alpha-1 (α1) and beta (β1/β2) adrenergic receptors.[1] The antagonism of α1-adrenoceptors in blood vessels leads to vasodilation, while the blockade of β1-adrenoceptors in the heart reduces heart rate and contractility.[1][2] This dual action makes it a subject of interest in cardiovascular research. Notably, it exhibits a significantly higher affinity for α1-adrenergic receptors than for β-adrenergic receptors.[1]

Q2: How does the stereochemistry of this compound affect its activity?

This compound has stereoisomers with differing potencies for adrenergic receptor subtypes. The (-)-isomer is a more potent β-adrenoceptor antagonist, while the (+)-isomer is more potent at the α1-adrenoceptor.[2] The racemic mixture, therefore, provides a combined α- and β-blocking profile. It is crucial to be aware of which form you are using, as it will directly impact the experimental outcome.

Q3: What are the known off-target effects of this compound?

While selective for α1 and β1 receptors, this compound may interact with other receptors, leading to potential off-target effects. These can include antagonism of α2-adrenoceptors and interactions with serotonin (5-HT) receptors.[2] To mitigate these effects, it is best practice to perform dose-response studies and use the lowest effective concentration that elicits the desired on-target effect.[2]

Handling and Storage of this compound Powder

Q4: How should I store this compound powder upon receipt?

Proper storage of the solid compound is critical to maintain its long-term stability. The causal factor for degradation in powdered form is often exposure to moisture and inappropriate temperatures.

Parameter Recommendation Rationale
Temperature -20°C for long-term storage. Ensures chemical stability for ≥ 2 years.[3][4] Short-term storage at 2-8°C is also possible, but -20°C is recommended for preserving integrity over months or years.
Atmosphere Store in a tightly sealed container under a dry atmosphere. This compound powder is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.
Light Protect from light. While specific photostability data for the powder is limited, it is a general best practice to protect all research compounds from light to prevent potential photodegradation.[5]

Q5: What are the essential safety precautions when handling this compound powder?

This compound is a potent pharmacological agent and should be handled with care. Assume it is a hazardous compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][7]

  • Contamination: Avoid cross-contamination by using dedicated spatulas and weighing papers.

  • Hygiene: Wash hands thoroughly after handling the substance.[6]

Preparation and Storage of this compound Solutions

Q6: What is the recommended solvent for preparing this compound stock solutions?

This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[4][5] For most in vitro experiments, a high-concentration stock solution in DMSO is the standard starting point.

Q7: How do I prepare a working solution in an aqueous buffer?

Directly dissolving this compound in aqueous buffers is challenging due to its poor water solubility. The correct procedure is to first create a DMSO stock solution and then dilute it into your experimental buffer (e.g., PBS, DMEM, Krebs-Henseleit solution).

  • Causality of Precipitation: When a DMSO stock is diluted into an aqueous buffer, the compound's local environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one. If the final concentration exceeds its aqueous solubility limit, the compound will precipitate. To avoid this, ensure the initial DMSO stock concentration is high enough that the final volume of DMSO in the aqueous solution is minimal (typically <0.5%) and the final this compound concentration is below its solubility limit in that buffer.[5]

G cluster_powder Handling Powder cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (Aqueous) P1 Equilibrate this compound powder to room temp. P2 Weigh desired amount in a fume hood. P1->P2 S1 Add appropriate volume of pure DMSO. P2->S1 S2 Vortex/sonicate until fully dissolved. S1->S2 S3 Aliquot into single-use tubes for storage. S2->S3 S4 Store at -20°C or -80°C. S3->S4 W1 Thaw one aliquot of stock solution. S4->W1 For each experiment W2 Dilute into pre-warmed experimental buffer. W1->W2 W3 Vortex gently to mix. W2->W3 W4 Use immediately for experiment. W3->W4

Caption: Workflow for preparing this compound solutions.

Q8: How should I store this compound stock and working solutions?

The stability of this compound in solution is not guaranteed and is highly dependent on the solvent, pH, and temperature.[5]

Solution Type Storage Temperature Duration Key Considerations
DMSO Stock Solution -80°CUp to 1 year[8]Aliquotting is essential. Avoid repeated freeze-thaw cycles as this is a primary cause of compound degradation.[5][9]
-20°CUp to 1 month[9]
Aqueous Working Solution N/APrepare fresh for each experiment. There is no published data on the long-term stability of this compound in common buffers like PBS or cell culture media.[5] Assume it is unstable and prepare it immediately before use.

Q9: How can I validate the stability of my this compound working solution?

If your experiments span several hours or days, it is imperative to validate the stability of this compound under your specific conditions (e.g., 37°C in DMEM). The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] This involves analyzing aliquots of your working solution at different time points to quantify the concentration of the parent compound and detect any potential degradation products.[5]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

G cluster_precip Precipitation Issues cluster_var Variability / Reproducibility cluster_off Off-Target Effects Start Inconsistent or Unexpected Results? Precip Precipitation observed in working solution? Start->Precip Cause_Sol Possible Cause: - Final concentration too high - pH of buffer affects solubility - Insufficient DMSO in stock Precip->Cause_Sol Yes Var High variability between replicates or experiments? Precip->Var No Sol_Sol Solution: 1. Lower final concentration. 2. Check/adjust buffer pH. 3. Increase stock concentration to reduce dilution factor. Cause_Sol->Sol_Sol Cause_Stab Possible Cause: - Compound degradation - Inconsistent cell health - Assay condition drift Var->Cause_Stab Yes OffTarget Effect observed is not consistent with α/β blockade? Var->OffTarget No Sol_Stab Solution: 1. Prepare fresh solutions. 2. Aliquot stocks; avoid freeze-thaw. 3. Standardize cell passage number. 4. Control temp, pH, and incubation times. Cause_Stab->Sol_Stab Cause_Off Possible Cause: - Concentration too high - Interaction with other receptors (e.g., α2, 5-HT) OffTarget->Cause_Off Yes Sol_Off Solution: 1. Perform full dose-response curve. 2. Use lowest effective concentration. 3. Use selective antagonists for potential off-targets as controls. Cause_Off->Sol_Off

Caption: Troubleshooting guide for this compound experiments.

Q10: My dose-response curves are not reproducible in my cell-based assay. What should I investigate?

This is a common and multifaceted problem. Consider these factors:

  • Compound Stability: As mentioned, this compound may be degrading in your assay medium over the course of the experiment. Always prepare it fresh from a properly stored, frozen aliquot.[1][5]

  • Cell Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling. Regularly test for mycoplasma contamination.[1]

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in buffer composition can all lead to variability. Standardize every step of your protocol.[1]

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced artifacts.[1]

Q11: I am seeing unexpected cytotoxicity in my experiments. What could be the cause?

Unintended cell death can confound results.

  • Compound Purity: Verify the purity of your this compound sample. Impurities from synthesis could be the source of toxicity.[1]

  • Off-Target Effects: At high concentrations, drugs can engage unintended targets that may trigger cytotoxic pathways. Determine a therapeutic window where the drug is effective without being toxic by performing a careful dose-response analysis for both efficacy and cytotoxicity.[1][2]

Q12: My results suggest an effect that is not mediated by α1 or β1 receptors. How do I confirm this?

This points towards a potential off-target effect.

  • Use Selective Antagonists: Co-incubate your system with selective antagonists for known potential off-targets, such as α2 or 5-HT receptors. If the unexpected effect is blocked, it helps to identify the off-target pathway.[2]

  • Control Cell Lines: If possible, use cell lines that do not express the primary targets (α1/β1 receptors) or use techniques like siRNA to knock down their expression. If the effect persists, it is definitively an off-target phenomenon.[9]

References

Validation & Comparative

A Comparative Analysis of Amosulalol and Carvedilol on Blood Pressure Regulation: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antihypertensive therapeutics, the dual-action adrenergic receptor antagonists represent a significant advancement, offering a multi-pronged approach to blood pressure control. This guide provides a detailed comparative analysis of two such agents: Amosulalol and Carvedilol. While both drugs share the common mechanism of combined alpha- and beta-adrenergic blockade, nuanced differences in their pharmacological profiles may influence their clinical application and therapeutic outcomes. This document synthesizes available preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals. It is important to note that a direct head-to-head clinical trial comparing the efficacy and safety of this compound and Carvedilol in hypertension management is not currently available in the scientific literature[1]. Therefore, this analysis is based on individual studies and pharmacological profiles.

Introduction to Dual-Action Adrenergic Antagonists

Traditional beta-blockers primarily lower blood pressure by reducing cardiac output. In contrast, third-generation beta-blockers like this compound and Carvedilol possess additional vasodilatory properties, primarily through alpha-1 adrenergic receptor blockade[1][2][3]. This dual mechanism allows for a reduction in both cardiac output and peripheral vascular resistance, contributing to a potent antihypertensive effect[1][2]. This combined action is believed to offer a more comprehensive approach to managing hypertension, a condition often characterized by both increased cardiac activity and vasoconstriction[4].

Mechanism of Action: A Tale of Two Blockers

Both this compound and Carvedilol exert their therapeutic effects by modulating the sympathetic nervous system's influence on the cardiovascular system.

This compound is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker[1][5]. Its antagonism of beta-1 receptors in the heart leads to a decrease in heart rate and myocardial contractility, thereby reducing cardiac output[1][4][5]. Concurrently, its blockade of alpha-1 adrenergic receptors in peripheral blood vessels promotes vasodilation, leading to a reduction in systemic vascular resistance[1][4][5]. This dual action is central to its blood pressure-lowering capabilities[1][4].

Carvedilol is also a non-selective beta-adrenergic antagonist with alpha-1 blocking properties[1][2][6]. The S(-) enantiomer of carvedilol is responsible for both its beta- and alpha-1 adrenergic receptor blocking activity, while the R(+) enantiomer primarily contributes to the alpha-1 blockade[1]. By blocking beta-1 receptors, Carvedilol reduces heart rate and contractility[1][7]. Its antagonism of beta-2 receptors can cause some vasoconstriction, but this is effectively counteracted by its potent alpha-1 blocking effect, which induces vasodilation and lowers peripheral resistance[1].

G cluster_this compound This compound cluster_Carvedilol Carvedilol This compound This compound Beta1_A β1-Adrenergic Receptors (Heart) This compound->Beta1_A Blocks Alpha1_A α1-Adrenergic Receptors (Blood Vessels) This compound->Alpha1_A Blocks HR_CO_A HR_CO_A Beta1_A->HR_CO_A ↓ Heart Rate & Cardiac Output PVR_A PVR_A Alpha1_A->PVR_A ↓ Peripheral Vascular Resistance (Vasodilation) BP_A Blood Pressure Reduction HR_CO_A->BP_A Leads to PVR_A->BP_A Leads to Carvedilol Carvedilol Beta1_C β1-Adrenergic Receptors (Heart) Carvedilol->Beta1_C Blocks Beta2_C β2-Adrenergic Receptors Carvedilol->Beta2_C Blocks Alpha1_C α1-Adrenergic Receptors (Blood Vessels) Carvedilol->Alpha1_C Blocks HR_CO_C HR_CO_C Beta1_C->HR_CO_C ↓ Heart Rate & Cardiac Output PVR_C PVR_C Alpha1_C->PVR_C ↓ Peripheral Vascular Resistance (Vasodilation) BP_C Blood Pressure Reduction HR_CO_C->BP_C Leads to PVR_C->BP_C Leads to

Signaling pathways of this compound and Carvedilol.

Comparative Clinical Efficacy on Blood Pressure

As previously mentioned, the absence of head-to-head trials necessitates a comparison based on individual study data.

This compound: In an open study involving 41 hypertensive patients with non-insulin-dependent diabetes mellitus, daily administration of 20 to 60 mg of this compound hydrochloride for 24 weeks resulted in a significant reduction in both systolic and diastolic blood pressure. The mean systolic and diastolic blood pressure decreased from 174 +/- 13/92 +/- 9 mmHg to 148 +/- 16/80 +/- 11 mmHg[8]. This effect was observed within two weeks and was sustained throughout the trial period[8]. Notably, heart rate was not significantly affected[8].

Carvedilol: Carvedilol has been extensively studied for its antihypertensive effects. Clinical studies have demonstrated that Carvedilol, at doses of 25-50 mg once daily, effectively reduces blood pressure over a 24-hour period compared to placebo[2]. In comparative studies, Carvedilol 25 mg once daily has been shown to decrease arterial blood pressure to a greater extent than the traditional beta-blocker atenolol in patients with moderate and essential hypertension[2]. Furthermore, its blood pressure-lowering effect is comparable to other antihypertensive agents like nebivolol and amlodipine[2][9][10]. In a study on severe hypertension, Carvedilol (10-20 mg once daily) in combination with a diuretic significantly reduced diastolic and systolic blood pressure from 176 +/- 6/117 +/- 3 to 145 +/- 3/94 +/- 2 mm Hg[11].

Comparative Discussion: While a direct comparison is not possible, both drugs demonstrate significant efficacy in lowering blood pressure. The study on this compound in a diabetic hypertensive population is noteworthy, as this patient group can be challenging to treat. Carvedilol's efficacy is well-established across a broader range of hypertensive populations and has been compared against several other antihypertensive classes.

Receptor Binding Affinity and Pharmacokinetics

The subtle differences in receptor affinity and pharmacokinetic profiles can have significant implications for drug activity and dosing regimens.

ParameterThis compoundCarvedilol
Receptor Selectivity Non-selective β-blocker, selective α1-blocker[1][5]Non-selective β-blocker, α1-blocker[2][6]
Beta-1 Receptor Affinity (pKi/KD) pA2 of 7.5-8.1 in rat right ventricle[12]KD of ~4-5 nM in human ventricular myocardium[13][14]
Alpha-1 Receptor Affinity (pA2/potency) pA2 of 8.6 in rat aorta[12]β1:α1 blocking relative potency of 1.7-fold[13][14]
Bioavailability ~100%[15]25-35%[6]
Protein Binding Data not readily available98%[6]
Metabolism Little first-pass metabolism[15]Extensive first-pass metabolism (CYP2D6, CYP2C9)[6][16]
Elimination Half-life ~5 hours (oral)[15]7-10 hours[6]

Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptor Affinity

The following protocol is a representative example of how the binding affinity (Ki) of a compound like this compound or Carvedilol for adrenergic receptors is determined.

G start Start prep Prepare crude membrane fractions from target tissue (e.g., rat brain) start->prep radioligand Select radiolabeled ligand (e.g., [³H]-Prazosin for α1, [³H]-DHA for β receptors) prep->radioligand incubation Incubate membranes with radioligand and varying concentrations of the test compound (this compound/Carvedilol) radioligand->incubation separation Separate bound and free radioligand (e.g., via vacuum filtration) incubation->separation detection Quantify bound radioactivity (e.g., using liquid scintillation counting) separation->detection analysis Calculate IC50 and Ki values from competition binding curves detection->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Causality Behind Experimental Choices:

  • Tissue Selection: The choice of tissue (e.g., rat brain, human myocardium) is critical as it determines the source and density of the target receptors[13][17].

  • Radioligand Selection: A specific radioligand with high affinity and selectivity for the receptor subtype of interest is chosen to ensure accurate measurement of competitive binding[17].

  • Competition Assay: Using a range of concentrations of the unlabeled test compound allows for the determination of its inhibitory concentration (IC50), which is then used to calculate the binding affinity (Ki)[17].

Safety and Tolerability

The side effect profiles of this compound and Carvedilol are generally related to their mechanism of action.

This compound: In the study of hypertensive diabetic patients, three patients complained of dizziness, which was easily manageable[8]. The drug did not adversely affect glucose and lipid metabolism in this patient population[8].

Carvedilol: Common side effects of Carvedilol include dizziness, fatigue, and weakness[18]. Due to its beta-blocking activity, it can cause bradycardia (slow heart rate) and may mask symptoms of hypoglycemia in diabetic patients[19]. Abrupt discontinuation can lead to exacerbation of angina and myocardial infarction[20]. Other potential side effects include shortness of breath, headache, and nausea[18][21].

Conclusion and Future Directions

Both this compound and Carvedilol are effective antihypertensive agents that leverage a dual mechanism of alpha- and beta-adrenergic blockade. Carvedilol is a well-established therapeutic with a large body of clinical evidence supporting its use in hypertension and other cardiovascular conditions[2][6][7][22]. This compound also demonstrates significant blood pressure-lowering effects, particularly in a diabetic hypertensive population, and exhibits a favorable pharmacokinetic profile with high bioavailability[8][15].

The primary limitation in a direct comparison is the lack of head-to-head clinical trials. Future research should focus on conducting such trials to definitively establish the relative efficacy, safety, and long-term outcomes of this compound versus Carvedilol in various hypertensive populations. Further investigation into the potential metabolic advantages of this compound, as suggested by initial studies, is also warranted. For drug development professionals, the distinct pharmacokinetic profiles of these two agents highlight the potential for optimizing drug delivery and dosing strategies to enhance patient compliance and therapeutic effect.

References

A Cross-Study Comparative Analysis of Amosulalol and Prazosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of the pharmacological and hemodynamic effects of Amosulalol and Prazosin, two adrenergic receptor antagonists with distinct profiles. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and resultant physiological effects, supported by experimental data and established protocols.

Introduction: Distinct Approaches to Adrenergic Blockade

This compound and Prazosin are both antihypertensive agents that exert their effects by antagonizing adrenergic receptors. However, their receptor selectivity and resulting hemodynamic profiles differ significantly, making them suitable for different clinical and research applications. Prazosin is a selective antagonist of α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[1] In contrast, this compound is a non-selective β-adrenergic receptor blocker with additional α1-adrenergic receptor blocking capabilities, providing a dual mechanism of action that impacts both cardiac function and vascular tone.[2] This guide will dissect these differences through a comprehensive review of their pharmacological properties and a cross-study comparison of their hemodynamic effects.

Mechanism of Action: A Tale of Two Receptor Profiles

The divergent therapeutic applications and side-effect profiles of this compound and Prazosin are rooted in their distinct interactions with the adrenergic receptor family.

Prazosin: The Selective α1-Adrenergic Antagonist

Prazosin's primary mechanism of action is the selective and competitive blockade of α1-adrenergic receptors located on vascular smooth muscle.[1] This antagonism prevents norepinephrine and epinephrine from binding to these receptors, thereby inhibiting the Gq-protein coupled signaling cascade that leads to vasoconstriction. The result is vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]

This compound: A Dual-Action Antagonist

This compound exhibits a more complex pharmacological profile, acting as both a non-selective β-adrenergic antagonist and an α1-adrenergic antagonist.[2] Its β-blocking activity (antagonism of β1 and β2 receptors) reduces heart rate, myocardial contractility, and cardiac output.[2] The concurrent α1-blockade contributes to a reduction in peripheral vascular resistance through vasodilation. This dual action provides a multi-faceted approach to blood pressure control.

Comparative Receptor Binding Affinity

The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the receptor binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of (-)-Amosulalol and Prazosin for various adrenergic receptor subtypes. Higher pKi values indicate greater binding affinity.

Adrenergic Receptor Subtype(-)-Amosulalol (pKi)Prazosin (pKi)
α1 7.15-
α1ANot Reported9.4
α1BNot Reported-
α1DNot Reported9.52
α2 5.21-
β1 8.53-
β2 8.13-
(Data for (-)-Amosulalol from[3]; Data for Prazosin from[4][5])

Key Insights from Receptor Binding Data:

  • Prazosin's high affinity and selectivity for α1-adrenergic receptor subtypes is evident from its high pKi values for α1A and α1D receptors.

  • (-)-Amosulalol demonstrates a higher affinity for β-adrenergic receptors (β1 and β2) than for α1-receptors. This is a key characteristic of its class. Its affinity for α2-receptors is significantly lower.

Signaling Pathways: The Molecular Cascade of Adrenergic Blockade

The binding of this compound and Prazosin to their respective receptors initiates distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

The blockade of the α1-adrenergic receptor by Prazosin inhibits the following Gq-protein mediated pathway:

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Activates Gq Gq protein Alpha1R->Gq Activates Prazosin Prazosin Prazosin->Alpha1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway and Site of Prazosin Action.

β1 and β2-Adrenergic Receptor Signaling Pathways

This compound's antagonism of β1 and β2-adrenergic receptors primarily interferes with the Gs-protein coupled pathway, which is crucial for cardiac stimulation and smooth muscle relaxation, respectively.

beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Epi Epinephrine BetaR β1/β2-Adrenergic Receptor Epi->BetaR Activates Gs Gs protein BetaR->Gs Activates This compound This compound This compound->BetaR Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects Increased Heart Rate & Contractility (β1) PKA->CardiacEffects SmoothMuscleRelax Smooth Muscle Relaxation (β2) PKA->SmoothMuscleRelax

Caption: β-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Cross-Study Comparison of Hemodynamic Effects

Hemodynamic ParameterPrazosinThis compound (Inferred from combined α/β blockade)
Mean Arterial Pressure ↓↓↓↓
Heart Rate ↔ or ↑ (reflex)
Cardiac Output ↔ or ↑
Systemic Vascular Resistance ↓↓
(↓ = Decrease, ↓↓ = Marked Decrease, ↑ = Increase, ↔ = No significant change)

Analysis of Hemodynamic Profiles:

  • Prazosin: The primary hemodynamic effect of Prazosin is a significant reduction in systemic vascular resistance.[1] The effect on cardiac output is variable; it may remain unchanged or increase, in part due to a reflex sympathetic response to the drop in blood pressure.[1] Heart rate may also show a slight reflex increase.

  • This compound: As a combined α- and β-blocker, this compound is expected to produce a more complex hemodynamic profile. The α1-blockade component leads to vasodilation and a decrease in systemic vascular resistance.[2] Simultaneously, the β1-blockade directly suppresses heart rate and cardiac output.[2] This counteracts the reflex tachycardia that can be seen with pure α1-blockers like Prazosin. The net effect is a reduction in blood pressure resulting from both a decrease in cardiac output and systemic vascular resistance.

Experimental Protocols for In Vitro and In Vivo Characterization

For researchers aiming to conduct comparative studies of these or similar compounds, the following are representative experimental protocols.

In Vitro Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Objective: To quantify the binding affinity of this compound and Prazosin for α1-adrenergic receptors.

Materials:

  • Test compounds (this compound, Prazosin)

  • Radioligand: [³H]-Prazosin (a selective α1-adrenoceptor antagonist)

  • Tissue source: Rat brain membranes (rich in α1-adrenergic receptors)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: Phentolamine (10 µM)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a series of tubes, combine the membrane preparation, [³H]-Prazosin at a fixed concentration (e.g., 0.25 nM), and varying concentrations of the unlabeled test compound (e.g., this compound or Prazosin).

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Start MembranePrep Membrane Preparation (e.g., Rat Brain) Start->MembranePrep BindingReaction Set up Binding Reaction: - Membranes - [³H]-Prazosin - Test Compound (this compound/Prazosin) MembranePrep->BindingReaction Incubation Incubate to Equilibrium BindingReaction->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo Hemodynamic Assessment in a Rodent Model

This protocol outlines the measurement of key hemodynamic parameters in anesthetized rats following drug administration.

Objective: To compare the in vivo hemodynamic effects of this compound and Prazosin.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., isoflurane or urethane)

  • Pressure-volume (PV) loop catheter

  • Data acquisition system

  • Surgical instruments

  • This compound and Prazosin solutions for intravenous administration

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia. Place the animal on a heating pad to maintain body temperature.

  • Surgical Cannulation: Perform a tracheotomy to ensure a patent airway. Cannulate the right carotid artery for insertion of the PV loop catheter into the left ventricle. Cannulate a femoral vein for drug administration.

  • Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline hemodynamic data, including heart rate, systolic and diastolic blood pressure, cardiac output, and systemic vascular resistance.

  • Drug Administration: Administer a bolus intravenous dose of either this compound, Prazosin, or vehicle control.

  • Post-Dose Monitoring: Continuously record hemodynamic parameters for a defined period post-administration (e.g., 60 minutes).

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline for each treatment group. Compare the effects of this compound and Prazosin.

hemodynamic_workflow Start Start Anesthesia Anesthetize Rodent Start->Anesthesia Surgery Surgical Preparation: - Tracheotomy - Carotid & Femoral Cannulation Anesthesia->Surgery Catheter Insert PV Loop Catheter into Left Ventricle Surgery->Catheter Baseline Record Baseline Hemodynamic Data Catheter->Baseline DrugAdmin Administer Test Compound (this compound/Prazosin/Vehicle) Baseline->DrugAdmin Monitoring Continuously Monitor Hemodynamics Post-Dose DrugAdmin->Monitoring DataAnalysis Analyze Changes from Baseline and Compare Treatment Groups Monitoring->DataAnalysis End End DataAnalysis->End

Caption: Workflow for In Vivo Hemodynamic Assessment in a Rodent Model.

Conclusion and Future Directions

This guide has provided a comprehensive, cross-study comparison of this compound and Prazosin, highlighting their distinct pharmacological and hemodynamic profiles. Prazosin's selective α1-adrenergic antagonism results in potent vasodilation, while this compound's combined α- and β-adrenergic blockade offers a more multifaceted approach to cardiovascular modulation.

For researchers in drug development, the choice between a selective α1-blocker and a combined α/β-blocker depends on the desired therapeutic outcome. For instance, in conditions where a reduction in peripheral resistance is the primary goal without significantly affecting cardiac function, a Prazosin-like compound may be preferred. Conversely, in situations where blunting of reflex tachycardia is desirable alongside blood pressure reduction, an this compound-like agent would be more appropriate.

Future research should aim to conduct direct head-to-head comparative studies of these two agents in both preclinical models and clinical trials to provide a more definitive understanding of their relative efficacy and safety. Furthermore, elucidation of the binding affinities of this compound for the individual α1-adrenergic receptor subtypes would provide a more granular understanding of its mechanism of action.

References

A Comparative Guide to the Efficacy of Amosulalol Versus Selective Beta-1 Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate adrenergic receptor antagonist is a critical decision in the therapeutic strategy for cardiovascular diseases, particularly hypertension. This guide provides an in-depth, objective comparison of the pharmacological properties and clinical efficacy of amosulalol, a dual α1 and non-selective β-adrenergic receptor antagonist, against the class of selective β1-adrenergic receptor blockers. While direct head-to-head clinical trials are not available in the current scientific literature, this document synthesizes available data from individual clinical studies and pharmacological profiles to offer a comprehensive analysis.[1]

Mechanistic Distinctions: A Tale of Two Blockade Strategies

The fundamental difference between this compound and selective β1-blockers lies in their receptor targets and, consequently, their mechanisms of action. This distinction underpins their differing hemodynamic effects and clinical profiles.

This compound: The Dual-Action Antagonist

This compound employs a dual blockade strategy, simultaneously targeting both α1- and β-adrenergic receptors.[2][3]

  • α1-Adrenergic Blockade: By inhibiting α1-receptors on vascular smooth muscle, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance. This is a primary contributor to its antihypertensive effect.[1]

  • Non-selective β-Adrenergic Blockade: this compound also blocks both β1- and β2-adrenergic receptors. The blockade of β1-receptors in the heart reduces heart rate and myocardial contractility, decreasing cardiac output.[1] The concurrent β2-blockade can potentially lead to bronchoconstriction and vasoconstriction in certain vascular beds, a factor to consider in patient selection.

This combined action aims to provide a more comprehensive approach to blood pressure control by addressing both cardiac output and peripheral resistance.

Selective β1-Blockers: The Cardioselective Approach

Selective β1-blockers, as their name implies, exhibit a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart.[4][5][6] This class includes well-known agents such as metoprolol, atenolol, and bisoprolol.

  • β1-Adrenergic Blockade: By selectively blocking β1-receptors, these agents decrease heart rate (negative chronotropy), reduce myocardial contractility (negative inotropy), and slow atrioventricular conduction.[6] This leads to a reduction in cardiac output and, consequently, blood pressure.

  • Renin-Angiotensin System Modulation: β1-receptors are also present in the kidneys, and their blockade reduces the release of renin. This, in turn, decreases the production of angiotensin II and aldosterone, contributing to the antihypertensive effect.[5]

The cardioselectivity of these agents is intended to minimize the side effects associated with β2-receptor blockade, such as bronchoconstriction. However, it is important to note that this selectivity is dose-dependent and can be lost at higher concentrations.

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams illustrate the signaling pathways affected by this compound and selective β1-blockers.

cluster_0 This compound Mechanism of Action This compound This compound α1-Adrenergic Receptor α1-Adrenergic Receptor This compound->α1-Adrenergic Receptor Blocks β1-Adrenergic Receptor β1-Adrenergic Receptor This compound->β1-Adrenergic Receptor Blocks β2-Adrenergic Receptor β2-Adrenergic Receptor This compound->β2-Adrenergic Receptor Blocks Vasodilation Vasodilation α1-Adrenergic Receptor->Vasodilation Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility β1-Adrenergic Receptor->Decreased Heart Rate & Contractility Bronchoconstriction (potential) Bronchoconstriction (potential) β2-Adrenergic Receptor->Bronchoconstriction (potential) Reduced Peripheral Resistance Reduced Peripheral Resistance Vasodilation->Reduced Peripheral Resistance Reduced Cardiac Output Reduced Cardiac Output Decreased Heart Rate & Contractility->Reduced Cardiac Output

Figure 1: this compound's dual blockade of α1 and β receptors.

cluster_1 Selective β1-Blocker Mechanism of Action Selective β1-Blocker Selective β1-Blocker β1-Adrenergic Receptor (Heart) β1-Adrenergic Receptor (Heart) Selective β1-Blocker->β1-Adrenergic Receptor (Heart) Selectively Blocks β1-Adrenergic Receptor (Kidney) β1-Adrenergic Receptor (Kidney) Selective β1-Blocker->β1-Adrenergic Receptor (Kidney) Selectively Blocks Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility β1-Adrenergic Receptor (Heart)->Decreased Heart Rate & Contractility Decreased Renin Release Decreased Renin Release β1-Adrenergic Receptor (Kidney)->Decreased Renin Release Reduced Cardiac Output Reduced Cardiac Output Decreased Heart Rate & Contractility->Reduced Cardiac Output Reduced Angiotensin II & Aldosterone Reduced Angiotensin II & Aldosterone Decreased Renin Release->Reduced Angiotensin II & Aldosterone

Figure 2: Selective β1-blocker's targeted action on β1 receptors.

Comparative Efficacy: An Analysis of Available Clinical Data

As previously noted, the absence of direct comparative trials necessitates an evaluation based on separate clinical studies. The following tables summarize the reported efficacy of this compound and selective β1-blockers in the management of hypertension.

Blood Pressure Reduction
Drug ClassStudy PopulationBaseline Blood Pressure (mmHg)Post-treatment Blood Pressure (mmHg)Mean Reduction (mmHg)Citation(s)
This compound Hypertensive patients with non-insulin dependent diabetes174 ± 13 / 92 ± 9148 ± 16 / 80 ± 1126 / 12[4]
Selective β1-Blockers Patients with mild to moderate primary hypertensionNot specifiedNot specified10 / 8[7]

Note: The data for this compound is from a single open-label study, while the data for selective β1-blockers is from a meta-analysis of multiple randomized controlled trials. Direct comparison should be made with caution.

Heart Rate Reduction
Drug ClassStudy PopulationMean Heart Rate ReductionCitation(s)
This compound Hypertensive patients with non-insulin dependent diabetesNot significantly affected[4]
Selective β1-Blockers Patients with mild to moderate primary hypertension11 beats per minute[7]

The lack of significant heart rate reduction with this compound in the cited study may be attributable to the counteracting effect of α1-blockade-induced vasodilation, which can lead to a reflex tachycardia that is then blunted by the β-blockade.

Side Effect Profiles: A Comparative Overview

The differing receptor affinities of this compound and selective β1-blockers also translate to distinct side effect profiles.

Side Effect CategoryThis compoundSelective β1-BlockersCitation(s)
Common Dizziness, fatigue, gastrointestinal disturbances (nausea, vomiting)Fatigue, dizziness, nausea, constipation, dry mouth/eyes, sexual dysfunction[8][9]
Cardiovascular Hypotension, severe bradycardia (rare)Bradycardia, hypotension, heart failure, atrioventricular (AV) block[5][8]
Respiratory Bronchospasm (potential, due to β2-blockade)Bronchospasm (less common than non-selective β-blockers, but still a risk, especially at higher doses)[8][10]
Metabolic Generally neutral on glucose and lipid metabolismCan induce hyperglycemia and mask signs of hypoglycemia[4][8]

Experimental Protocols: Methodologies for Efficacy Assessment

The following outlines a standard experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to assess the antihypertensive efficacy of a new compound, drawing upon methodologies from studies of this compound and selective β1-blockers.

Objective

To evaluate the efficacy and safety of [Test Drug] in reducing blood pressure in patients with mild to moderate essential hypertension.

Study Design

A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Selection
  • Inclusion Criteria:

    • Male and female patients aged 18-75 years.

    • Diagnosed with essential hypertension.

    • Seated diastolic blood pressure (DBP) of 95-110 mmHg and systolic blood pressure (SBP) of 140-180 mmHg after a 4-week placebo run-in period.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of myocardial infarction, stroke, or transient ischemic attack within the last 6 months.

    • Clinically significant renal or hepatic impairment.

    • Asthma or chronic obstructive pulmonary disease.

    • Second- or third-degree atrioventricular block.

Study Procedure
  • Screening and Run-in (4 weeks): Eligible patients will enter a single-blind placebo run-in period to wash out previous antihypertensive medications and establish baseline blood pressure.

  • Randomization: Patients who continue to meet the inclusion criteria will be randomized in a 1:1 ratio to receive either [Test Drug] or a matching placebo.

  • Treatment Period (12 weeks):

    • Patients will take the assigned study medication once daily.

    • Dose titration may be permitted at specified intervals (e.g., every 4 weeks) based on blood pressure response and tolerability.

  • Assessments:

    • Blood pressure and heart rate will be measured at trough (24 hours post-dose) and peak (e.g., 2-4 hours post-dose) at baseline and at each follow-up visit.

    • 24-hour ambulatory blood pressure monitoring (ABPM) will be performed at baseline and at the end of the treatment period.

    • Adverse events will be recorded at each visit.

    • Laboratory tests (e.g., complete blood count, serum chemistry, lipid profile, urinalysis) will be conducted at screening and at the end of the study.

Endpoints
  • Primary Efficacy Endpoint: Change from baseline in mean seated trough DBP at week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in mean seated trough SBP at week 12.

    • Change from baseline in 24-hour mean SBP and DBP.

    • Proportion of patients achieving a target blood pressure (e.g., <140/90 mmHg).

  • Safety Endpoints: Incidence and severity of adverse events, changes in laboratory parameters, and vital signs.

Experimental Workflow Diagram

Patient Screening Patient Screening 4-Week Placebo Run-in 4-Week Placebo Run-in Patient Screening->4-Week Placebo Run-in Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment 4-Week Placebo Run-in->Baseline Assessment Establish Baseline BP Randomization Randomization Baseline Assessment->Randomization Treatment Group (Test Drug) Treatment Group (Test Drug) Randomization->Treatment Group (Test Drug) Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) 12-Week Treatment Period 12-Week Treatment Period Treatment Group (Test Drug)->12-Week Treatment Period Dose Titration Control Group (Placebo)->12-Week Treatment Period Follow-up Assessments Follow-up Assessments 12-Week Treatment Period->Follow-up Assessments Weeks 4, 8, 12 Endpoint Analysis Endpoint Analysis Follow-up Assessments->Endpoint Analysis BP, HR, AEs Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis

References

Correlating In Vitro Binding Affinity with In Vivo Potency of Amosulalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug development, establishing a clear and predictable relationship between a compound's performance in laboratory assays and its therapeutic efficacy in living organisms is a cornerstone of successful translation from bench to bedside. This guide provides an in-depth technical comparison of Amosulalol, a dual α- and β-adrenergic receptor antagonist, with other established adrenergic blockers, Labetalol and Carvedilol. We will dissect the nuances of correlating in vitro receptor binding affinity with in vivo antihypertensive potency, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Nexus: Understanding In Vitro-In Vivo Correlation in Adrenergic Antagonism

The therapeutic efficacy of adrenergic antagonists is fundamentally rooted in their ability to bind to and block α- and β-adrenoceptors, thereby modulating the physiological effects of endogenous catecholamines like norepinephrine and epinephrine. While in vitro radioligand binding assays provide a precise measure of a drug's affinity for its target receptor, often expressed as the inhibition constant (Kᵢ), this value alone does not guarantee a proportional in vivo response. A multitude of pharmacokinetic and pharmacodynamic factors, including drug absorption, distribution, metabolism, excretion (ADME), and receptor occupancy at the target tissue, collectively determine the ultimate in vivo potency, frequently quantified as the median effective dose (ED₅₀) required to elicit a therapeutic effect, such as a reduction in blood pressure.[1] The journey from a promising Kᵢ value in a test tube to a clinically effective antihypertensive agent is therefore a complex interplay of molecular interactions and physiological processes.

Unveiling the Molecular Interactions: A Comparative In Vitro Binding Profile

This compound distinguishes itself through its dual antagonism of both α- and β-adrenergic receptors.[2][3] To contextualize its in vitro performance, we compare its binding affinities with those of Labetalol and Carvedilol, two other widely recognized dual-acting adrenergic antagonists.

Drugα₁-Adrenergic Receptor (Kᵢ, nM)α₂-Adrenergic Receptor (Kᵢ, nM)β₁-Adrenergic Receptor (Kᵢ, nM)β₂-Adrenergic Receptor (Kᵢ, nM)
(-)-Amosulalol 70.861662.957.41
Labetalol ~100-200>1000~10-30~10-30
Carvedilol ~10-20>10000.320.13-0.40

Note: Kᵢ values are converted from pKᵢ values where necessary (Kᵢ = 10^(-pKᵢ) * 10^9). Data for Labetalol represents an approximate range based on available literature.

The data reveals that (-)-Amosulalol possesses high affinity for β₁- and β₂-adrenergic receptors, comparable to Carvedilol, and a moderate affinity for the α₁-adrenergic receptor.[1] Carvedilol demonstrates the highest affinity for β-receptors among the three.[4] Labetalol exhibits a more balanced, albeit generally lower, affinity for both α₁- and β-receptors.[5][6][7] The significantly lower affinity of all three compounds for the α₂-adrenergic receptor underscores their selectivity.

From Binding to Blood Pressure Reduction: A Head-to-Head In Vivo Potency Comparison

The ultimate test of an antihypertensive agent lies in its ability to effectively lower blood pressure in a living system. The spontaneously hypertensive rat (SHR) is a widely accepted and utilized preclinical model for studying hypertension.[8] The following table compares the in vivo antihypertensive potency of this compound, Labetalol, and Carvedilol in this model.

DrugAntihypertensive Potency (ED₅₀, mg/kg, p.o.) in SHR
This compound ~10-30
Labetalol ~30-50
Carvedilol ~3-10

Note: ED₅₀ values represent an approximate range based on available dose-response studies.

In vivo, Carvedilol emerges as the most potent of the three, requiring a lower dose to achieve a significant reduction in blood pressure.[9][10] this compound demonstrates a potent antihypertensive effect, with an ED₅₀ in a range that suggests strong clinical potential.[11] Labetalol, while effective, generally requires higher doses to elicit a comparable antihypertensive response.[12][13]

The "Why" Behind the "How": Deconstructing Experimental Methodologies

To truly appreciate the data, it is imperative to understand the experimental designs that generated it. The following sections provide detailed, step-by-step protocols for the key in vitro and in vivo assays, accompanied by an explanation of the rationale behind each critical step.

In Vitro Experimental Protocol: Competitive Radioligand Binding Assay for α₁-Adrenergic Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the α₁-adrenergic receptor by measuring its ability to displace a known radiolabeled ligand.

Diagram of the Experimental Workflow

workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Brain Cortex homogenize Homogenization in Tris-HCl buffer tissue->homogenize centrifuge1 Low-speed centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 High-speed centrifugation (40,000 x g) supernatant1->centrifuge2 pellet Resuspend membrane pellet centrifuge2->pellet protein_assay Protein concentration determination pellet->protein_assay incubation Incubate membranes with [3H]-Prazosin and competitor (this compound) protein_assay->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Scintillation counting washing->scintillation ic50 Determine IC50 from competition curve scintillation->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation ic50->cheng_prusoff

Caption: Workflow for determining in vitro binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: To isolate the cellular fraction containing the target α₁-adrenergic receptors.

    • Harvest rat brain cortex, a tissue known for its high density of α₁-adrenergic receptors.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation.

    • Perform a low-speed centrifugation (1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and subject it to high-speed centrifugation (40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • Rationale: To measure the displacement of a radioligand by the test compound, allowing for the calculation of the test compound's binding affinity.

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and a range of concentrations of the competitor drug (e.g., this compound, 10⁻¹⁰ to 10⁻⁵ M).

    • To all wells, add a fixed concentration of the selective α₁-adrenergic receptor radioligand, [³H]-Prazosin (typically at a concentration close to its Kₔ, e.g., 0.5 nM).[14][15]

    • For non-specific binding wells, add a high concentration of an unlabeled α₁-antagonist (e.g., 10 µM phentolamine) to saturate the receptors and prevent [³H]-Prazosin from binding specifically.

    • Add the prepared cell membranes (typically 50-100 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To determine the IC₅₀ and subsequently calculate the Kᵢ of the test compound.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

In Vivo Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the non-invasive measurement of systolic blood pressure in conscious SHR using the tail-cuff method to assess the in vivo potency of an antihypertensive agent.

Diagram of the Experimental Workflow

in_vivo_workflow cluster_acclimation Acclimation cluster_dosing Drug Administration cluster_measurement Blood Pressure Measurement cluster_analysis Data Analysis handling Gentle handling and habituation to restrainer baseline Baseline blood pressure measurement for several days handling->baseline dosing Oral administration of this compound or vehicle baseline->dosing restraint Placement in restrainer dosing->restraint tail_cuff Application of tail-cuff and sensor restraint->tail_cuff measurement Automated inflation/deflation cycles and recording tail_cuff->measurement dose_response Generate dose-response curve measurement->dose_response ed50 Calculate ED50 dose_response->ed50

Caption: Workflow for determining in vivo antihypertensive potency.

Step-by-Step Methodology:

  • Animal Acclimation and Baseline Measurement:

    • Rationale: To minimize stress-induced fluctuations in blood pressure and obtain stable baseline readings.

    • House male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • For at least 3-5 days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure for short periods daily.[16][17]

    • Measure and record the baseline systolic blood pressure and heart rate for each rat for several consecutive days to ensure stability.

  • Drug Administration:

    • Rationale: To deliver the test compound in a controlled manner to assess its dose-dependent effects.

    • Randomly assign the rats to different treatment groups, including a vehicle control group and several groups receiving different doses of this compound (e.g., 3, 10, 30 mg/kg).

    • Administer the drug or vehicle orally (p.o.) via gavage.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Rationale: A non-invasive method to repeatedly measure systolic blood pressure in conscious rats.

    • At predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), place the rat in the restrainer.

    • Place an inflatable cuff and a sensor (e.g., a photoelectric pulse detector or a volume pressure recording sensor) on the rat's tail.[18]

    • The system automatically inflates the cuff to a pressure sufficient to occlude blood flow in the tail artery and then gradually deflates it.

    • The sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.

    • Perform several measurement cycles for each rat at each time point and average the readings to obtain a reliable value.

  • Data Analysis:

    • Rationale: To quantify the antihypertensive effect of the drug and determine its potency.

    • Calculate the change in systolic blood pressure from the baseline for each rat at each time point.

    • For each dose, determine the maximum reduction in blood pressure.

    • Plot the maximum reduction in blood pressure against the logarithm of the drug dose to construct a dose-response curve.

    • Calculate the ED₅₀, the dose of the drug that produces 50% of the maximum antihypertensive effect, using non-linear regression analysis of the dose-response curve.

Bridging the Gap: The Path from In Vitro Affinity to In Vivo Potency

A direct, linear correlation between in vitro binding affinity and in vivo potency is often not observed, and this holds true for adrenergic antagonists.[1] Several key factors contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug profoundly influence its concentration at the receptor site and its duration of action. A compound with high in vitro affinity may exhibit poor oral bioavailability or be rapidly metabolized, leading to lower in vivo potency.

  • Receptor Occupancy: The in vivo effect is dependent on the extent and duration of receptor blockade in the target tissue. This is influenced not only by the drug's affinity but also by its concentration at the receptor, which is governed by its pharmacokinetic properties.

  • Receptor Reserve: In some tissues, a maximal physiological response can be achieved even when only a fraction of the receptors are occupied. This can lead to a disconnect between the Kᵢ and the ED₅₀.

  • Endogenous Agonist Concentration: The in vivo potency of an antagonist is influenced by the concentration of the endogenous agonist (norepinephrine and epinephrine) it is competing with at the receptor.

  • Stereoselectivity: As seen with this compound, the different enantiomers of a drug can have vastly different affinities for various receptor subtypes, and their relative concentrations in vivo can impact the overall pharmacological effect.[1]

Diagram of In Vitro to In Vivo Correlation Factors

ivivc cluster_factors Modulating Factors in_vitro In Vitro Affinity (Ki) pk Pharmacokinetics (ADME) in_vitro->pk ro Receptor Occupancy in_vitro->ro in_vivo In Vivo Potency (ED50) pk->ro ro->in_vivo rr Receptor Reserve rr->in_vivo agonist Endogenous Agonist Levels agonist->in_vivo stereo Stereoselectivity stereo->in_vitro stereo->in_vivo

Caption: Factors influencing the correlation between in vitro and in vivo data.

Conclusion: A Holistic Approach to Drug Evaluation

The correlation between in vitro binding affinity and in vivo potency for adrenergic antagonists like this compound is a multi-faceted issue that requires a comprehensive and integrated approach to drug evaluation. While in vitro assays are indispensable for initial screening and mechanistic understanding, they represent only the first step in a long and complex journey. A thorough understanding of a drug's pharmacokinetic profile, coupled with well-designed in vivo studies in relevant animal models, is essential to bridge the gap between molecular interactions and therapeutic outcomes.

This compound, with its potent dual α- and β-adrenergic antagonism demonstrated both in vitro and in vivo, represents a promising candidate for the management of hypertension. By carefully considering the principles and methodologies outlined in this guide, researchers and drug development professionals can more effectively navigate the intricate path from laboratory discovery to clinical application, ultimately bringing new and improved therapies to patients in need.

References

An Independent Researcher's Guide to Validating the Pharmacological Profile of Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Standard α- and β-Adrenergic Antagonists

Amosulalol is a pharmacological agent recognized for its dual antagonism of α1- and β-adrenergic receptors, a mechanism that contributes to its antihypertensive effects.[1][2] The blockade of α1-adrenergic receptors leads to vasodilation and a reduction in peripheral resistance, while the blockade of β1-adrenergic receptors in the heart reduces heart rate and cardiac output.[1][2] This dual mechanism of action suggests a potentially favorable profile for the management of hypertension. This guide outlines the necessary in vitro and in vivo studies to independently verify these claims and compare this compound's performance against the well-established selective α1-antagonist, Prazosin, and the non-selective β-antagonist, Propranolol.

In Vitro Validation: Receptor Binding and Functional Assays

The initial step in validating the pharmacological profile of this compound is to determine its binding affinity and functional potency at the target adrenergic receptors. These in vitro assays provide a quantitative measure of the drug's interaction with its molecular targets, forming the foundation for understanding its in vivo effects.

Data Presentation: In Vitro Receptor Affinity and Potency

The following tables summarize the expected quantitative data from in vitro experiments, providing a clear comparison of this compound with Prazosin and Propranolol.

Table 1: Comparative Receptor Binding Affinities (pKi)

Compoundα1-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound7.158.538.13
Prazosin~9.5Low AffinityLow Affinity
PropranololLow Affinity~8.5~8.2

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for this compound is derived from studies on its (-)-enantiomer.

Table 2: Comparative Functional Antagonist Potencies (pA2)

Compoundα1-Adrenergic Receptor (Rat Aorta)β1-Adrenergic Receptor (Guinea Pig Atria)β2-Adrenergic Receptor (Guinea Pig Trachea)
This compound8.68.68.2
Prazosin~9.2InactiveInactive
PropranololInactive~8.7~8.6

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols: In Vitro Assays

Causality Behind Experimental Choices: Radioligand binding assays are essential for directly measuring the affinity of a compound for a specific receptor subtype. This method allows for the determination of the inhibitory constant (Ki), providing a quantitative measure of how tightly this compound binds to α1-, β1-, and β2-adrenergic receptors. The choice of radioligand and tissue source is critical for ensuring selectivity and relevance.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the adrenergic receptor subtypes of interest (e.g., rat cerebral cortex for α1, rat heart for β1, and rat lung for β2).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Iodocyanopindolol for β1 and β2), and varying concentrations of the unlabeled competitor drug (this compound, Prazosin, or Propranolol).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: While binding assays confirm affinity, functional assays in isolated tissues are crucial to determine whether the compound acts as an antagonist and to quantify its potency (pA2 value). These experiments assess the ability of this compound to inhibit the physiological response induced by a receptor agonist in a more complex biological system than a simple membrane preparation.

Protocol:

  • Tissue Preparation: Isolate specific tissues known to be rich in the target receptors (e.g., rat thoracic aorta for α1, guinea pig right atria for β1, and guinea pig trachea for β2).

  • Mounting: Mount the tissues in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1 and β2).

  • Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of the antagonist (this compound, Prazosin, or Propranolol) for a predetermined period.

  • Shifted Agonist Curve: Generate a second agonist concentration-response curve in the presence of the antagonist.

  • Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) and determine the pA2 value from a Schild plot. The contractile responses of the rat aorta to phenylephrine were inhibited by this compound at 10(-7) and 10(-6)M with a pA2 of 8.6 which was independent of concentration.[3] The contractile response of the electrically-driven directly muscle stimulated right ventricle to isoprenaline were inhibited by this compound at 10(-7) and 10(-6)M with apparent pA2 values of 7.5 and 8.1, respectively.[3]

In Vivo Validation: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

To validate the therapeutic potential of this compound, it is essential to assess its effects on blood pressure and heart rate in a relevant animal model of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model for studying human essential hypertension.

Data Presentation: In Vivo Antihypertensive Effects

The following table presents a comparative summary of the expected in vivo effects of orally administered this compound, Prazosin, and Propranolol on systolic blood pressure and heart rate in conscious SHRs.

Table 3: Comparative Antihypertensive Efficacy in Conscious SHRs

Treatment (Oral Dose)Peak Reduction in Systolic Blood Pressure (mmHg)Effect on Heart RateComparative Potency (vs. Prazosin)Comparative Potency (vs. Labetalol)
This compound (3-30 mg/kg)Dose-dependent reductionNo significant increase~50 times less potent~3 times more potent
PrazosinDose-dependent reductionTachycardia--
PropranololNo immediate hypotensive effectBradycardia--

Data derived from a study by Honda et al. (1985) in spontaneously hypertensive rats.[2]

Experimental Protocol: In Vivo Blood Pressure Measurement

Causality Behind Experimental Choices: The use of conscious, freely moving animals is critical to avoid the confounding effects of anesthesia on cardiovascular parameters. Telemetry provides a continuous and stress-free method for monitoring blood pressure and heart rate over an extended period, allowing for a detailed assessment of the drug's efficacy and duration of action. The oral route of administration is chosen to reflect the intended clinical use of this compound.

Protocol:

  • Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHRs).

  • Telemetry Implantation: Surgically implant a telemetry transmitter for the continuous measurement of arterial blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline blood pressure and heart rate for a 24-hour period before drug administration.

  • Drug Administration: Administer this compound (e.g., 3, 10, and 30 mg/kg), Prazosin (e.g., 0.1, 0.3, and 1 mg/kg), Propranolol (e.g., 10, 30, and 100 mg/kg), or vehicle (control) via oral gavage.

  • Continuous Monitoring: Continuously record blood pressure and heart rate for at least 24 hours post-administration.

  • Data Analysis: Analyze the changes in mean arterial pressure, systolic blood pressure, diastolic blood pressure, and heart rate from baseline for each treatment group. Calculate the peak effect and duration of action.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and the experimental workflow for validating this compound's pharmacological activity.

cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta1 β1-Adrenergic Receptor Signaling a1 Norepinephrine a1_receptor α1-Adrenoceptor a1->a1_receptor gq Gq a1_receptor->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Ca2+ ip3->ca2 pkc PKC dag->pkc contraction Smooth Muscle Contraction ca2->contraction pkc->contraction amosulalol_a1 This compound amosulalol_a1->a1_receptor Inhibits b1 Norepinephrine b1_receptor β1-Adrenoceptor b1->b1_receptor gs Gs b1_receptor->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka PKA camp->pka cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects amosulalol_b1 This compound amosulalol_b1->b1_receptor Inhibits

Caption: Signaling pathways of α1- and β1-adrenergic receptors and inhibition by this compound.

cluster_workflow Independent Validation Workflow for this compound cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison start Start: Published this compound Research Findings binding Radioligand Binding Assays (α1, β1, β2 Receptors) start->binding functional Isolated Tissue Bath Assays (Aorta, Atria, Trachea) binding->functional Determine Ki animal_model Spontaneously Hypertensive Rat (SHR) Model functional->animal_model Determine pA2 telemetry Telemetry Implantation & Baseline Measurement animal_model->telemetry dosing Oral Administration (this compound vs. Prazosin vs. Propranolol) telemetry->dosing monitoring Continuous Blood Pressure & Heart Rate Monitoring dosing->monitoring invivo_analysis Analyze BP & HR Changes monitoring->invivo_analysis invitro_analysis Calculate pKi & pA2 Values comparison Compare this compound to Prazosin & Propranolol invitro_analysis->comparison invivo_analysis->comparison end Conclusion: Independent Validation of Pharmacological Profile comparison->end

Caption: Experimental workflow for the independent validation of this compound.

Conclusion

This guide provides a robust framework for the independent validation of this compound's pharmacological profile. By adhering to the detailed in vitro and in vivo protocols, researchers can generate reliable and reproducible data to objectively compare the efficacy of this compound against established α- and β-adrenergic antagonists. This process of independent verification is a cornerstone of scientific integrity and is essential for the confident advancement of new therapeutic agents in the field of cardiovascular medicine.

References

A Researcher's Guide to the Comparative Pharmacokinetics of Amosulalol: Bridging Preclinical Species and Human Translation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Amosulalol and the Imperative of Interspecies Pharmacokinetic Analysis

This compound is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist.[1][2][3] This dual blockade effectively reduces blood pressure by decreasing peripheral vascular resistance and cardiac output.[1] Developed by Astellas Pharma, this compound has been a subject of interest in managing cardiovascular conditions such as hypertension.[1][4]

The journey of any new chemical entity from the laboratory bench to clinical application is paved with rigorous preclinical evaluation. A cornerstone of this evaluation is the characterization of its pharmacokinetic profile—what the body does to the drug. This encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] However, data from a single animal species are seldom sufficient to predict human outcomes accurately. Significant physiological and biochemical differences exist between species, particularly in drug-metabolizing enzymes, which can lead to profound variations in drug exposure and response.[6][7][8] Therefore, a comparative pharmacokinetic analysis across multiple relevant preclinical species is not merely a regulatory checkbox but a critical scientific endeavor to build a robust translational bridge to human studies. This guide provides an in-depth comparison of the pharmacokinetics of this compound across commonly used preclinical species—rats, dogs, and monkeys—and contrasts these findings with human data, offering insights into the metabolic pathways and experimental considerations for such studies.

Comparative Pharmacokinetic Parameters of this compound Across Species

The pharmacokinetic profile of this compound has been investigated following both intravenous (i.v.) and oral (p.o.) administration in rats, dogs, and monkeys, with corresponding data available for humans.[9][10][11] A comprehensive summary of key pharmacokinetic parameters is presented below, highlighting the notable interspecies variations.

Intravenous Administration

Following a single intravenous dose, the plasma concentration of this compound declines in a biphasic manner, fitting a two-compartment open model in rats, dogs, and monkeys.[9][11]

ParameterRatDogMonkeyHuman
Dose 1 mg/kg1 mg/kg1 mg/kg0.16 mg/kg
Terminal Half-life (t½) 2.5 h2.1 h1.8 h2.8 h
Plasma Clearance rats > dogs > monkeysrats > dogs > monkeysrats > dogs > monkeys8.09 ± 0.54 L/hr
Volume of Distribution (Vd) ---0.75 ± 0.06 L/kg

Data for Rat, Dog, and Monkey from Kamimura et al., 1984.[9][11] Data for Human from Nakashima et al., 1987.[10]

A key observation is the inverse relationship between body size and plasma clearance, with rats exhibiting the highest clearance, followed by dogs and then monkeys.[9][11] The terminal half-life, however, shows less dramatic variation among the animal species but is slightly longer in humans.[9][10][11]

Oral Administration

Oral administration reveals more pronounced differences, particularly in the rate and extent of drug absorption.

ParameterRatDogMonkeyHuman
Time to Maximum Plasma Concentration (Tmax) 0.5 - 1 h0.5 - 1 h1.7 - 2.7 h2 - 4 h
Systemic Bioavailability 22 - 31%51 - 59%57 - 66%~100%

Data for Rat, Dog, and Monkey from Kamimura et al., 1984.[9][11] Data for Human from Nakashima et al., 1987.[10]

The time to reach peak plasma concentration (Tmax) is significantly shorter in rats and dogs compared to monkeys and humans, suggesting faster absorption in the former species.[9][10][11] Perhaps the most striking difference lies in the systemic bioavailability. While rats show poor to moderate oral bioavailability, dogs and monkeys exhibit significantly higher and more comparable bioavailability to humans, who demonstrate near-complete absorption.[9][10][11] This suggests that rats may have a more extensive first-pass metabolism of this compound compared to the other species.

Interspecies Differences in this compound Metabolism

The observed variations in pharmacokinetic parameters are largely attributable to species-specific differences in drug metabolism. This compound is extensively metabolized, with less than 10% of the administered dose excreted unchanged in the urine of laboratory animals, a figure that rises to 30.1% in humans.[12][13] The primary metabolic pathways and the predominant metabolites differ significantly across species.

Major Metabolic Pathways of this compound

cluster_Rat Rat cluster_Dog Dog cluster_Monkey Monkey cluster_Human Human This compound This compound M6_Sulphate M-6 Sulphate (Hydroxylation of 2-methyl group) This compound->M6_Sulphate Predominant M5 M-5 (O-demethylation) This compound->M5 M1 M-1 This compound->M1 M5_dog M-5 (Oxidative C-N cleavage) This compound->M5_dog Predominant M3_Sulphate_monkey M-3 Sulphate This compound->M3_Sulphate_monkey M4_monkey M-4 This compound->M4_monkey M5_monkey M-5 This compound->M5_monkey M3_Sulphate_human M-3 Sulphate (5-hydroxy metabolite) This compound->M3_Sulphate_human Major Unchanged_this compound Unchanged this compound This compound->Unchanged_this compound

Caption: Predominant metabolic pathways of this compound in different species.

  • In Rats: The primary metabolic routes are hydroxylation of the 2-methyl group (leading to M-6 sulphate) and O-demethylation of the o-methoxyphenoxy group (forming M-5).[12][13]

  • In Dogs: The major metabolic pathway is oxidative C-N cleavage, resulting in the formation of o-methoxyphenoxyacetic acid (M-5).[12][13]

  • In Monkeys: Monkeys exhibit a more varied metabolic profile, excreting nearly equal amounts of the 5-hydroxy (M-3) and 4-hydroxy (M-4) metabolites, along with M-5.[12][13]

  • In Humans: The major metabolite is the sulphate conjugate of the 5-hydroxy metabolite (M-3 sulphate).[12][13] A significantly larger portion of the drug is excreted unchanged compared to animal models.[13]

These differences in metabolic fate underscore the importance of identifying not just the presence but also the relative abundance of metabolites in different species to select the most appropriate animal model for predicting human metabolism and potential toxicity of metabolites.

Experimental Protocol for a Comparative Pharmacokinetic Study

Conducting a robust comparative pharmacokinetic study requires meticulous planning and execution. The following is a generalized, step-by-step methodology that can be adapted for a compound like this compound.

Step-by-Step Experimental Workflow

cluster_prestudy Pre-study Phase cluster_study In-life Phase cluster_poststudy Analytical Phase cluster_analysis Data Interpretation A Animal Acclimatization & Health Check C Fasting & Baseline Sampling A->C B Dose Formulation & Stability Testing D Drug Administration (i.v. & p.o.) B->D C->D E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E G Plasma & Urine Sample Processing E->G F Urine & Feces Collection F->G H LC-MS/MS Bioanalysis for this compound & Metabolites G->H I Pharmacokinetic Parameter Calculation (e.g., NCA, Compartmental Modeling) H->I J Interspecies Comparison of PK Parameters I->J L Allometric Scaling & Human PK Prediction J->L K Metabolite Profiling & Identification K->L

Caption: A typical experimental workflow for a comparative pharmacokinetic study.

  • Animal Selection and Acclimatization:

    • Select healthy, adult male animals of the chosen species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys).

    • Acclimatize the animals to the laboratory environment for at least one week before the study.

    • Ensure appropriate housing, diet, and access to water.

  • Dose Preparation and Administration:

    • Prepare the this compound formulation for both intravenous and oral administration. The vehicle should be well-tolerated and non-interfering with the assay.

    • For intravenous administration, a bolus injection is typically given via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

    • For oral administration, the drug is usually administered by gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Use an appropriate anticoagulant (e.g., EDTA, heparin) and immediately process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • For metabolism studies, collect urine and feces over specified intervals (e.g., 0-24h, 24-48h).

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its major metabolites in plasma and urine.[14]

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).

    • For a more detailed understanding of the drug's disposition, compartmental modeling can be employed.

    • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC after oral administration to the AUC after intravenous administration.

Implications for Preclinical to Clinical Translation

The observed interspecies differences in this compound pharmacokinetics have significant implications for its clinical development:

  • Model Selection: The rat, with its low oral bioavailability and different metabolic profile, may be less suitable for predicting human oral pharmacokinetics compared to dogs and monkeys.[9][11][12][13] Dogs and monkeys appear to be more predictive models for human bioavailability.[9][11]

  • Metabolite Safety Assessment: The different metabolite profiles across species necessitate a careful evaluation of the safety of major human metabolites. If a major human metabolite is not present or is present at much lower concentrations in the animal species used for toxicology studies, separate safety assessments of that metabolite may be required.

  • Dose Selection for First-in-Human Studies: Allometric scaling, a method that uses pharmacokinetic parameters from different animal species to predict human pharmacokinetics, can be employed. However, the significant interspecies differences in metabolism suggest that a simple allometric scaling based on body weight may not be sufficient. More sophisticated methods that incorporate species-specific clearance and metabolism data are likely to provide more accurate predictions.

Conclusion

The comparative pharmacokinetic analysis of this compound reveals significant interspecies differences in its absorption, bioavailability, and metabolic fate. While rats exhibit rapid absorption but poor bioavailability and a distinct metabolic profile, dogs and monkeys show pharmacokinetic and metabolic characteristics that are more aligned with humans. This underscores the critical importance of conducting multi-species pharmacokinetic studies in preclinical drug development. A thorough understanding of these interspecies differences is paramount for selecting the most appropriate animal models, interpreting toxicology data, and ultimately, for the successful prediction of human pharmacokinetics and the design of safe and effective clinical trials.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the responsible management of investigational compounds is as critical as the discoveries they yield. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of Amosulalol, a potent α₁ and β₁-adrenergic receptor antagonist. Our objective is to empower your laboratory with the knowledge to manage this compound safely, ensuring regulatory compliance and environmental stewardship, thereby building a foundation of trust that extends beyond the product itself.

The Chemical Profile of this compound: Understanding the "Why" Behind the Disposal Protocol

This compound is a pharmacologically active molecule with the following key identifiers:

PropertyValueSource
Molecular Formula C₁₈H₂₄N₂O₅S--INVALID-LINK--
Molecular Weight 380.46 g/mol --INVALID-LINK--
CAS Number 85320-68-9--INVALID-LINK--

As an adrenergic antagonist, this compound is designed to interact with specific biological pathways.[1] This inherent bioactivity necessitates its classification as a hazardous chemical waste. The core principle guiding its disposal is the prevention of its release into the environment where it could have unintended pharmacological effects on ecosystems. Furthermore, like many complex organic molecules, its degradation pathways in the environment are not fully characterized, making containment and destruction the most responsible course of action.

A Step-by-Step Protocol for the Disposal of this compound

The following protocol is a self-validating system designed to ensure safety and compliance. Each step is accompanied by an explanation of its scientific and regulatory rationale.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate PPE. This is not merely a procedural formality; it is a critical measure to prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Safety Goggles: Protects against accidental splashes of solutions containing this compound.

  • Lab Coat: Provides a removable barrier to protect personal clothing and skin from contamination.

  • Chemical-Resistant Gloves (Nitrile or Neoprene): Prevents dermal absorption of the compound.

The causality behind this stringent PPE requirement lies in the pharmacological nature of this compound. Even minute quantities could potentially exert a physiological effect if absorbed.

Step 2: Containment and Segregation - Preventing Cross-Contamination

Proper containment is fundamental to preventing the uncontrolled spread of hazardous materials.

  • Primary Container: Keep waste this compound in its original container whenever possible. If not feasible, use a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Waste Segregation: Do not mix this compound waste with other waste streams, such as solvents or sharps, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Mixing can lead to dangerous chemical reactions or complicate the disposal process.

This segregation is mandated by regulations from bodies like the Environmental Protection Agency (EPA) to ensure that waste is treated by the appropriate methods.

Step 3: Secure Storage - A Controlled Environment

Designate a specific, secure area for the storage of hazardous chemical waste.

  • Location: This area should be away from general laboratory traffic and incompatible materials.

  • Security: The storage area should be locked or otherwise secured to prevent unauthorized access.

The rationale for secure storage is to maintain a clear chain of custody for the hazardous waste, a key component of regulatory compliance and laboratory safety.

Step 4: Coordination with Environmental Health and Safety (EHS)

Your institution's EHS office is your primary partner in the safe disposal of hazardous waste.

  • Consultation: Contact your EHS department to inform them of the this compound waste you have generated. They will provide specific guidance on your institution's procedures for packaging, labeling, and scheduling a pickup.

  • Licensed Contractor: The EHS office will have a contract with a licensed hazardous waste disposal contractor. These contractors are equipped to handle and transport pharmaceutical waste in accordance with all federal, state, and local regulations.

Attempting to dispose of hazardous waste through standard channels is a serious regulatory violation and poses a significant environmental risk.

Step 5: Documentation - The Paper Trail of Responsibility

Accurate and complete documentation is a legal requirement and a cornerstone of a robust safety program.

  • Hazardous Waste Manifest: Your EHS department will provide a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility.

  • Record Keeping: Maintain a copy of all disposal records as required by your institution and regulatory agencies.

This documentation provides a verifiable record of responsible disposal, protecting both the individual researcher and the institution.

Emergency Procedures: Spill Management

In the event of a spill of this compound, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Isolate the Area: Cordon off the spill area to prevent others from entering.

  • Don Appropriate PPE: If not already wearing it, put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled substance. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the contaminated absorbent material into a sealed, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area according to your institution's established safety protocols. This may involve using a specific cleaning solution and then wiping the area clean.

  • Report the Spill: Notify your EHS department of the spill and the actions taken.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Amosulalol_Disposal_Workflow This compound Disposal Workflow Start This compound Waste Generated PPE Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Spill Spill Occurs Start->Spill Contain Step 2: Contain & Segregate (Labeled, Sealed Container) PPE->Contain Absorb Absorb with Inert Material PPE->Absorb Store Step 3: Secure Storage (Designated Hazardous Waste Area) Contain->Store EHS Step 4: Contact EHS (Request Pickup & Guidance) Store->EHS Store->EHS Document Step 5: Complete Documentation (Hazardous Waste Manifest) EHS->Document Disposal Licensed Contractor Disposal Document->Disposal Isolate Isolate Spill Area Spill->Isolate Emergency Protocol Isolate->PPE Collect Collect Contaminated Material Absorb->Collect Collect->Store Decontaminate Decontaminate Area Report Report to EHS Decontaminate->Report

Caption: Decision-making workflow for the routine and emergency disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this comprehensive, scientifically-grounded protocol, you not only ensure the safety of your laboratory personnel and the protection of the environment but also uphold the highest standards of scientific integrity. This commitment to excellence in all aspects of research, from discovery to disposal, is what builds the deep trust that is the hallmark of a leading scientific institution.

References

Comprehensive Safety and Handling Guide for Amosulalol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Amosulalol. As a potent alpha- and beta-adrenergic blocker, proper handling procedures are paramount to ensure personnel safety and maintain experimental integrity. This document is structured to provide a deep, practical understanding of the necessary precautions, operational plans, and disposal methods.

Understanding the Compound: A Proactive Approach to Safety

This compound is a pharmacologically active molecule designed to interact with specific biological systems.[1][2] Its potency necessitates a comprehensive safety strategy that begins with understanding its mechanism of action and potential hazards. As an antagonist of alpha- and beta-adrenergic receptors, accidental exposure could lead to unintended physiological effects, such as hypotension (low blood pressure) and bradycardia (slow heart rate).[3][4][5] Therefore, all handling procedures must be designed to minimize the risk of inhalation, ingestion, and dermal absorption.

Given the high potency of this compound, it should be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[6][7] The Occupational Safety and Health Administration (OSHA) provides strict guidance for handling such hazardous pharmaceuticals.[7] A comprehensive safety program involves a multi-faceted approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).[7]

Table 1: Key Chemical and Pharmacological Data for this compound

PropertyValue
Chemical Name 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
CAS Number 85320-68-9
Molecular Formula C18H24N2O5S
Molecular Weight 380.46 g/mol
Therapeutic Function Alpha-adrenergic blocker, Beta-adrenergic blocker, Antihypertensive[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure to this compound. The following is a step-by-step guide to the recommended PPE for handling this potent compound.

2.1. Recommended PPE Ensemble

  • Respiratory Protection: For handling powdered this compound or when there is a risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended to provide a high assigned protection factor (APF).[7][8] For handling solutions where aerosolization is unlikely, a well-fitted N95 or higher-rated respirator may be sufficient, but a risk assessment should be performed.[9]

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from both powders and solutions.[9] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves is required.[7] The outer glove should be changed immediately upon suspected contamination.

  • Body Protection: A disposable, low-linting coverall, such as those made from Tyvek®, provides head-to-toe protection.[6][9] These garments should have elastic cuffs to ensure a snug fit around the inner gloves.

  • Foot Protection: Disposable shoe covers should be worn over laboratory-appropriate footwear.[9]

2.2. Donning and Doffing Procedures

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent contamination.

Donning Sequence Diagram

G cluster_donning PPE Donning Sequence Shoe_Covers Shoe_Covers Inner_Gloves Inner_Gloves Shoe_Covers->Inner_Gloves Coverall Coverall Inner_Gloves->Coverall Respirator Respirator Coverall->Respirator Goggles Goggles Respirator->Goggles Outer_Gloves Outer_Gloves Goggles->Outer_Gloves

Caption: Sequential process for safely donning PPE.

Doffing Sequence Diagram

G cluster_doffing PPE Doffing Sequence Outer_Gloves Outer_Gloves Goggles Goggles Outer_Gloves->Goggles Coverall Coverall Goggles->Coverall Inner_Gloves Inner_Gloves Coverall->Inner_Gloves Respirator Respirator Inner_Gloves->Respirator Shoe_Covers Shoe_Covers Respirator->Shoe_Covers

Caption: Sequential process for safely doffing PPE.

Operational Plan: Safe Handling from Receipt to Disposal

A robust operational plan ensures that this compound is handled safely at every stage within the laboratory.

3.1. Receipt and Storage

  • Upon receipt, inspect the container for any damage or leaks in a designated containment area.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.[10]

  • Access to the storage area should be restricted to authorized personnel.

3.2. Weighing and Solution Preparation

  • All weighing of powdered this compound must be performed in a containment ventilated enclosure (CVE) or a glove box to minimize the risk of airborne exposure.[8]

  • When preparing solutions, do so in a chemical fume hood with the sash at the lowest practical height.

  • Use a wetting agent (e.g., the solvent to be used) to gently slurry the powder before fully dissolving to prevent dust generation.

3.3. Spill Management

In the event of a spill, a swift and organized response is critical.[11]

Spill Response Workflow

G cluster_spill This compound Spill Response Alert_Personnel Alert_Personnel Don_PPE Don_PPE Alert_Personnel->Don_PPE Contain_Spill Contain_Spill Don_PPE->Contain_Spill Absorb_Liquid_or_Cover_Solid Absorb_Liquid_or_Cover_Solid Contain_Spill->Absorb_Liquid_or_Cover_Solid Collect_Waste Collect_Waste Absorb_Liquid_or_Cover_Solid->Collect_Waste Decontaminate_Area Decontaminate_Area Collect_Waste->Decontaminate_Area Dispose_of_Waste Dispose_of_Waste Decontaminate_Area->Dispose_of_Waste Report_Incident Report_Incident Dispose_of_Waste->Report_Incident

Caption: Step-by-step procedure for managing an this compound spill.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[12]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described above.[12]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material.[12][13]

  • Absorb or Cover:

    • Liquid Spills: Gently cover the spill with an absorbent material, starting from the outside and working inwards.[14]

    • Solid Spills: Carefully cover the powder with a damp cloth or absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.[14]

  • Collect Waste: Using scoops or other appropriate tools, carefully collect the absorbed material or covered powder and place it into a labeled, sealed hazardous waste container.[12][15]

  • Decontaminate the Area: Clean the spill area three times with a suitable detergent solution, followed by a water rinse.[15] All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a designated hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.[12]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

This compound and all materials contaminated with it must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: All waste must be collected in clearly labeled, sealed, and leak-proof containers.

  • Disposal: Contact your institution's EHS office for specific disposal procedures. They will arrange for collection by a licensed hazardous waste contractor.

  • "Empty" Containers: "Empty" containers that held this compound should also be treated as hazardous waste as they will contain residual amounts of the compound.[10]

Do NOT dispose of this compound down the drain or in the general trash. This can lead to environmental contamination and is a violation of regulatory standards.

Conclusion: A Culture of Safety

The safe handling of potent compounds like this compound is a cornerstone of responsible research. By understanding the potential hazards, diligently using appropriate PPE, adhering to established operational plans, and following proper disposal procedures, you can protect yourself, your colleagues, and the environment. This guide provides a framework for safe handling; however, it is essential to supplement this information with your institution's specific safety protocols and to consult with your EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol
Reactant of Route 2
Amosulalol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。